Methyl 4-chloro-2-iodobenzoate
Description
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Properties
IUPAC Name |
methyl 4-chloro-2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEFZJXZNVTFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Halogenated Building Block
An In-Depth Technical Guide to Methyl 4-chloro-2-iodobenzoate
This compound (CAS Number: 181765-85-5) is a polysubstituted aromatic ester that has emerged as a pivotal intermediate in modern organic synthesis. Its structure, featuring a methyl ester, a chloro substituent, and a highly reactive iodo group, provides a unique combination of functionalities. This strategic arrangement of reactive sites makes it an invaluable building block, particularly in the fields of pharmaceutical discovery and materials science.[1][2][3][4] The chloro and iodo substituents offer differential reactivity, enabling chemists to perform sequential, site-selective modifications. The carbon-iodine bond is especially labile, making it an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational for constructing complex molecular architectures.[3][4] This guide provides an in-depth exploration of its synthesis, properties, reactivity, and core applications, offering field-proven insights for researchers and development professionals.
Physicochemical Properties and Safety Data
A comprehensive understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe utilization in a laboratory setting.
Table 1: Core Physicochemical Properties of this compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 181765-85-5 | [5][6] |
| Molecular Formula | C₈H₆ClIO₂ | [5][6] |
| Molecular Weight | 296.49 g/mol | [5][7] |
| IUPAC Name | This compound | [5] |
| Boiling Point | 286.3 ± 20.0 °C at 760 mmHg | |
| Physical Form | Solid | |
| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)I | [5][7] |
| InChIKey | SPEFZJXZNVTFJX-UHFFFAOYSA-N | [5] |
| Storage | 4°C, protect from light, keep sealed in dry conditions |[7] |
Table 2: GHS Hazard and Precautionary Information.
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Strategic Synthesis: A Two-Step Approach
The synthesis of this compound is most efficiently achieved via a two-step sequence starting from the commercially available 2-amino-4-chlorobenzoic acid. This pathway leverages a classic Sandmeyer-type reaction followed by a standard Fischer esterification. This approach is logical because it strategically installs the less reactive chloro group first and then introduces the iodo group, which will be the primary site for subsequent cross-coupling reactions.
Caption: Overall synthetic workflow for this compound.
Protocol 1: Synthesis of 4-Chloro-2-iodobenzoic Acid via Sandmeyer-type Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to a wide range of functional groups via a diazonium salt intermediate.[8][9][10] This is the most effective method for introducing an iodine atom at the ortho-position to the carboxylic acid, a substitution pattern not easily achieved by direct electrophilic aromatic substitution.
Step-by-Step Methodology:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (HCl). Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5°C. The causality here is critical: nitrous acid, formed in situ, is unstable at higher temperatures. Maintaining a low temperature prevents premature decomposition of the diazonium salt.
-
Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. The addition often results in the evolution of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion.[11]
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours to ensure the complete decomposition of any remaining diazonium salt.
-
Workup: Cool the mixture and collect the precipitated solid by vacuum filtration. To purify, dissolve the crude solid in a suitable base (e.g., aqueous sodium bicarbonate), wash with a nonpolar solvent like diethyl ether to remove neutral impurities, and then re-precipitate the carboxylic acid by acidifying the aqueous layer with HCl.
-
Collect the purified 4-chloro-2-iodobenzoic acid by filtration, wash with cold water, and dry under vacuum.[12]
Protocol 2: Fischer Esterification to this compound
Fischer esterification is a classic, acid-catalyzed equilibrium reaction.[13] To achieve a high yield, the equilibrium must be shifted towards the product. This is accomplished by using a large excess of the alcohol (methanol), which also conveniently serves as the solvent.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend the synthesized 4-chloro-2-iodobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq). The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[13][14]
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Neutralization: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water, and finally a saturated brine solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the final product as a solid.
Reactivity and Key Applications in Synthesis
The synthetic utility of this compound is dominated by the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This allows for the precise formation of new carbon-carbon bonds, a critical step in the synthesis of many high-value molecules, including pharmaceuticals and organic electronic materials.[1][3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron species.[15][16] The C-I bond of this compound readily undergoes oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle.[15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[15]
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), followed by a degassed solvent mixture (e.g., a 4:1 mixture of Toluene/Ethanol or Dioxane/Water).
-
Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction by TLC or GC-MS. Reaction times can range from 2 to 24 hours.[15][17]
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting biaryl product by column chromatography on silica gel.
Heck Reaction
The Heck reaction couples the aryl iodide with an alkene, typically in the presence of a palladium catalyst and a base, to form a substituted alkene.[18][19] This reaction is a powerful tool for C-C bond formation and alkene functionalization.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Protocol 4: General Procedure for Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), the alkene (e.g., methyl acrylate, 1.2 eq), a palladium source like Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%), and a phosphine ligand such as Tri(o-tolyl)phosphine (2-4 mol%).
-
Inert Atmosphere: Flush the tube with an inert gas (e.g., Argon).
-
Reagent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile) and a base, typically a hindered amine like triethylamine (Et₃N) (1.5 eq), via syringe. The base is required to neutralize the HI generated during the catalytic cycle and regenerate the Pd(0) catalyst.[18]
-
Reaction: Seal the tube and heat the mixture to 80-120°C with stirring. Monitor the reaction's progress by TLC or GC-MS.[17][20]
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the substituted alkene.
Conclusion
This compound is a strategically designed and highly effective chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for synthetic chemists. The protocols outlined in this guide for its synthesis and subsequent application in cornerstone reactions like the Suzuki-Miyaura coupling and Heck reaction demonstrate its value. For professionals in drug discovery and materials science, mastering the use of this building block opens pathways to novel and complex molecular targets, underscoring its importance in advancing chemical innovation.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12349190, this compound. PubChem. Available at: [Link]
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PrepChem.com. Synthesis of 4-chloro-2-iodobenzophenone. PrepChem.com. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. inno-pharmchem.com. Available at: [Link]
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Wikipedia. Sandmeyer reaction. wikipedia.org. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. inno-pharmchem.com. Available at: [Link]
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Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available at: [Link]
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Wikipedia. Heck reaction. wikipedia.org. Available at: [Link]
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Wikipedia. Methyl 4-iodobenzoate. wikipedia.org. Available at: [Link]
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BYJU'S. Sandmeyer Reaction Mechanism. byjus.com. Available at: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. organic-chemistry.org. Available at: [Link]
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Köhler, K. et al. (2005). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
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The Organic Chemistry Channel (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. inno-pharmchem.com. Available at: [Link]
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Organic Chemistry Portal. Heck Reaction. organic-chemistry.org. Available at: [Link]
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Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
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PubChemLite. This compound (C8H6ClIO2). pubchemlite.com. Available at: [Link]
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The Royal Society of Chemistry (2018). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. RSC Publishing. Available at: [Link]
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Pathan, A. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Saudi Chemical Society. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. Available at: [Link]
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ChemOrgChem (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
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Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzoate. inno-pharmchem.com. Available at: [Link]
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physical properties of Methyl 4-chloro-2-iodobenzoate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-chloro-2-iodobenzoate
Introduction
This compound is a halogenated aromatic ester, a class of molecules that serves as a cornerstone in modern synthetic organic chemistry. Its structural arrangement, featuring a methyl ester, a chloro substituent, and a highly reactive iodo group on a benzene ring, makes it a versatile and valuable building block. For researchers in medicinal chemistry and materials science, compounds like this are not merely reagents but key intermediates that enable the construction of complex molecular architectures. The strategic placement of the halogen atoms offers differential reactivity, allowing for selective, sequential chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.[1]
This guide provides a comprehensive overview of the known physical properties, predicted spectral characteristics, and key applications of this compound. It is designed for professionals in drug discovery and chemical research, offering not just data, but also the underlying principles and detailed experimental protocols to empower its effective use in the laboratory.
Molecular and Physicochemical Identifiers
Precise identification is critical for ensuring experimental reproducibility and safety. This compound is cataloged under several identifiers across major chemical databases.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 181765-85-5 | [2][3] |
| Molecular Formula | C₈H₆ClIO₂ | [2][4] |
| Molecular Weight | 296.49 g/mol | [2] |
| Exact Mass | 295.91010 Da | [2][4] |
| InChI | InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | [2] |
| InChIKey | SPEFZJXZNVTFJX-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Cl)I | [2] |
Core Physical Properties
Experimental data for this specific isomer is not widely published. The properties listed below are a combination of predicted values and physical form observations from suppliers.
| Property | Value | Notes | Source(s) |
| Physical Form | Solid | Typically a white to off-white or pale brown crystalline powder or solid. | [3] |
| Melting Point | Not experimentally determined. | For comparison, the related isomer Methyl 4-iodobenzoate has a melting point of 112-116 °C.[5] The presence of the ortho-iodo and para-chloro groups will influence the crystal lattice packing and thus the melting point. | |
| Boiling Point | ~286.3 °C at 760 mmHg | This is a computationally predicted value and should be used as an estimate. High-vacuum distillation would be required to prevent decomposition. | [3] |
| Solubility | Insoluble in water. | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone, based on its molecular structure and polarity.[6][7] | |
| XLogP3 | 3.4 | This predicted value indicates a high degree of lipophilicity, consistent with its expected insolubility in water. | [2] |
Predicted Spectroscopic Profile
¹H NMR Spectroscopy
In a typical deuterated solvent such as CDCl₃, the proton NMR spectrum is expected to show four distinct signals:
-
~3.9 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl ester (-OCH₃) group. It appears as a singlet as there are no adjacent protons to cause splitting.
-
~7.5-8.0 ppm (aromatic region, 3H): The three protons on the aromatic ring will be split into a characteristic pattern.
-
H-3: This proton is ortho to the iodine and meta to the chlorine. It will likely appear as a doublet.
-
H-5: This proton is ortho to the chlorine and meta to the iodine. It will appear as a doublet of doublets.
-
H-6: This proton is ortho to the ester and the iodine. It will likely appear as a doublet.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show 8 distinct signals, one for each unique carbon atom in the molecule.
-
~52 ppm: Methyl ester carbon (-OCH₃).
-
~90-100 ppm: Carbon bearing the iodine (C-2), significantly shielded by the heavy atom effect.
-
~128-140 ppm: Four signals corresponding to the other aromatic carbons.
-
~165 ppm: Carbonyl carbon of the ester group (C=O).
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[8]
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1720-1740 cm⁻¹: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. This is one of the most diagnostic peaks.
-
~1250-1300 cm⁻¹: C-O stretching of the ester group.
-
~1000-1100 cm⁻¹: C-Cl stretching.
-
~500-600 cm⁻¹: C-I stretching.
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the key feature to look for is the molecular ion peak and its isotopic pattern.[9]
-
Molecular Ion (M⁺): The primary molecular ion peak should appear at m/z ≈ 296 , corresponding to the molecule containing the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I).
-
Isotopic Peak (M+2): A characteristic peak will be observed at m/z ≈ 298 . This peak arises from molecules containing the heavier chlorine isotope, ³⁷Cl. The relative intensity of the M⁺ peak to the M+2 peak will be approximately 3:1 , which is a definitive signature for a molecule containing a single chlorine atom.[9][10]
Experimental Methodologies
Trustworthy science relies on robust and reproducible protocols. The following sections detail standard procedures for characterizing a compound like this compound.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range (typically <1°C) is indicative of high purity, while a broad and depressed range suggests the presence of impurities.
Methodology:
-
Sample Preparation: Place a small amount (1-2 mg) of dry, crystalline this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Measurement:
-
Heat the apparatus rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
Caption: Workflow for Melting Point Determination.
Protocol: Qualitative Solubility Assessment
Causality: Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, purification (e.g., recrystallization, chromatography), and analysis (e.g., NMR). The "like dissolves like" principle governs this property.[7]
Methodology:
-
Preparation: Add approximately 10-20 mg of this compound to a series of small test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different solvent, covering a range of polarities (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).[6]
-
Observation:
-
Agitate each tube vigorously for 30-60 seconds.
-
Observe if the solid dissolves completely.
-
Record the results as "soluble," "partially soluble," or "insoluble" for each solvent at room temperature.
-
For samples that are partially soluble or insoluble, gently warm the test tube to observe if solubility increases with temperature.
-
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a bifunctional building block for creating more complex molecules. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed oxidative addition than the carbon-chlorine bond, allowing for selective functionalization.[11] This makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions.[12][13]
Key Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. Using this compound, a new aryl or vinyl group can be selectively installed at the C-2 position, leaving the C-4 chloro-substituent intact for potential subsequent reactions. This pathway is fundamental for building the biaryl structures common in many pharmaceutical agents and organic electronic materials.[14][15][16]
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
Causality: This protocol is designed to selectively form a C-C bond at the C-I position. An inert atmosphere is crucial because the Pd(0) catalyst is sensitive to oxygen. The base is required to activate the boronic acid for the transmetalation step.[12] A mixed solvent system ensures that both the organic substrate and the inorganic base are sufficiently solubilized.[11]
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water). Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv., 2 mol%).
-
Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3]
Conclusion
This compound is a highly functionalized chemical intermediate with significant potential in synthetic chemistry. While detailed experimental data on its physical properties are sparse, its structural features and predicted characteristics align with those of a versatile building block for constructing complex organic molecules. Its differential reactivity at the C-I and C-Cl positions makes it a prime candidate for selective cross-coupling reactions, offering a reliable pathway for the synthesis of biaryl compounds essential to pharmaceutical and materials science research. Proper understanding of its handling requirements and application of robust analytical and synthetic protocols are key to unlocking its full potential in the laboratory.
References
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SpectraBase. (2026). This compound. John Wiley & Sons, Inc.
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Supporting Information. (n.d.). Royal Society of Chemistry.
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Supporting Information. (n.d.). The Royal Society of Chemistry.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development.
-
Thermo Fisher Scientific. (n.d.). Methyl 4-iodobenzoate, 98%.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications.
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BenchChem. (2025). A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions.
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ChemicalBook. (n.d.). Methyl 4-iodobenzoate(619-44-3) 13C NMR spectrum.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
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NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST WebBook.
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ChemicalBook. (n.d.). Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum.
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Sigma-Aldrich. (n.d.). Methyl 4-iodobenzoate, 97%.
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ChemScene. (n.d.). Methyl 2-chloro-4-iodobenzoate.
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NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester - IR Spectrum. NIST WebBook.
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ChemicalBook. (2025). 4-Chloro-2-iodo-benzoic acid Methyl ester.
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Frontier, A. (2026). Solvents and Polarity. University of Rochester, Department of Chemistry.
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ChemicalBook. (n.d.). Methyl 2-chloro-4-iodobenzoate(156573-32-9) 1H NMR spectrum.
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ChemicalBook. (2025). Methyl 2-chloro-4-iodobenzoate.
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BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Szostak, M. et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Catalysis Science & Technology.
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Jones, P. T. (n.d.). Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology.
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Sigma-Aldrich. (n.d.). Methyl 4-iodobenzoate 97%.
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ChemicalBook. (n.d.). Methyl 2-chloro-4-iodobenzoate CAS#: 156573-32-9.
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Strem. (n.d.). Methyl 2-iodobenzoate, min. 98%.
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An In-Depth Technical Guide to Methyl 4-chloro-2-iodobenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-2-iodobenzoate is a halogenated aromatic ester that has emerged as a pivotal building block in contemporary organic synthesis. Its unique substitution pattern, featuring a nucleophilic iodine atom, an electrophilic chlorine atom, and a methyl ester, provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis, and its significant applications, particularly in the realm of pharmaceutical research and development. The strategic positioning of its functional groups makes it an invaluable intermediate for creating novel therapeutic agents through sophisticated cross-coupling methodologies.
Core Molecular Attributes
This compound is a solid compound at room temperature, characterized by the following key properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆ClIO₂ | [1] |
| Molecular Weight | 296.49 g/mol | [1] |
| CAS Number | 181765-85-5 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Cl)I | [1] |
| InChI Key | SPEFZJXZNVTFJX-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The preparation of this compound is most commonly achieved through the esterification of 4-chloro-2-iodobenzoic acid. This straightforward and efficient method provides high yields of the desired product.
Experimental Protocol: Esterification of 4-chloro-2-iodobenzoic acid
This protocol details the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
4-chloro-2-iodobenzoic acid
-
Anhydrous methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-chloro-2-iodobenzoic acid in anhydrous methanol (approximately 2.0 mL per 1.0 mmol of the acid).
-
Esterification: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (2.0 equivalents) dropwise to the stirred solution. Alternatively, concentrated sulfuric acid can be used as a catalyst.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the crude product under reduced pressure to remove the excess methanol. Quench the reaction by carefully adding water and then extract the product with ethyl acetate.
-
Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.
-
Final Purification: The resulting crude product can be further purified by column chromatography on silica gel to afford the pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methyl ester protons.
-
Aromatic Protons (H-3, H-5, H-6): These protons will appear in the range of 7.0-8.0 ppm. The proton ortho to the iodine (H-3) will likely be the most downfield, appearing as a doublet. The proton between the chlorine and the ester group (H-5) will appear as a doublet of doublets, and the proton ortho to the chlorine (H-6) will appear as a doublet.
-
Methyl Protons (-OCH₃): A sharp singlet is expected around 3.9 ppm, characteristic of methyl ester protons.[2]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): This signal is expected to appear around 165-167 ppm.
-
Aromatic Carbons: Six distinct signals are anticipated in the range of 90-145 ppm. The carbon bearing the iodine (C-2) will be significantly shielded and appear at a higher field (around 90-95 ppm) due to the heavy atom effect. The carbon attached to the ester group (C-1) and the carbon with the chlorine substituent (C-4) will be deshielded. The remaining CH carbons will resonate within the typical aromatic region.
-
Methyl Carbon (-OCH₃): A signal for the methyl carbon is expected around 52-53 ppm.
Applications in Synthetic Chemistry
The primary utility of this compound lies in its capacity to undergo selective, palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds allows for sequential functionalization, making it a powerful tool in the synthesis of complex molecules.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5][6][7] Due to the higher reactivity of the carbon-iodine bond, this compound can selectively react at the C-2 position with a variety of boronic acids or their esters.[5]
Typical Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other palladium(0) or palladium(II) precursors.
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is commonly used.
-
Temperature: Reactions are typically heated to 80-100 °C.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4][8][9] This reaction allows for the introduction of an alkyne moiety at the C-2 position of this compound.
Typical Reaction Conditions:
-
Catalyst: A palladium source such as Pd(PPh₃)₂Cl₂.
-
Co-catalyst: Copper(I) iodide (CuI).
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Solvent: THF, DMF, or neat amine.
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Role in Drug Discovery and Development
Halogenated intermediates are crucial in medicinal chemistry, with a significant number of FDA-approved drugs containing chlorine atoms.[10] this compound serves as a key starting material for the synthesis of various biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[3] The ability to selectively introduce different functionalities at the ortho and para positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The biaryl and aryl-alkyne motifs, readily accessible through reactions with this intermediate, are common structural features in many therapeutic agents.
Caption: General workflow illustrating the use of this compound in drug discovery.
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its distinct reactivity profile enables chemists to perform selective and sequential cross-coupling reactions, providing a powerful strategy for the synthesis of complex molecular targets. For researchers in drug discovery and development, this intermediate offers an efficient route to novel chemical entities, facilitating the exploration of chemical space and the optimization of lead compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Sonogashira–Hagihara reactions of halogenated glycals. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 259-299. Retrieved from [Link]
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YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Synthesis of Methyl 4-chloro-2-iodobenzoate: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthetic routes to Methyl 4-chloro-2-iodobenzoate, a key intermediate in the development of pharmaceuticals and other specialty chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic considerations behind viable synthetic pathways, offering detailed experimental protocols and mechanistic insights.
Strategic Overview: Navigating the Synthesis
The molecular architecture of this compound presents a classic challenge in regioselective synthesis. The primary strategic decision involves the sequence of introducing the iodo-substituent and performing the esterification. Two primary, logical routes emerge from this analysis:
-
Route A: Iodination followed by Esterification. This pathway commences with the Sandmeyer reaction on 4-chloro-2-aminobenzoic acid to introduce the iodine atom, followed by a Fischer esterification to yield the final product.
-
Route B: Esterification followed by Iodination. This approach first protects the carboxylic acid as a methyl ester, followed by the Sandmeyer iodination of the resulting methyl 4-chloro-2-aminobenzoate.
The choice between these routes can be influenced by factors such as the stability of intermediates, potential side reactions, and overall yield. This guide will detail both approaches, providing the necessary information to make an informed decision based on laboratory capabilities and project requirements.
Route A: Iodination via Sandmeyer Reaction Followed by Fischer Esterification
This is a robust and frequently employed strategy. The initial Sandmeyer reaction is a powerful tool for the conversion of an amino group to a variety of functionalities, including halides.
Part 1: Sandmeyer Iodination of 4-chloro-2-aminobenzoic acid
The Sandmeyer reaction proceeds via the formation of a diazonium salt from a primary aromatic amine. This intermediate is then decomposed in the presence of an iodide source to yield the aryl iodide.[1][2]
Mechanism of the Sandmeyer Reaction:
The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The amine then reacts with nitrous acid to form a diazonium salt. The diazonium group is an excellent leaving group (N₂) and is readily displaced by a nucleophile, in this case, the iodide ion.[3]
Visualizing the Sandmeyer Reaction Workflow:
Caption: Mechanism of the Fischer Esterification of 4-chloro-2-iodobenzoic acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-chloro-2-iodobenzoic acid (1.0 eq) in an excess of methanol (which acts as both reactant and solvent).
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). [4]
-
-
Reaction Execution:
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine. [4] * Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be further purified by column chromatography or recrystallization.
-
Route B: Esterification Followed by Iodination
This alternative route may be advantageous if the starting 4-chloro-2-aminobenzoic acid is more readily available or if the ester intermediate is more soluble and easier to handle during the Sandmeyer reaction.
Part 1: Fischer Esterification of 4-chloro-2-aminobenzoic acid
The procedure is analogous to the esterification of 4-chloro-2-iodobenzoic acid described in Route A.
Experimental Protocol: Esterification of 4-chloro-2-aminobenzoic acid
-
Reaction Setup:
-
Dissolve 4-amino-2-chlorobenzoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
-
Reaction Execution:
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
-
Work-up and Purification:
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate to obtain methyl 4-amino-2-chlorobenzoate.
-
Part 2: Sandmeyer Iodination of Methyl 4-amino-2-chlorobenzoate
The Sandmeyer reaction is then performed on the ester intermediate.
Experimental Protocol: Sandmeyer Iodination of the Methyl Ester
-
Diazotization:
-
Dissolve methyl 4-amino-2-chlorobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool to 0-5 °C and add a solution of sodium nitrite (1.1 eq) dropwise.
-
-
Iodination:
-
Add the cold diazonium salt solution to a solution of potassium iodide (1.2 eq).
-
Allow the reaction to warm to room temperature and then heat gently to complete the reaction.
-
-
Work-up and Purification:
-
Extract the product with an organic solvent.
-
Wash the organic layer with sodium thiosulfate solution, water, and brine.
-
Dry the organic phase, remove the solvent, and purify the resulting this compound, likely by column chromatography.
-
Data Summary
| Parameter | Route A: Iodination then Esterification | Route B: Esterification then Iodination |
| Starting Material | 4-chloro-2-aminobenzoic acid | 4-chloro-2-aminobenzoic acid |
| Key Intermediates | 4-chloro-2-iodobenzoic acid | Methyl 4-amino-2-chlorobenzoate |
| Potential Advantages | Well-established Sandmeyer on free acid. | Potentially better solubility of ester in Sandmeyer. |
| Potential Disadvantages | Intermediate may be less soluble. | Ester hydrolysis under acidic Sandmeyer conditions. |
Conclusion
Both synthetic routes presented are viable for the preparation of this compound. The choice of route will depend on the specific laboratory conditions and the properties of the intermediates. Careful control of reaction parameters, particularly temperature during the diazotization step, is crucial for achieving high yields and purity. The detailed protocols provided in this guide, grounded in established chemical principles, offer a solid foundation for the successful synthesis of this important chemical building block.
References
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Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
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Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]
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OperaChem (2024). Fischer Esterification-Typical Procedures. [Link]
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Texium (2018). Preparation of 2-iodobenzoic acid. [Link]
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Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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ChemTube3D. Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). [Link]
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-
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An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-2-iodobenzoate
Introduction
Methyl 4-chloro-2-iodobenzoate is a key building block in modern organic synthesis, finding significant application in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a methyl ester on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the primary synthetic strategies for obtaining this versatile intermediate, with a focus on the underlying chemical principles, practical experimental protocols, and comparative analysis of different approaches. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. The most logical and commonly employed strategies involve either a sequential introduction of the substituents onto a pre-existing benzene ring or the modification of a commercially available, highly substituted benzoic acid derivative. This guide will focus on two primary pathways, starting from readily available precursors:
-
Pathway A: The Sandmeyer Reaction Approach. This classic and reliable route involves the diazotization of an amino group, followed by its displacement with an iodide. It offers high regiochemical control.
-
Pathway B: The Direct Iodination Approach. This pathway explores the direct electrophilic iodination of a substituted benzoic acid. While potentially more atom-economical, this approach often faces challenges in controlling the position of the incoming iodine atom.
Pathway A: Synthesis via the Sandmeyer Reaction
This pathway is a robust and well-established method that proceeds in three key stages, starting from 2-chloro-4-nitrobenzoic acid.
Logical Workflow for Pathway A
commercial availability of Methyl 4-chloro-2-iodobenzoate
An In-depth Technical Guide to Methyl 4-chloro-2-iodobenzoate (CAS 181765-85-5): Commercial Availability, Synthesis, and Applications for Research Professionals
Introduction: A Versatile Halogenated Building Block
This compound is a polysubstituted aromatic ester that has emerged as a critical building block in modern organic synthesis. Its structure, featuring a methyl ester group alongside two distinct halogen atoms (chloro and iodo) at specific positions on the benzene ring, provides a unique platform for sequential and site-selective cross-coupling reactions. This versatility makes it an invaluable intermediate for researchers and drug development professionals, particularly in the synthesis of complex molecular architectures for pharmaceuticals and advanced functional materials.[1][2][3] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, primary applications, and safe handling protocols, designed for the practicing scientist.
Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is the starting point for any research endeavor. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 181765-85-5 | [4] |
| Molecular Formula | C₈H₆ClIO₂ | [4][5] |
| Molecular Weight | 296.49 g/mol | [4][5] |
| IUPAC Name | This compound | [5] |
| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)I | [5][6] |
| InChIKey | SPEFZJXZNVTFJX-UHFFFAOYSA-N | [4] |
| Appearance | Solid (form may vary by supplier) | |
| XLogP3 | 3.4 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger developmental needs. Purity levels are typically high, making it suitable for sensitive catalytic reactions.
Supplier Overview:
| Supplier | Typical Purity | Common Quantities | Notes |
| BLD Pharm | ≥97% | Gram to Kilogram scale | Offers a range of organic building blocks.[7] |
| Chemsigma Int. | ≥99% | Inquire for details | Trader with a focus on pharmaceutical intermediates.[4] |
| HANGZHOU LEAP CHEM | ≥99% | Inquire for details | Listed on chemical marketplaces like Echemi.[4] |
| Compound Net Biotech | ≥95% (Industrial Grade) | Inquire for details | Provides industrial-grade material.[4] |
| ChemScene | >98% | Milligram to Gram scale | Supplier for drug discovery and chemical biology.[8] |
Procurement Insight: For most academic and pharmaceutical R&D applications, a purity of ≥98% is recommended to avoid interference from potential side-products in catalytic coupling reactions. For initial screening, lower-purity grades may be cost-effective, but results should be validated with higher-purity material. Always request a Certificate of Analysis (CoA) from the supplier to confirm purity and identity.
Key Applications in Research & Development
The utility of this compound stems from the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position while leaving the 4-position chloro group intact for subsequent transformations.
Caption: Logical workflow of this compound as a versatile building block.
-
Pharmaceutical Synthesis : This compound is a cornerstone for building complex drug molecules.[3] Its ability to undergo sequential cross-coupling reactions is instrumental in creating the biaryl and heterocyclic structures common in many active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2]
-
Material Science : As a precursor for novel organic electronic materials, it is used in the development of components for Organic Light-Emitting Diodes (OLEDs), sensors, and functional polymers.[2][3] The presence and position of the halogen atoms can be used to tune the electronic properties of the final materials.[2]
-
Agrochemicals : It serves as a starting material for the synthesis of new herbicides, insecticides, and fungicides, where the final molecular structure is tailored for specific biological activity.[2]
Synthesis and Manufacturing Overview
The most common and direct route to this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-chloro-2-iodobenzoic acid. This reaction is typically facilitated by an acid catalyst or by first converting the carboxylic acid to a more reactive acyl chloride.
A representative lab-scale synthesis involves reacting 4-chloro-2-iodobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which is then quenched with methanol to yield the final ester product.[9]
Caption: High-level synthesis workflow for this compound.
This process is robust, but potential impurities can include unreacted starting material or residual solvents from the purification process. High-performance liquid chromatography (HPLC) and Gas Chromatography (GC) are standard methods for verifying purity.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards.
GHS Hazard Identification: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[10][11]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[10] Keep the container tightly sealed to prevent moisture ingress and degradation.
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for chemical waste disposal.[10]
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a typical Suzuki-Miyaura reaction to demonstrate the utility of this compound in forming a C-C bond at the C-I position, a foundational step in many synthetic routes.
Objective: To synthesize Methyl 4-chloro-2-(4-methoxyphenyl)benzoate.
Causality: The C-I bond is significantly more susceptible to oxidative addition by a Palladium(0) catalyst than the stronger C-Cl bond, providing excellent selectivity for this transformation. A base is required to facilitate the transmetalation step of the catalytic cycle.
Caption: Step-by-step experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (ligand, 0.04 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Toluene and Water (e.g., 4:1 ratio)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Palladium(II) acetate and SPhos ligand.
-
Solvent Addition & Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed toluene and water solvent mixture via cannula or syringe.
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product, Methyl 4-chloro-2-(4-methoxyphenyl)benzoate, using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound stands out as a highly valuable and commercially accessible intermediate for chemical synthesis. Its well-defined reactivity profile enables chemists to construct complex molecules with precision and efficiency, driving innovation in drug discovery, material science, and agrochemicals. A thorough understanding of its properties, handling requirements, and synthetic applications is key to leveraging its full potential in research and development.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet. Carl ROTH. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. inno-pharmchem.com. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. inno-pharmchem.com. Retrieved from [Link]
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An In-depth Technical Guide on the Reactivity of the Iodide in Methyl 4-chloro-2-iodobenzoate
Introduction: A Molecule of Dichotomous Reactivity
Methyl 4-chloro-2-iodobenzoate is a halogenated aromatic ester of significant interest in modern organic synthesis.[1][2] Its utility stems from the differential reactivity of its two halogen substituents—iodine and chlorine—on the benzene ring. This guide provides an in-depth exploration of the pronounced reactivity of the iodide at the C-2 position, a feature that allows for selective and sequential chemical transformations. This characteristic makes it an invaluable building block in the synthesis of complex molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[1][3][4]
The core of this molecule's synthetic value lies in the disparity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bond strengths. The C-I bond is inherently weaker and more polarizable than the C-Cl bond, rendering it significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[5] This reactivity trend (I > Br > Cl >> F) is a cornerstone of organometallic chemistry and dictates the chemoselectivity observed in reactions involving dihalogenated substrates.[5]
This guide will elucidate the principles governing this selective reactivity through the lens of several key palladium-catalyzed cross-coupling reactions, providing both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
I. The Dominance of the C-I Bond in Palladium-Catalyzed Cross-Coupling Reactions
The selective activation of the C-I bond in this compound is most prominently exploited in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
The rate-determining step in many of these reactions is the initial oxidative addition of the aryl halide to a palladium(0) complex.[5] The lower bond dissociation energy of the C-I bond compared to the C-Cl bond means that oxidative addition occurs preferentially at the iodinated position, often under milder conditions.[5]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron reagent.[6][8] In the case of this compound, the reaction can be directed to occur exclusively at the C-I position, leaving the C-Cl bond intact for subsequent transformations. This sequential cross-coupling capability is a significant advantage in the synthesis of complex biaryl structures.[4]
Causality of Selectivity: The preference for the C-I bond in Suzuki-Miyaura coupling is a direct consequence of the faster rate of oxidative addition at this position.[5] Standard palladium catalysts, such as those employing triphenylphosphine ligands, are highly effective for activating aryl iodides under relatively mild conditions, while the activation of aryl chlorides often requires more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[5]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).[9]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions.[9]
-
Catalyst and Solvent Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), followed by a suitable solvent system, such as a mixture of toluene, ethanol, and water.[9]
-
Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80°C to 100°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | >90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | >95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | >98 |
Table 1: Representative conditions for selective Suzuki-Miyaura coupling at the C-I position.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a transformation of great importance in the synthesis of conjugated systems.[10][11] The reactivity trend for aryl halides in Sonogashira coupling mirrors that of Suzuki coupling, with aryl iodides being the most reactive substrates.[10][12] This allows for the selective alkynylation of this compound at the C-2 position.
Mechanistic Insight: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[11] The high reactivity of aryl iodides allows these reactions to often proceed at room temperature.[10][13] A common side reaction is the Glaser-Hay homocoupling of the alkyne, which can be minimized by maintaining strictly anaerobic conditions and reducing the copper catalyst loading.[13]
Caption: Experimental workflow for a selective Sonogashira coupling.
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, 2 mol%) and the copper(I) iodide co-catalyst (1 mol%).[9]
-
Solvent and Reagents: Add an anhydrous solvent such as tetrahydrofuran (THF), followed by an amine base (e.g., triethylamine, 2.0 equiv.), this compound (1.0 equiv.), and the terminal alkyne (1.1 equiv.).[9]
-
Reaction Execution: Stir the mixture at room temperature and monitor its progress. Gentle heating may be required for less reactive substrates.
-
Work-up and Purification: After completion, filter the reaction mixture to remove the amine salt, concentrate the filtrate, and purify the residue by flash chromatography.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of pharmaceuticals and other biologically active compounds.[14] Similar to other palladium-catalyzed reactions, the C-I bond of this compound exhibits greater reactivity than the C-Cl bond, enabling selective amination.
Catalyst System Considerations: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[14] While early generations of catalysts were effective for aryl iodides and bromides, the development of sterically hindered and electron-rich phosphine ligands has expanded the scope to include less reactive aryl chlorides.[5][15] For selective amination of this compound, a less active catalyst system can be employed to favor reaction at the C-I bond.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
Reagent Addition: Add this compound and the desired amine to the reaction vessel, followed by an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, quench with water, and extract the product. Purify the crude product by chromatography.
II. Orthogonal Reactivity and Sequential Functionalization
The differential reactivity of the C-I and C-Cl bonds in this compound allows for a powerful synthetic strategy known as sequential or orthogonal functionalization. An initial cross-coupling reaction is performed under conditions that selectively activate the C-I bond. The resulting product, which still contains the unreacted C-Cl bond, can then be subjected to a second, distinct cross-coupling reaction, often under more forcing conditions or with a catalyst system designed for aryl chloride activation.
Caption: Logical workflow for sequential cross-coupling reactions.
This approach provides a highly efficient route to complex, unsymmetrically substituted aromatic compounds that would be challenging to synthesize through other methods. It offers chemists precise control over the introduction of different functional groups onto the aromatic core.
Conclusion: A Versatile Tool for Modern Synthesis
The pronounced and selective reactivity of the iodide in this compound is a well-established and powerful tool in the arsenal of the synthetic chemist. Grounded in the fundamental principles of organometallic chemistry, specifically the relative bond strengths of carbon-halogen bonds, this feature allows for a predictable and controllable functionalization of the aromatic ring. By carefully selecting reaction conditions and catalyst systems, researchers can exploit this differential reactivity to perform a wide range of cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—selectively at the C-I position. This capability, particularly when employed in sequential functionalization strategies, opens the door to the efficient and elegant synthesis of complex molecular architectures for drug discovery, materials science, and agrochemical development.
References
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-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. Available at: [Link]
- Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions. Benchchem.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Suzuki Coupling. YouTube. Available at: [Link]
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electrophilic aromatic substitution on Methyl 4-chloro-2-iodobenzoate
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of Methyl 4-chloro-2-iodobenzoate
Executive Summary
The regioselectivity of electrophilic aromatic substitution (EAS) on polysubstituted benzene rings presents a significant predictive challenge in synthetic organic chemistry. This guide provides a detailed analysis of the electrophilic substitution on this compound, a molecule featuring a complex interplay of electronic and steric effects from three distinct substituents. Through a rigorous evaluation of the directing influences of the methyl ester, iodo, and chloro groups, we conclude that electrophilic attack will overwhelmingly favor the C5 position. This prediction is based on the synergistic directing effects of all three substituents towards this position and minimal steric hindrance compared to other potential sites. This whitepaper offers theoretical grounding, practical experimental protocols for key EAS reactions, and discusses the limitations inherent in such a deactivated system.
Foundational Principles: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone reaction class in organic chemistry, enabling the direct functionalization of aromatic rings.[1][2] The core mechanism involves the attack of an electron-rich aromatic π-system on a strong electrophile (E+), transiently breaking the ring's aromaticity to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] A subsequent deprotonation step restores the aromaticity, resulting in the substitution of a hydrogen atom with the electrophile.[4] The reaction's rate and regioselectivity are profoundly influenced by the substituents already present on the aromatic ring.[1][5]
Deconstructing the Substituent Effects in this compound
The substrate, this compound, possesses three substituents whose individual and collective properties dictate the outcome of electrophilic substitution. The overall reactivity of the ring is diminished, as all three groups are deactivating, meaning they withdraw electron density from the ring, making it less nucleophilic than benzene.[3][6]
The Methyl Ester Group (-COOCH₃): A Deactivating Meta-Director
The methyl ester group at C1 is a powerful deactivating group. It withdraws electron density from the benzene ring through both the inductive effect (due to the electronegative oxygen atoms) and a strong resonance effect (-R).[7][8] This withdrawal is most pronounced at the ortho and para positions, making the meta positions (C3 and C5) the least deactivated and therefore the preferred sites for electrophilic attack.[9]
The Halogen Substituents (-I and -Cl): Deactivating Ortho, Para-Directors
Halogens present a unique case in EAS.[10] Both the iodine at C2 and the chlorine at C4 are deactivating groups overall, slowing the rate of reaction compared to benzene.[3] This deactivation stems from their strong inductive electron withdrawal (-I effect) due to high electronegativity.[11] However, they possess lone pairs of electrons that can be donated into the ring via resonance (+R effect), which enriches the electron density at the ortho and para positions.[1][10] Because this resonance effect directs the incoming electrophile, halogens are classified as ortho, para-directors despite their deactivating nature.[7][12]
Predicting Regioselectivity: A Consensus of Directing Effects
When multiple substituents are present, the final substitution pattern is determined by the sum of their individual directing effects, considering both electronic reinforcement and steric hindrance.[13][14]
-
Methyl Ester (-COOCH₃ at C1): Directs meta to positions C3 and C5 .
-
Iodo (-I at C2): Directs ortho to C3 and para to C5 .
-
Chloro (-Cl at C4): Directs ortho to C3 and C5 .
Analysis of the potential substitution sites reveals a clear consensus:
-
Position C3: Is electronically favored by all three groups (meta to the ester, ortho to iodo, ortho to chloro). However, it is located directly adjacent to the very large iodine atom, resulting in significant steric hindrance that strongly disfavors electrophilic attack.[15][16]
-
Position C5: This position represents the point of ideal consensus. It is meta to the deactivating ester group and simultaneously para to the iodo group and ortho to the chloro group.[15][17] This alignment of directing effects makes C5 the most electronically favorable position. Furthermore, it is sterically less hindered than C3.
-
Position C6: This position is ortho to the ester group and sterically blocked. Substitution between two adjacent groups is highly unfavorable.[13][16]
Caption: Directing influences on this compound.
Experimental Protocols & Methodologies
Given the deactivated nature of the substrate, forceful reaction conditions are generally required. The following protocols are representative methodologies for common EAS reactions.
Nitration to yield Methyl 4-chloro-2-iodo-5-nitrobenzoate
Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a nitrating mixture, typically concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[2][18]
Protocol:
-
Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 5.0 g of this compound to 20 mL of concentrated sulfuric acid. Stir until fully dissolved.
-
Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Reaction: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.[8]
-
Digestion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture over 200 g of crushed ice. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield pure Methyl 4-chloro-2-iodo-5-nitrobenzoate.
| Parameter | Value |
| Substrate | 5.0 g |
| Conc. H₂SO₄ | 25 mL |
| Conc. HNO₃ | 3.0 mL |
| Temperature | 0-10 °C |
| Reaction Time | 2-3 hours |
| Expected Product | Methyl 4-chloro-2-iodo-5-nitrobenzoate |
Bromination to yield Methyl 5-bromo-4-chloro-2-iodobenzoate
Aromatic halogenation involves the substitution of a hydrogen atom with a halogen. For a deactivated ring, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is required to polarize the bromine molecule, making it more electrophilic.[19]
Protocol:
-
Setup: To a dry, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add 5.0 g of this compound and 0.5 g of anhydrous iron(III) bromide in 30 mL of dichloromethane.
-
Reagent Addition: From the dropping funnel, add a solution of 3.0 g (approx. 1.0 mL) of liquid bromine in 10 mL of dichloromethane dropwise over 20 minutes.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, quench by slowly adding 20 mL of a 10% aqueous sodium bisulfite solution to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Caption: Generalized workflow for electrophilic aromatic substitution experiments.
Limitations: Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds with aromatic rings.[20][21][22] However, these reactions have a critical limitation: they fail on strongly deactivated aromatic rings.[23][24] The presence of the three deactivating groups (-COOCH₃, -I, -Cl) reduces the nucleophilicity of the benzene ring to such an extent that it is unable to attack the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions.[23] Attempting these reactions on this compound would almost certainly result in no reaction.
Product Characterization
The primary product, Methyl 4-chloro-2-iodo-5-nitrobenzoate, can be unambiguously identified using modern spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at C3 and C6. The significant downfield shift of these protons will be indicative of the strong electron-withdrawing environment. A singlet corresponding to the methyl ester protons (-OCH₃) will appear upfield.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals, as the C5 substitution removes the molecule's plane of symmetry.[18]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an exact mass measurement, confirming the molecular formula of the nitrated product.
Conclusion
References
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An In-depth Technical Guide on the Stability and Storage of Methyl 4-chloro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-2-iodobenzoate is a halogenated aromatic ester of significant interest in organic synthesis and pharmaceutical development. Its utility as a building block for more complex molecules necessitates a thorough understanding of its chemical stability and optimal storage conditions to ensure its integrity and purity over time. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and methodologies for assessing its stability.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value |
| Molecular Formula | C8H6ClIO2[1] |
| Molecular Weight | 296.49 g/mol [1] |
| Appearance | Off-white to yellow solid[2] |
| Melting Point | Not explicitly available for this isomer, but related compounds show decomposition at elevated temperatures.[3] |
| Solubility | Soluble in organic solvents like ethyl acetate and methanol.[2] |
| CAS Number | 181765-85-5[1][2] |
The presence of both chloro and iodo substituents on the benzene ring, along with the methyl ester functionality, dictates the reactivity and potential degradation pathways of the molecule. The carbon-iodine bond is generally the most labile, particularly under conditions that promote homolytic or heterolytic cleavage.
Stability Profile and Degradation Pathways
While specific, extensive stability studies on this compound are not widely published, its structural motifs allow for scientifically grounded predictions of its stability under various stress conditions.
Sensitivity to Light
Halogenated aromatic compounds, particularly those containing iodine, can be sensitive to light.[4] Photolytic degradation can occur through the homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, potentially leading to dimerization, reaction with solvents, or abstraction of hydrogen atoms. For a structurally similar compound, Methyl 4-iodobenzoate, light sensitivity is a noted stability concern.[4]
Thermal Stability
The thermal stability of iodobenzoates can be a concern. Studies on related hypervalent iodine compounds, such as esters of 2-iodoxybenzoic acid, show that they can undergo exothermic decomposition at elevated temperatures.[3] While this compound is not a hypervalent iodine compound, the potential for thermal decomposition, especially near the melting point, should be considered. Decomposition could involve decarboxylation or other complex fragmentation pathways.
Hydrolytic Stability
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can be hydrolyzed back to 4-chloro-2-iodobenzoic acid and methanol. This reaction is typically reversible.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes irreversible hydrolysis to form the corresponding carboxylate salt (e.g., sodium 4-chloro-2-iodobenzoate) and methanol. This process is generally faster and more complete than acid-catalyzed hydrolysis. Studies on other benzoates have shown their vulnerability to base hydrolysis.[5]
Oxidative Stability
The iodide substituent on the aromatic ring can be susceptible to oxidation. Oxidizing agents could potentially oxidize the iodide to higher oxidation states, leading to the formation of iodoxy or other hypervalent iodine species.[6] These species can be reactive and may lead to further degradation of the molecule.[7]
Recommended Storage and Handling Conditions
Based on the stability profile, the following storage and handling procedures are recommended to maintain the quality and integrity of this compound.
Storage Conditions
-
Temperature: For long-term storage, it is recommended to keep the compound in a cool environment. Several suppliers suggest room temperature storage, while others recommend refrigeration (2-8°C).[2][8] To minimize the potential for slow degradation, refrigeration is the more prudent choice.
-
Light: The compound should be protected from light.[4][9][10] Storing it in an amber glass bottle or in a light-blocking outer container is crucial.
-
Atmosphere: The container should be tightly sealed to protect it from moisture and air.[2][9][11] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidative degradation. The material should be stored in a dry place.[2][9]
Handling Procedures
-
Ventilation: Handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[11]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn.[4][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[4]
Experimental Workflow for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is recommended.[12][13] This involves subjecting the compound to a variety of stress conditions to accelerate its degradation.
Forced Degradation Protocol
The objective of a forced degradation study is to generate potential degradation products and identify the degradation pathways.[12]
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of acidic solution (e.g., 0.1 M HCl). Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of basic solution (e.g., 0.1 M NaOH). Keep the mixture at room temperature or heat gently for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3%). Keep the mixture at room temperature for a specified period.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber for a set time.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
Visualization of the Stability Testing Workflow
Caption: Workflow for a forced degradation study of this compound.
Summary of Potential Degradation and Storage Insights
| Condition | Potential for Degradation | Key Degradation Pathway | Recommended Precaution |
| Light Exposure | High | C-I bond cleavage | Store in amber, light-proof containers.[4][9][10] |
| Elevated Temperature | Moderate | Decomposition (e.g., decarboxylation) | Store in a cool place; refrigeration (2-8°C) is preferred.[2][8] |
| Acidic/Aqueous | Moderate | Ester hydrolysis | Store in a dry environment, away from acids.[2][9] |
| Basic/Aqueous | High | Saponification (ester hydrolysis) | Store away from bases. |
| Oxidizing Agents | Moderate | Oxidation of iodide | Store away from strong oxidizers.[4] |
Conclusion
This compound is a moderately stable compound that requires specific storage and handling conditions to ensure its purity and integrity. The primary stability concerns are its sensitivity to light and its susceptibility to hydrolysis, particularly under basic conditions. By adhering to the recommended storage conditions of a cool, dark, and dry environment, and by employing careful handling procedures, researchers can minimize degradation and ensure the reliability of this important chemical intermediate in their scientific endeavors. For critical applications, conducting a forced degradation study is highly recommended to fully characterize its stability profile.
References
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PubChem. This compound | C8H6ClIO2 | CID 12349190. [Link]
-
Koposov, A. Y., et al. Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. The Journal of Organic Chemistry. [Link]
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Vaidyanathan, G., et al. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. PMC - NIH. [Link]
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ResearchGate. Summary of forced degradation results. [Link]
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PubMed. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues. [Link]
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Cole-Parmer. Material Safety Data Sheet - Methyl 4-Iodobenzoate. [Link]
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Biomedical Journal of Scientific & Technical Research. Force Degradation Study of Rizatriptan Benzoate by Rp. [Link]
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PubMed. Isolation and characterization of diverse halobenzoate-degrading denitrifying bacteria from soils and sediments. [Link]
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SpringerLink. Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. [Link]
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RJPT. Stability Indicating Forced Degradation Studies. [Link]
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PubMed. Characterization of the acclimation period before anaerobic dehalogenation of halobenzoates. [Link]
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Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of Methyl 4-chloro-2-iodobenzoate in Chemoselective Suzuki Coupling Reactions
Introduction: The Strategic Advantage of Dihalogenated Scaffolds
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1][2] Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[2][3] Methyl 4-chloro-2-iodobenzoate is a particularly valuable, yet underutilized, building block for the synthesis of complex biaryl and poly-aryl structures. Its dihalogenated nature presents a unique synthetic opportunity: the ability to perform sequential, site-selective cross-couplings.
The significant difference in bond dissociation energies between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a chemoselective approach. The C-I bond is considerably weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst, enabling the initial coupling to proceed exclusively at the 2-position.[4] The more robust C-Cl bond remains intact, serving as a latent reactive handle for a subsequent, distinct coupling event under more forcing conditions. This guide provides an in-depth exploration of this strategy, detailing the mechanistic rationale, optimized protocols, and critical parameters for achieving high selectivity and yield.
Pillar 1: The Principle of Chemoselective Coupling
The success of a selective Suzuki coupling with a dihalogenated substrate is governed by the relative rates of oxidative addition. The universally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step. For this compound, the reactivity order is C-I > C-Br > C-Cl, allowing for selective insertion into the C-I bond under controlled conditions.[8]
-
Transmetalation: The organoborane partner (e.g., a boronic acid) transfers its organic group to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[8][9]
-
Reductive Elimination: The two organic partners on the palladium(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
The pronounced difference in reactivity between the C-I and C-Cl bonds is the cornerstone of this methodology. By carefully selecting the catalyst, ligand, and reaction temperature, one can exploit this difference to isolate the mono-coupled product in high yield, preserving the chloride for future transformations.
Caption: The catalytic cycle for the chemoselective Suzuki coupling.
Pillar 2: Optimizing Reaction Parameters
Achieving high selectivity and yield requires careful control over several experimental variables. The choice of catalyst, ligand, base, and solvent system is critical and interdependent.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For the selective coupling at the C-I bond, standard triarylphosphines like triphenylphosphine (PPh₃) are often sufficient. To couple the more resistant C-Cl bond in a subsequent step, more electron-rich and sterically bulky ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphine ligands (e.g., SPhos, XPhos), are typically required to promote the more difficult oxidative addition.[6][11]
-
Base: The base is essential for activating the boronic acid for transmetalation.[9] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence reaction rates and side reactions; for instance, Cs₂CO₃ is often more effective for challenging couplings but is also more expensive.
-
Solvent System: The solvent must solubilize the reactants and facilitate the reaction. Biphasic solvent systems, such as toluene/water, 1,4-dioxane/water, or THF/water, are frequently employed. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.
Data Summary: Conditions for Selective Coupling
The following table summarizes typical conditions for achieving selective mono-alkylation at the C-I position of substrates like this compound.
| Parameter | Condition | Rationale & Causality |
| Substrate | This compound | Orthogonal reactivity of C-I and C-Cl bonds. |
| Boronic Acid | Aryl- or Vinyl-B(OH)₂ (1.1-1.5 equiv.) | Slight excess drives the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%) | Standard catalysts are sufficient for the highly reactive C-I bond. |
| Ligand | PPh₃ (if using Pd(OAc)₂) (2-10 mol%) | A standard, moderately electron-rich ligand that promotes C-I activation without activating the C-Cl bond. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Activates the boronic acid for efficient transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (3:1:1) | Biphasic system to dissolve both organic substrates and the inorganic base. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the C-I coupling without initiating C-Cl activation. |
Pillar 3: Experimental Protocols & Workflow
Protocol 1: Selective Suzuki Coupling at the C-I Position
This protocol provides a reliable method for the synthesis of methyl 4-chloro-2-arylbenzoates.
Materials:
-
This compound (1.0 equiv.)
-
Aryl boronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl boronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 4-chloro-2-arylbenzoate.
Caption: A generalized experimental workflow for the selective Suzuki coupling.
Conceptual Protocol 2: Sequential Coupling at the C-Cl Position
Following the successful synthesis and purification of the mono-coupled product, the remaining C-Cl bond can be functionalized. This requires significantly more forcing conditions.
-
Catalyst System: A more active catalyst system is necessary. This often involves a palladium source like Pd₂(dba)₃ or a Pd(II) pre-catalyst combined with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃, XPhos, or SPhos.[11][12]
-
Base & Temperature: A stronger base like K₃PO₄ or Cs₂CO₃ may be required, along with higher temperatures (110-140 °C).
-
Considerations: The primary challenge is preventing side reactions like hydrodechlorination (replacement of -Cl with -H). The choice of a highly active and stable catalyst is paramount for achieving good yields.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Ineffective base. | 1. Use fresh catalyst or a more stable pre-catalyst.2. Ensure thorough degassing of all solvents.3. Use a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃). |
| Formation of Dicoupled Product | 1. Reaction temperature too high.2. Catalyst system too active.3. Prolonged reaction time. | 1. Lower the reaction temperature.2. Use a less activating ligand (e.g., PPh₃ instead of a bulky biarylphosphine).3. Monitor the reaction closely and stop it once the starting iodide is consumed. |
| Protodeborylation of Boronic Acid | Boronic acid is unstable under reaction conditions. | Use a slight excess of the boronic acid (1.5 equiv.) or switch to a more stable boronate ester (e.g., a pinacol ester). |
| Hydrodehalogenation (Side Product) | Reductive cleavage of the C-I or C-Cl bond. | Ensure the reaction is strictly anaerobic. This can sometimes be promoted by impurities or specific solvent/base combinations. |
Conclusion
This compound is a powerful synthetic intermediate that enables a programmed, stepwise approach to complex molecular architectures. By leveraging the inherent differences in carbon-halogen bond reactivity, chemists can selectively perform a Suzuki-Miyaura coupling at the more labile C-I position while preserving the C-Cl bond for subsequent elaboration. This guide provides the fundamental principles and a validated starting protocol for researchers to confidently employ this strategy, unlocking new pathways in drug discovery and materials science.
References
- Current time information in Denbighshire, GB. (2026). Google.
- Role of palladium catalyst in cross-coupling reactions. (2025). Google Grounding API.
- The role of palladium nanoparticles in catalytic C–C cross-coupling reactions | Request PDF. (2025). ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health.
- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids. (n.d.). Benchchem.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. (2025). ResearchGate.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (2020). ResearchGate.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). ACS Publications.
- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021). YouTube.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Chemoselective Sonogashira Coupling with Methyl 4-chloro-2-iodobenzoate
Introduction: The Strategic Importance of Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its mild reaction conditions, broad functional group tolerance, and high efficiency.[1][4] These attributes have made it an indispensable tool in the synthesis of complex molecules, with profound applications in the development of pharmaceuticals, natural products, agrochemicals, and advanced organic materials.[5][6][7][8][9]
This guide focuses on a specific, yet highly relevant substrate: Methyl 4-chloro-2-iodobenzoate . This molecule presents a unique synthetic opportunity due to the presence of two distinct halogen atoms on the aromatic ring. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a highly chemoselective Sonogashira coupling. By carefully controlling reaction conditions, one can selectively form a C-C bond at the more reactive iodo-substituted position while leaving the chloro-substituent intact for potential subsequent transformations. This selective functionalization is a key strategy in the efficient construction of complex molecular architectures, particularly in drug discovery programs where iterative diversification of a core scaffold is required.[7]
The Catalytic Machinery: Mechanism and Basis for Chemoselectivity
The Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[10][11] Understanding this dual mechanism is critical to mastering the reaction and exploiting its potential for chemoselectivity.
The Dual Catalytic Cycle
-
The Palladium Cycle: The main catalytic events occur around the palladium center. The cycle begins with the active Pd(0) species undergoing oxidative addition into the aryl-halide bond (in our case, the C-I bond) to form a Pd(II) complex.[10][11]
-
The Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to deprotonate the alkyne and form a copper(I) acetylide intermediate.[1][10] The amine base is crucial as it neutralizes the hydrogen halide (HI) generated during this process.[1]
-
Transmetalation: The key crossover step is transmetalation , where the acetylide group is transferred from the copper acetylide to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) species.[10][12] This is often considered the rate-determining step.[11]
-
Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) complex, which forms the desired aryl-alkyne C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
Exploiting Reactivity Differentials for Chemoselectivity
The success of the selective coupling on this compound hinges on the well-established reactivity trend of organic halides in palladium-catalyzed cross-coupling reactions.[13] The rate of oxidative addition follows the order of carbon-halogen bond strength:
C-I > C-Br > C-OTf >> C-Cl [1][12]
The C-I bond is significantly weaker and thus more susceptible to oxidative addition by the Pd(0) catalyst than the much stronger C-Cl bond. By employing mild reaction conditions, such as room temperature, the catalytic system possesses just enough energy to activate the C-I bond, while the C-Cl bond remains largely unreactive.[1][14] This kinetic preference is the cornerstone of the protocol described below.
Experimental Protocol: Selective Alkynylation of this compound
This protocol provides a general procedure for the chemoselective Sonogashira coupling of this compound with a terminal alkyne, using Phenylacetylene as a representative example.
Materials and Reagents
-
Substrate: this compound (1.0 eq)
-
Alkyne: Phenylacetylene (1.1 - 1.2 eq)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-3 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)[1][11]
-
Copper Co-catalyst: Copper(I) iodide (CuI) (2-5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (≥ 2.0 eq), also serves as solvent/co-solvent.[1][13]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, nitrogen or argon line, syringes, TLC plates, standard glassware for workup and purification.
Reaction Setup and Procedure
Critical Note: The Pd(0) catalyst is sensitive to air.[1] All steps should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure optimal catalyst activity and prevent unwanted side reactions like alkyne homocoupling.[15]
-
Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (to achieve a substrate concentration of ~0.1-0.2 M) and triethylamine (2.0 eq) via syringe.
-
Stirring: Stir the resulting suspension at room temperature for 10-15 minutes.
-
Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or GC/MS, checking for the consumption of the starting aryl iodide. The reaction is typically complete within 2-6 hours.
Workup and Purification
-
Quenching and Filtration: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues and precipitated amine salts, washing the pad with additional solvent.[12]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution to remove residual copper salts, and then with brine.[10][12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, Methyl 4-chloro-2-(phenylethynyl)benzoate.
Data Summary and Expected Outcomes
The following table summarizes typical reaction parameters and expected yields for the selective Sonogashira coupling of this compound. Yields are representative for isolated, purified products and may vary based on the specific alkyne and precise conditions used.
| Entry | Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N (2) | THF | 25 | 3 | 92 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | 4 | DIPEA (2) | THF | 25 | 4 | 88 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1.5) | 3 | Et₃N (2) | DMF | 25 | 2.5 | 95 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N (3) | THF | 25 | 6 | 85 |
Field Insights & Troubleshooting
As with any catalytic reaction, success depends on careful technique and an understanding of potential pitfalls.
-
Issue: Low or No Conversion
-
Probable Cause: Deactivated catalyst due to oxygen exposure; impure reagents or solvents.
-
Scientist's Solution: Ensure a rigorously inert atmosphere throughout the setup and reaction. Use freshly opened or freshly purified solvents and reagents. Using a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often more robust than using air-sensitive Pd(0) sources directly.
-
-
Issue: Formation of Alkyne Dimer (Glaser Homocoupling)
-
Probable Cause: The presence of oxygen, which promotes the oxidative dimerization of copper acetylides.[1][2]
-
Scientist's Solution: Meticulous degassing of solvents and the reaction vessel is paramount. If homocoupling remains a persistent issue, consider a "copper-free" Sonogashira protocol, which can mitigate this side reaction, though it may require different ligands or conditions to achieve high reactivity with the aryl iodide.[16][17]
-
-
Issue: Formation of Double-Coupled Product
-
Probable Cause: Reaction conditions are too harsh (e.g., elevated temperature or excessively long reaction times), providing enough energy to slowly activate the C-Cl bond.
-
Scientist's Solution: Strictly maintain the reaction at room temperature. Monitor the reaction closely and quench it as soon as the starting aryl iodide is consumed. The kinetic window for selectivity is wide but not infinite.
-
-
Authoritative Insight on Ligand Choice: While standard triphenylphosphine ligands are effective, challenging substrates can benefit from more sophisticated ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the oxidative addition step and improve catalytic turnover, although they may require re-optimization of the reaction conditions.[11][18][19]
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
IJPCSONLINE. A Review on Palladium Catalyzed Coupling Reactions. [Link]
-
OUCI. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
-
ResearchGate. Sonogashira coupling in natural product synthesis. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. [Link]
-
IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
RSC Publishing. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
-
J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
-
ACS Publications. Click-Reagent Version of Sonogashira Coupling Protocol to Conjugated Fluorescent Alkynes with No or Reduced Homocoupling. [Link]
-
ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]
-
Organic Synthesis. Sonogashira Coupling. [Link]
-
Semantic Scholar. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling. [Link]
-
ResearchGate. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
ResearchGate. Effect of different bases in the Sonogashira reaction. [Link]
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
MDPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]
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- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 4-chloro-2-iodobenzoate
Introduction: The Strategic Value of Chemoselective Cross-Coupling
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision is paramount. Palladium-catalyzed cross-coupling reactions represent a cornerstone of this endeavor, offering a versatile and powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The subject of this guide, Methyl 4-chloro-2-iodobenzoate, is a di-halogenated aromatic substrate that presents a unique opportunity for sequential and site-selective functionalization. The significant disparity in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds towards palladium(0) catalysts allows for the selective coupling at the more labile iodo position, while preserving the chloro substituent for subsequent transformations. This chemoselectivity is the lynchpin for efficient and convergent synthetic strategies.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical execution of palladium-catalyzed cross-coupling reactions with this compound. We will delve into the mechanistic underpinnings of this selectivity, provide detailed, field-tested protocols for key transformations, and offer insights into troubleshooting and optimization.
The Mechanistic Foundation of Chemoselectivity
The success of a selective cross-coupling reaction hinges on the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. The generally accepted catalytic cycle for a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, is depicted below.
The Palladium Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
The reactivity of aryl halides in the oxidative addition step follows a well-established trend: I > Br > OTf >> Cl > F. This hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium(0) center. For this compound, this substantial difference in reactivity allows the palladium catalyst to selectively insert into the C-I bond, leaving the more robust C-Cl bond untouched under carefully controlled conditions.
The choice of ligand (L) is also critical, as it influences the steric and electronic environment of the palladium center, thereby modulating its reactivity and stability. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition and subsequent steps in the catalytic cycle.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of common cross-coupling reactions that can be selectively performed on this compound. It is crucial to maintain an inert atmosphere throughout the reaction setup and execution to prevent catalyst deactivation.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid to form a biaryl structure.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | >98% | Commercially Available |
| Arylboronic Acid | >97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | DriSolv® or equivalent |
| Ethanol | 200 Proof | Commercially Available |
| Deionized Water | - | In-house |
| Schlenk flask or sealed reaction tube | - | - |
| Magnetic stirrer and stir bar | - | - |
| Inert gas supply (Argon or Nitrogen) | High Purity | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) via syringe. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired methyl 4-chloro-2-arylbenzoate.
Protocol 2: Selective Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | >98% | Commercially Available |
| Terminal Alkyne | >97% | Commercially Available |
| Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | >99% | Commercially Available |
| Copper(I) Iodide (CuI) | >98% | Commercially Available |
| Triethylamine (TEA) | Anhydrous | DriSolv® or equivalent |
| Tetrahydrofuran (THF) | Anhydrous | DriSolv® or equivalent |
| Schlenk flask or sealed reaction tube | - | - |
| Magnetic stirrer and stir bar | - | - |
| Inert gas supply (Argon or Nitrogen) | High Purity | - |
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a mixture of anhydrous THF and triethylamine (e.g., 2:1 v/v).
-
Inert Atmosphere: Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: To the degassed solution, add Bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.) and Copper(I) iodide (0.04 equiv.) under a positive pressure of the inert gas.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the triethylammonium iodide salt, washing with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the methyl 4-chloro-2-(alkynyl)benzoate.
Experimental Workflow Visualization
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded or improperly handled).2. Insufficiently inert atmosphere (oxygen contamination).3. Impure or wet reagents/solvents.4. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst or a more robust precatalyst.2. Ensure proper degassing of solvents and rigorous inert atmosphere techniques.3. Use freshly purified or high-purity anhydrous reagents and solvents.4. Screen different bases and solvent systems. |
| Formation of Homocoupling Byproducts | 1. Reaction temperature is too high.2. Presence of oxygen.3. In the case of Suzuki coupling, issues with the boronic acid quality. | 1. Lower the reaction temperature.2. Improve inert atmosphere techniques.3. Use high-purity boronic acid; consider using boronate esters. |
| Loss of Chemoselectivity (Reaction at C-Cl) | 1. Reaction temperature is too high or reaction time is too long.2. Highly active catalyst/ligand system. | 1. Reduce the reaction temperature and monitor carefully to stop the reaction upon consumption of the starting material.2. Consider a less active catalyst or ligand system. |
| Difficult Purification | 1. Incomplete reaction leading to a complex mixture.2. Formation of palladium black. | 1. Optimize reaction conditions for full conversion.2. Filter the reaction mixture through a pad of celite before workup. |
Conclusion
The selective palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of complex, functionalized aromatic compounds. By understanding the fundamental principles of chemoselectivity and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively leverage this substrate as a valuable building block in their synthetic endeavors. The protocols provided herein serve as a robust starting point for a variety of cross-coupling transformations, and the troubleshooting guide offers practical solutions to common experimental challenges.
References
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura coupling (or Suzuki coupling). Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. Available at: [Link]
-
DHTP ligands for the highly ortho-selective, palladium-catalyzed cross-coupling of dihaloarenes with grignard reagents: a conformational approach for catalyst improvement. PubMed. Available at: [Link]
preparation of heterocyclic compounds from Methyl 4-chloro-2-iodobenzoate
An In-Depth Guide to the Synthesis of Heterocyclic Compounds from Methyl 4-chloro-2-iodobenzoate
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. This compound (CAS 181765-85-5) has emerged as a highly versatile and powerful building block for the construction of complex heterocyclic scaffolds.[1] Its utility is rooted in the distinct reactivity of its three functional handles: a methyl ester, a chloro substituent, and a highly reactive iodo substituent.
The key to its strategic application lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond.[2][3][4] This chemoselectivity allows for precise, stepwise functionalization, where the iodo-position can be selectively modified while leaving the chloro-position available for subsequent transformations. This guide provides detailed protocols and expert insights into leveraging this compound to forge essential heterocyclic cores, including isocoumarins, indoles, and quinolinones.
Part 1: Selective Functionalization via Palladium-Catalyzed Cross-Coupling
The initial and most critical step in harnessing the synthetic potential of this compound is the selective functionalization at the C-2 position. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency, broad substrate scope, and mild reaction conditions.
Sonogashira Coupling: Gateway to Alkynyl Intermediates
The Sonogashira coupling is a foundational reaction for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[5][6] This reaction is exceptionally reliable for aryl iodides and proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[7] The copper(I) acetylide, formed in situ, undergoes transmetalation with the palladium(II) complex, which is generated from the oxidative addition of the aryl iodide to a palladium(0) species. For this compound, this reaction selectively yields Methyl 4-chloro-2-(alkynyl)benzoates, which are pivotal precursors for various cyclization reactions.[2]
Experimental Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%), and copper(I) iodide (CuI) (3-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 4-chloro-2-(alkynyl)benzoate.
| Parameter | Condition | Causality/Insight |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper(I) acetylide, which accelerates the transmetalation step, allowing for milder reaction conditions.[7] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base to deprotonate the alkyne and often as a solvent. DIPA can sometimes give cleaner reactions. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic solvents are used to avoid quenching of the reactive intermediates. DMF can help solubilize a wider range of substrates. |
| Temperature | Room Temperature to 60 °C | The high reactivity of the C-I bond allows for mild conditions, preserving sensitive functional groups. |
Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl Linkages
The Suzuki-Miyaura coupling is one of the most powerful methods for creating C-C bonds between sp²-hybridized carbon atoms, reacting an organoboron species with an organic halide.[8][9] Its advantages include mild conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups. The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the aryl or vinyl boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos).[11]
-
Inert Atmosphere & Solvent Addition: Seal the flask, evacuate and backfill with argon or nitrogen. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or recrystallization.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[12][13] This reaction is crucial for synthesizing precursors to nitrogen-containing heterocycles. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the rate-limiting reductive elimination step.[14]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a glovebox or Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).
-
Solvent and Execution: Add an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane). Seal the vessel and heat to 80-110 °C until the reaction is complete.
-
Workup and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through celite. Concentrate the filtrate and purify the crude product by flash column chromatography.
Part 2: Application Protocols for Heterocycle Synthesis
With a toolbox of selectively functionalized intermediates, the synthesis of diverse heterocyclic systems can be achieved, typically via intramolecular cyclization.
Synthesis of 4-Chloroisocoumarins via Halolactonization
This protocol leverages the Methyl 4-chloro-2-(alkynyl)benzoate intermediate prepared via Sonogashira coupling. The intramolecular cyclization is triggered by an electrophilic reagent that facilitates a C-O bond formation. Using an electrophilic chlorine source like PhICl₂ allows for a concurrent chlorination and cyclization.[15]
dot
Caption: Workflow for Isocoumarin Synthesis.
Protocol: Intramolecular Halolactonization
-
Setup: Dissolve the Methyl 4-chloro-2-(alkynyl)benzoate (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Add (dichloroiodo)benzene (PhICl₂) (1.2-1.5 equiv.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by the disappearance of the starting material on TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess PhICl₂. Extract the mixture with DCM.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting solid or oil by column chromatography to yield the 4-chloroisocoumarin.[15]
Synthesis of Indole Derivatives via Larock Cyclization
The synthesis of indoles, a privileged scaffold in medicinal chemistry, can be achieved from an aniline precursor.[16] this compound can be converted to the key 4-chloro-2-iodoaniline intermediate through a Curtius rearrangement, a reliable method for converting carboxylic acids (or their esters) to amines. This aniline is then subjected to a palladium-catalyzed Larock indole synthesis with a disubstituted alkyne.[17]
dot
Caption: Multi-step Synthesis of Indoles.
Protocol: Larock Indole Synthesis
-
Prerequisite: Synthesize 4-chloro-2-iodoaniline from this compound via saponification, acyl azide formation, and Curtius rearrangement.
-
Reaction Setup: In a pressure vessel or sealed tube, combine the 4-chloro-2-iodoaniline (1.0 equiv.), the disubstituted alkyne (1.5-2.0 equiv.), palladium(II) acetate (Pd(OAc)₂) (5-10 mol%), and a base such as sodium or potassium carbonate (Na₂CO₃/K₂CO₃) (2.5 equiv.).
-
Inert Atmosphere and Solvent: Evacuate and backfill the vessel with argon. Add anhydrous DMF as the solvent.
-
Execution: Seal the vessel and heat the mixture to 100-120 °C. Stir vigorously until the aniline is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash thoroughly with brine to remove DMF, and dry over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by flash column chromatography to obtain the functionalized indole.[17]
Synthesis of Quinolines
Quinolines and their derivatives are another important class of N-heterocycles with broad biological activity.[18][19] A versatile route starting from this compound involves a sequence of Sonogashira coupling followed by a reductive cyclization.
Protocol: Synthesis of 2-Substituted-7-Chloroquinolines
-
Step A: Sonogashira Coupling: Couple this compound with trimethylsilylacetylene using the standard Sonogashira protocol. Follow this with in-situ desilylation (e.g., using K₂CO₃ in methanol) to yield Methyl 4-chloro-2-ethynylbenzoate.
-
Step B: Nitration: Selectively nitrate the benzene ring. Due to the directing effects of the substituents, this step requires careful optimization, but nitration at the 5-position is plausible. The product would be Methyl 4-chloro-2-ethynyl-5-nitrobenzoate.
-
Step C: Reductive Cyclization: Subject the nitro-alkyne intermediate to reductive conditions. A common method is using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C). This will simultaneously reduce the nitro group to an amine and induce cyclization onto the alkyne, forming the quinoline ring system.
-
Workup and Purification: After the reaction, neutralize the acid, extract the product into an organic solvent, and purify by column chromatography to yield the corresponding 7-chloroquinoline derivative.
| Heterocycle | Key Intermediate | Key Reaction | Typical Reagents |
| Isocoumarin | Methyl 4-chloro-2-(alkynyl)benzoate | Intramolecular Halolactonization | PhICl₂, I₂, NBS |
| Indole | 4-Chloro-2-iodoaniline | Larock Cyclization | Pd(OAc)₂, Disubstituted Alkyne, Na₂CO₃ |
| Quinoline | Methyl 4-chloro-2-ethynyl-5-nitrobenzoate | Reductive Cyclization | Fe/AcOH or H₂/Pd-C |
Conclusion
This compound is a superb example of a strategically designed synthetic building block. The predictable and selective reactivity of its C-I bond provides a reliable entry point for a variety of powerful cross-coupling reactions. The resulting intermediates are readily transformed into high-value heterocyclic structures through well-established cyclization protocols. The methods detailed in this guide offer researchers and drug development professionals robust and versatile pathways for the synthesis of isocoumarins, indoles, quinolines, and beyond, facilitating the exploration of new chemical space in the quest for novel therapeutics and functional materials.
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Application Notes and Protocols: The Strategic Use of Methyl 4-chloro-2-iodobenzoate in Pharmaceutical Intermediate Synthesis
Abstract
Methyl 4-chloro-2-iodobenzoate (CAS No. 181765-85-5) is a pivotal building block in modern medicinal chemistry, distinguished by its trifunctional aromatic scaffold.[1] The strategic arrangement of a methyl ester, a chloro group, and a highly reactive iodo group provides a platform for sequential, regioselective functionalization. This guide provides an in-depth exploration of its application in pharmaceutical synthesis, focusing on palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, explain the mechanistic rationale behind experimental choices, and offer a case study on its relevance to the synthesis of kinase inhibitors like Nintedanib.[2][3]
Introduction: A Versatile and Strategic Building Block
In the landscape of drug discovery, the efficiency of synthesizing complex molecules is paramount.[4] Aromatic building blocks that offer multiple points for diversification are invaluable assets.[4] this compound is a prime example of such a scaffold. Its power lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond.[5][6] This reactivity gap allows chemists to perform selective cross-coupling reactions at the 2-position (iodine) while preserving the 4-position (chlorine) for subsequent transformations, a concept known as orthogonal synthesis. This inherent property makes it a cornerstone intermediate for building the complex molecular architectures found in many active pharmaceutical ingredients (APIs).[7][8]
Physicochemical Properties
A clear understanding of the substrate's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClIO₂ | PubChem[1] |
| Molecular Weight | 296.49 g/mol | PubChem[1] |
| CAS Number | 181765-85-5 | PubChem[1] |
| Appearance | Off-white to light yellow solid | (General Knowledge) |
| XLogP3 | 3.4 | PubChem[1] |
The Core of Utility: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound in pharmaceutical synthesis is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5][9]
Caption: A generalized experimental workflow for cross-coupling.[10]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures, a common motif in kinase inhibitors and other drug classes.[5][11][12] The reaction couples an organoboron reagent (typically a boronic acid) with an organic halide.[6]
Causality Behind the Protocol: The choice of a palladium catalyst like Pd(PPh₃)₄ is common for its reliability with reactive aryl iodides.[5] A base, such as K₂CO₃ or Cs₂CO₃, is essential for activating the boronic acid to form a boronate species, which facilitates the crucial transmetalation step.[6][13] The solvent system (e.g., Toluene/Water or Dioxane/Water) is chosen to dissolve both the organic and inorganic reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[6][13]
Protocol 1: Suzuki-Miyaura Coupling of this compound
| Materials & Reagents | Amount |
| This compound | 1.0 equiv |
| Arylboronic Acid | 1.1 - 1.5 equiv |
| Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | 2-5 mol% |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Toluene and Water (or Dioxane/Water) | 4:1 ratio, 0.1-0.2 M |
Procedure:
-
Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.[5] A positive pressure of inert gas should be maintained.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete in 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides, creating internal alkynes that are crucial intermediates in many pharmaceutical syntheses.[14][15][16] This reaction is unique in its typical use of a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[14][17]
Causality Behind the Protocol: The palladium catalyst performs the oxidative addition to the C-I bond.[14] The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base (like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The amine base serves both to deprotonate the alkyne and as a solvent.[17] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[15][17]
Caption: Dual catalytic cycle of the Sonogashira reaction.[14]
Protocol 2: Sonogashira Coupling of this compound
| Materials & Reagents | Amount |
| This compound | 1.0 equiv |
| Terminal Alkyne | 1.1 - 1.5 equiv |
| Pd(PPh₃)₂Cl₂ | 1-3 mol% |
| Copper(I) Iodide (CuI) | 2-5 mol% |
| Triethylamine (Et₃N) or DIPEA | 2.0 - 3.0 equiv (or as solvent) |
| THF or DMF (optional) | 0.1-0.2 M |
Procedure:
-
Setup: To a dry, nitrogen-flushed Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Add anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 3.0 equiv), and finally the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC. Completion is usually observed within 1-6 hours.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by silica gel column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9][18] It allows for the coupling of aryl halides with a vast array of primary and secondary amines.[19]
Causality Behind the Protocol: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical.[9] They stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to form the C-N bond.[9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active amide nucleophile.[20] Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
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Application of Methyl 4-chloro-2-iodobenzoate in the Synthesis of Anthranilic Diamide Insecticides
Introduction: Strategic Importance of Methyl 4-chloro-2-iodobenzoate
This compound is a key aromatic building block in the synthesis of complex agrochemicals, particularly the highly effective class of anthranilic diamide insecticides.[1][2][3] This class of insecticides, which includes commercially significant products like chlorantraniliprole, functions by targeting insect ryanodine receptors, offering potent and selective control of a wide range of lepidopteran pests.[4] The specific substitution pattern of this compound, featuring a chloro, an iodo, and a methyl ester group, provides a versatile platform for the strategic construction of the anthranilamide core essential for biological activity. The presence of two different halogen atoms at specific positions allows for selective and sequential functionalization, a crucial aspect in the efficient synthesis of these complex molecules.
This document provides a detailed guide for researchers and synthetic chemists on the application of this compound in the synthesis of a key intermediate for anthranilic diamide insecticides. It outlines a proposed synthetic pathway, provides detailed experimental protocols, and discusses the rationale behind the chosen synthetic strategies.
Proposed Synthetic Pathway to a Key Anthranilamide Intermediate
The following multi-step synthesis transforms this compound into 2-amino-5-chloro-3-methylbenzoic acid, a crucial precursor for many anthranilic diamide insecticides.[5][6] This proposed route leverages modern palladium-catalyzed cross-coupling chemistry and directed ortho-metalation to achieve the desired substitution pattern.
Caption: Proposed synthetic route from this compound to 2-amino-5-chloro-3-methylbenzoic acid.
PART 1: Synthesis of Methyl 2-amino-4-chlorobenzoate via Buchwald-Hartwig Amination
The first critical step is the regioselective introduction of an amino group at the C2 position, displacing the iodide. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for this transformation due to its high functional group tolerance and efficiency in forming C-N bonds.[7][8][9] Using an ammonia surrogate, such as benzophenone imine followed by hydrolysis, or aqueous ammonia with a specialized ligand system, allows for the formation of the primary aniline.[10]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
| Reagent/Material | Amount (example) | Moles (equiv) | Purity | Supplier |
| This compound | 2.97 g | 10 mmol (1.0) | 98% | e.g., Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 91.5 mg | 0.1 mmol (0.01) | - | e.g., Strem |
| Xantphos | 173 mg | 0.3 mmol (0.03) | 98% | e.g., Acros |
| Sodium tert-butoxide | 1.15 g | 12 mmol (1.2) | 97% | e.g., Alfa Aesar |
| Benzophenone imine | 1.99 g | 11 mmol (1.1) | 97% | e.g., TCI |
| Toluene, anhydrous | 50 mL | - | - | - |
| 2 M Hydrochloric acid | As needed | - | - | - |
| Diethyl ether | As needed | - | - | - |
| Saturated sodium bicarbonate solution | As needed | - | - | - |
| Brine | As needed | - | - | - |
| Anhydrous magnesium sulfate | As needed | - | - | - |
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and Xantphos (0.03 equiv).
-
Reagent Addition: Add sodium tert-butoxide (1.2 equiv). Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL/mmol of substrate) via syringe, followed by benzophenone imine (1.1 equiv).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Hydrolysis): Cool the reaction mixture to room temperature. Add 2 M HCl and stir vigorously for 1 hour to hydrolyze the imine.
-
Extraction: Dilute the mixture with diethyl ether and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield Methyl 2-amino-4-chlorobenzoate.
PART 2: Directed ortho-Metalation and Methylation
With the amino group in place, the next step is the introduction of a methyl group at the C3 position. A directed ortho-metalation (DoM) strategy is highly effective for this purpose.[6][11] The amino and ester groups can act as directing groups, activating the ortho C-H bond for deprotonation by a strong base like lithium diisopropylamide (LDA). The resulting aryllithium species can then be trapped with an electrophile. To ensure regioselectivity and avoid side reactions, a two-step process involving an initial silylation is proposed.
Experimental Protocol: ortho-C-H Methylation
Materials:
| Reagent/Material | Amount (example) | Moles (equiv) | Purity | Supplier |
| Methyl 2-amino-4-chlorobenzoate | 1.86 g | 10 mmol (1.0) | 98% | From Part 1 |
| Diisopropylamine | 1.67 mL | 12 mmol (1.2) | 99% | e.g., Sigma-Aldrich |
| n-Butyllithium (2.5 M in hexanes) | 4.8 mL | 12 mmol (1.2) | - | e.g., Acros |
| Chlorotrimethylsilane (TMSCl) | 1.52 mL | 12 mmol (1.2) | 98% | e.g., Alfa Aesar |
| Iodomethane | 0.75 mL | 12 mmol (1.2) | 99% | e.g., TCI |
| Tetrahydrofuran (THF), anhydrous | 50 mL | - | - | - |
| Saturated ammonium chloride solution | As needed | - | - | - |
| Ethyl acetate | As needed | - | - | - |
| Brine | As needed | - | - | - |
| Anhydrous sodium sulfate | As needed | - | - | - |
Procedure:
-
LDA Preparation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.2 equiv) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C.
-
Litiation and Silylation: To the freshly prepared LDA solution, add a solution of Methyl 2-amino-4-chlorobenzoate (1.0 equiv) in anhydrous THF dropwise at -78 °C. Stir for 1 hour. Then, add chlorotrimethylsilane (1.2 equiv) and allow the reaction to warm to room temperature overnight.
-
Work-up and Methylation: Quench the reaction with saturated ammonium chloride solution. Extract with ethyl acetate. The crude silylated intermediate can be carried forward. After removal of the solvent, the residue is redissolved in anhydrous THF, cooled to -78 °C, and treated with another equivalent of LDA. After 1 hour, iodomethane (1.2 equiv) is added, and the reaction is allowed to warm to room temperature.
-
Final Work-up and Purification: Quench with saturated ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford Methyl 2-amino-4-chloro-3-methylbenzoate.
PART 3: Hydrolysis to 2-Amino-5-chloro-3-methylbenzoic acid
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved under basic conditions.
Experimental Protocol: Ester Hydrolysis
Materials:
| Reagent/Material | Amount (example) | Moles (equiv) | Purity | Supplier |
| Methyl 2-amino-4-chloro-3-methylbenzoate | 2.00 g | 10 mmol (1.0) | 98% | From Part 2 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 0.84 g | 20 mmol (2.0) | 98% | e.g., Sigma-Aldrich |
| Tetrahydrofuran (THF) | 20 mL | - | - | - |
| Water | 10 mL | - | - | - |
| 1 M Hydrochloric acid | As needed | - | - | - |
| Ethyl acetate | As needed | - | - | - |
Procedure:
-
Reaction Setup: Dissolve Methyl 2-amino-4-chloro-3-methylbenzoate (1.0 equiv) in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (2.0 equiv) and stir the mixture at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-chloro-3-methylbenzoic acid.
Conclusion
This compound is a highly valuable and strategically functionalized starting material for the synthesis of key intermediates for the agrochemical industry. The presented synthetic route, employing a Buchwald-Hartwig amination and a directed ortho-metalation strategy, provides a plausible and efficient pathway to 2-amino-5-chloro-3-methylbenzoic acid. This intermediate is a cornerstone in the production of anthranilic diamide insecticides. The detailed protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for researchers in the field of agrochemical synthesis.
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- Goa University. ortho and para-aminobenzoic acids. Accessed January 6, 2026.
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- Reddit. Buchwald-Hartwig amination in the presence of ammonia. Accessed January 6, 2026.
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protocol for a typical Suzuki reaction with Methyl 4-chloro-2-iodobenzoate
Application Note: Chemoselective Suzuki-Miyaura Coupling
Topic: Protocol for a Site-Selective Suzuki Reaction with Methyl 4-chloro-2-iodobenzoate Audience: Researchers, scientists, and drug development professionals.
Introduction: Harnessing Chemoselectivity in Dihalogenated Arenes
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This application note focuses on a nuanced application of this reaction: the selective functionalization of a dihalogenated aromatic compound, this compound. Such substrates offer a unique opportunity for sequential, site-selective cross-couplings, enabling the rapid assembly of complex molecular architectures. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for the targeted arylation at the more reactive C-I position while leaving the C-Cl bond intact for subsequent transformations.[5] This guide provides a deep dive into the mechanistic principles governing this selectivity and presents a field-proven protocol for achieving high yields and clean conversion.
Mechanistic Insights: The Engine of the Suzuki Reaction
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium catalyst.[6][7] Understanding this cycle is paramount to troubleshooting and optimizing any specific application. The process is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond of the electrophile (in this case, the C-I bond of this compound). This is often the rate-determining step of the reaction.[3][6] This process oxidizes the catalyst from Pd(0) to a Pd(II) intermediate. The reactivity order for this step is generally R-I > R-OTf > R-Br >> R-Cl, a principle that forms the basis for the chemoselectivity in this protocol.[3][5]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center.[3][6] This process is critically dependent on the presence of a base. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which then facilitates the ligand exchange on the palladium complex.[8][9][10] The choice of base is crucial and can significantly affect reaction rates and yields.[8]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple to form the new carbon-carbon bond of the desired product.[3][6] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The nature of the ligands on the palladium, often bulky electron-rich phosphines, can influence the efficiency of this step.[3]
Protocol: Selective Mono-Arylation of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound, targeting the C-I position.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry | Example Amount (for 1 mmol scale) |
| This compound | 296.49 | 1.0 equiv | 296.5 mg |
| Arylboronic Acid | Varies | 1.2 equiv | 1.2 mmol |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 2-5 mol% | 23.1 - 57.8 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 equiv | 276.4 mg (2.0 mmol) |
| 1,4-Dioxane | - | ~5 mL/mmol | 5 mL |
| Water | - | ~1 mL/mmol | 1 mL |
Note: Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[11]
-
Under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[12]
-
-
Establish Inert Atmosphere:
-
Seal the flask with a septum or screw cap.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure the removal of all oxygen. Maintain a positive pressure of the inert gas throughout the reaction.[12]
-
-
Solvent Addition:
-
Degas the solvents (1,4-Dioxane and water) by bubbling an inert gas through them for 15-20 minutes.
-
Using a syringe, add the degassed 1,4-dioxane followed by the degassed water to the reaction flask. A common solvent ratio is 4:1 or 5:1 dioxane:water.[7]
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting aryl iodide. Reaction times typically range from 2 to 16 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC or LC-MS), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a wash with brine to remove inorganic impurities.[11][12]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel.[13] The eluent system will depend on the polarity of the product but often consists of a mixture of hexanes and ethyl acetate.
-
Optimization and Troubleshooting
While the Suzuki reaction is robust, challenges can arise. Understanding potential side reactions is key to optimization.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, typically by reaction with water or other protic species. If this is a significant issue, using a less aqueous solvent system, a different base (e.g., K₃PO₄), or using boronate esters (like pinacol esters) can be beneficial.[14]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur. This is often minimized by ensuring an efficient catalytic cycle and avoiding excessively high temperatures or prolonged reaction times.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This side reaction may be promoted by certain bases or impurities in the reaction mixture.[14]
-
Low Reactivity: If the reaction is sluggish, consider a more active catalyst system. Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which can dramatically improve reaction rates, especially for less reactive coupling partners like aryl chlorides.[9][15] However, for the selective coupling at the C-I position, a classic catalyst like Pd(PPh₃)₄ is often sufficient and cost-effective.
By carefully controlling the reaction parameters and understanding the underlying mechanism, the Suzuki-Miyaura reaction serves as a precise and powerful tool for the selective synthesis of complex biaryl compounds from dihalogenated precursors.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Alvarez-Larena, A., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
American Chemical Society. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
ResearchGate. (2018). Suzuki Cross Coupling Reaction-A Review. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
National Institutes of Health. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. [Link]
-
ResearchGate. Suzuki–Miyaura reactions of iodobenzene and chlorobenzene with.... [Link]
-
National Institutes of Health. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
ResearchGate. (2014). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]
-
ChemRxiv. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
ResearchGate. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]
-
Reddit. (2018). Suzuki purification problem. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
ResearchGate. (2010). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
SciSpace. Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. [Link]
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reaction conditions for Sonogashira coupling of terminal alkynes with Methyl 4-chloro-2-iodobenzoate
An Application Guide for the Chemoselective Sonogashira Coupling of Terminal Alkynes with Methyl 4-chloro-2-iodobenzoate
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the Sonogashira coupling reaction, with a specific focus on the chemoselective coupling of terminal alkynes with this compound. This guide explains the underlying principles, provides detailed experimental protocols, and offers insights into reaction optimization.
Introduction: The Power of the Sonogashira Coupling
The Sonogashira cross-coupling reaction, first reported by Kenkichi Sonogashira in 1975, is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds.[1][2] Specifically, it forges a bond between a terminal alkyne (an sp-hybridized carbon) and an aryl or vinyl halide (an sp²-hybridized carbon).[3][4] The reaction is prized for its typically mild conditions, broad functional group tolerance, and high efficiency, making it an indispensable tool in the synthesis of complex molecules.[1][2] Its applications are vast, spanning the creation of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[1][5][6]
The classic Sonogashira reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7][8] This dual-catalyst system allows the reaction to proceed under significantly milder conditions than earlier palladium-only methods.[9]
The Principle of Chemoselectivity: Exploiting Halide Reactivity
A key challenge and opportunity in organic synthesis is achieving chemoselectivity—reacting one functional group in the presence of another. The substrate, this compound, possesses two different halogen atoms: an iodide and a chloride. The Sonogashira coupling is highly sensitive to the identity of the halogen.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
I > Br > OTf (triflate) > Cl [9][10]
This predictable reactivity hierarchy is fundamental to the strategy outlined here. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to the palladium(0) catalyst than the much stronger carbon-chlorine bond.[11] This substantial difference in reactivity allows for a highly selective Sonogashira coupling at the 2-position (the site of the iodine atom), leaving the chloride at the 4-position untouched.[1] This preserves the chloro-substituent for potential subsequent cross-coupling reactions, enabling the stepwise and controlled synthesis of multi-substituted aromatic compounds.
The Catalytic Cycles: A Mechanistic Overview
The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[8][12] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
The Palladium Cycle :
-
Activation : A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) species, typically denoted as Pd(0)L₂.[3]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the most reactive site on the substrate, the aryl iodide, cleaving the C-I bond to form a Pd(II) intermediate.[12]
-
Transmetalation : A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the palladium(II) complex. This step regenerates the copper(I) catalyst.[12][13]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the final aryl-alkyne product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
-
-
The Copper Cycle :
-
Coordination & Deprotonation : The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[4] In the presence of the amine base, the acidic terminal proton of the alkyne is removed to form a copper(I) acetylide intermediate.[3][12] The base also serves to neutralize the hydrogen halide (HI) byproduct generated during the reaction.[1]
-
Optimizing Reaction Conditions
The success of the Sonogashira coupling depends on the careful selection of catalysts, base, solvent, and reaction parameters.
| Component | Common Examples | Role & Considerations |
| Aryl Halide | This compound | The C-I bond is the reactive site. The electron-withdrawing ester group can enhance reactivity. |
| Terminal Alkyne | Phenylacetylene, 1-Octyne, Propargyl alcohol | A wide range of aliphatic and aromatic alkynes are suitable.[3] |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Typically used in low molar percentages (1-5 mol%). Pd(II) precatalysts are common and stable.[3] |
| Copper(I) Co-catalyst | CuI (Copper(I) Iodide) | Essential for the classic reaction, typically used at 0.5-10 mol%.[14] Can promote alkyne homocoupling (Glaser coupling) if oxygen is present.[4] |
| Base | Triethylamine (NEt₃), Diisopropylamine (DIPA), Piperidine | Acts as an acid scavenger and promotes copper acetylide formation. Often used in excess, sometimes as the solvent.[1][15] |
| Solvent | THF, DMF, Toluene, Dioxane, or the amine base itself | Solvent choice can influence reaction rates and solubility. Anhydrous and deaerated solvents are crucial.[16][17] |
| Temperature | Room Temperature to 60°C | Aryl iodides are highly reactive and often couple efficiently at room temperature.[12] Gentle heating may be needed for less reactive partners. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent oxidation of the Pd(0) catalyst and to suppress oxygen-mediated alkyne homocoupling.[1][7] |
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of a terminal alkyne with this compound. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials and Equipment:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide [CuI] (1 mol%)
-
Anhydrous, deaerated solvent (e.g., THF or a 3:1 mixture of Toluene:Triethylamine)
-
Anhydrous amine base (e.g., Triethylamine, NEt₃, 2-3 equiv if not used as solvent)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard work-up and purification supplies (TLC plates, Celite, separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Reaction Setup :
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).
-
Seal the flask with a rubber septum, and cycle between vacuum and an inert gas (N₂ or Ar) three times to establish an inert atmosphere.[12]
-
-
Addition of Solvent and Reagents :
-
Through the septum, add the anhydrous, deaerated solvent (e.g., THF, approx. 0.1 M concentration relative to the aryl iodide).
-
Add the amine base (e.g., NEt₃, 2.0 equiv) via syringe.
-
Begin stirring the resulting suspension at room temperature.
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe.[18]
-
-
Reaction and Monitoring :
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-24 hours.[19]
-
-
Work-up and Purification :
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst residues and insoluble salts. Wash the pad with additional solvent.[19]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (to remove the copper catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Final Purification :
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-chloro-2-(alkynyl)benzoate product.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; insufficient base; poor quality reagents/solvents. | Use fresh, high-purity reagents. Ensure solvents are anhydrous and deaerated. Try a different palladium source or ligand. Gently heat the reaction. |
| Alkyne Homocoupling | Presence of oxygen. | Ensure a robust inert atmosphere. Use freshly deaerated solvents. Reduce the amount of copper catalyst or consider a copper-free protocol.[20] |
| Formation of Byproducts | Decomposition of starting materials or product. | Avoid excessive heating. Ensure the reaction is not run for an unnecessarily long time after completion. |
Conclusion
The Sonogashira coupling of terminal alkynes with this compound is a highly reliable and chemoselective transformation. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds, chemists can selectively functionalize the 2-position of the aromatic ring. The resulting product, a Methyl 4-chloro-2-(alkynyl)benzoate, is a versatile intermediate, primed for further synthetic elaboration at the chloro-position. The protocols and principles outlined in this guide provide a robust framework for the successful application of this powerful reaction in research and development.
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Wikipedia. Sonogashira coupling.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling.
-
Organic Chemistry Portal. Sonogashira Coupling.
-
Kanwal, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
-
Vedantu. (2024). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
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Kövér, E., & Orru, R. V. A. (2011). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, ACS Publications.
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BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
-
BYJU'S. Sonogashira Coupling.
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ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
-
IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
-
ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling.
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ResearchGate. The copper/palladium cooperation in Sonogashira coupling.
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Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
-
ResearchGate. Effect of different bases in the Sonogashira reaction.
-
ResearchGate. (2025). Sonogashira coupling in natural product synthesis.
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Liang, Y., et al. (2010). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, ACS Publications.
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ResearchGate. Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand.
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications.
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Ferlin, F., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, ACS Publications.
-
BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-Iodobenzoate.
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Semantic Scholar.
-
BenchChem. (2025). Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Application Notes and Protocols.
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Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Semantic Scholar.
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Mondal, S., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Substrate-Controlled Conditions. ACS Publications.
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Sakamoto, T., et al. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.
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BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes.
-
Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate.
-
Chen, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, NIH.
-
BenchChem. (2025). A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions.
-
Organic Chemistry Portal. (2023). Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds.
-
ResearchGate. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC, NIH.
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- 16. books.lucp.net [books.lucp.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the Ester Group in Methyl 4-chloro-2-iodobenzoate
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-chloro-2-iodobenzoate is a versatile synthetic intermediate characterized by a sterically hindered ester group and two halogen substituents on the aromatic ring. This unique substitution pattern makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] The functionalization of the methyl ester group opens a gateway to a variety of derivatives, such as carboxylic acids, alternative esters, amides, and primary alcohols. Each of these transformations provides a strategic entry point for further molecular elaboration.
This comprehensive guide provides detailed application notes and protocols for the four primary transformations of the ester functionality of this compound: hydrolysis, transesterification, amidation, and reduction. The protocols are designed to be robust and reproducible, with an emphasis on the mechanistic rationale behind the chosen conditions.
Hydrolysis: Synthesis of 4-Chloro-2-iodobenzoic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, yielding 4-chloro-2-iodobenzoic acid, a key precursor for the synthesis of various bioactive molecules.[3] Due to the steric hindrance imposed by the ortho-iodo substituent, forcing conditions or specialized protocols are often necessary to achieve high conversion rates.[4][5]
Scientific Rationale
Standard saponification conditions may prove sluggish for this substrate. The ortho-iodo group sterically shields the carbonyl carbon from the incoming nucleophile (hydroxide ion). Therefore, a non-aqueous, polar aprotic solvent system can enhance the reactivity of the hydroxide ion by minimizing its solvation shell, rendering it a more potent "naked" nucleophile.[6][7] Alternatively, high-temperature hydrolysis in aqueous basic solutions can overcome the activation energy barrier.[4][5]
Experimental Workflow: Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Protocol 1: Mild, Non-Aqueous Saponification
This protocol is adapted from a method developed for the hydrolysis of sterically hindered esters.[7]
Materials:
-
This compound
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a 9:1 mixture of CH₂Cl₂ and MeOH.
-
Prepare a 3 M solution of NaOH in methanol. Add this solution dropwise to the ester solution (3.0 eq. of NaOH) with vigorous stirring at room temperature.
-
Continue stirring and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The sodium salt of the carboxylic acid may precipitate out of the solution.
-
Upon completion, remove the solvent under reduced pressure.
-
To the residue, add deionized water and cool the flask in an ice bath.
-
Slowly add 1 M HCl with stirring until the pH of the solution is acidic (pH ~2). A white precipitate of 4-chloro-2-iodobenzoic acid will form.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Key Reagents | NaOH, MeOH, CH₂Cl₂ |
| Expected Yield | >90% |
Transesterification: Synthesis of Alternative Esters
Transesterification allows for the conversion of the methyl ester to other alkyl esters, which can be useful for modifying the physicochemical properties of the molecule or for subsequent reactions where a different ester group is required. Both acid- and base-catalyzed methods are applicable.[8][9]
Scientific Rationale
Base-Catalyzed Transesterification: This method involves the nucleophilic attack of an alkoxide on the ester carbonyl. The reaction is an equilibrium process, and to drive it to completion, a large excess of the desired alcohol is typically used as the solvent.[10]
Acid-Catalyzed Transesterification: In this approach, a protic acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol nucleophile. This is also an equilibrium-driven process.[8]
Experimental Workflow: Transesterification
Caption: Workflows for base- and acid-catalyzed transesterification.
Protocol 2: Base-Catalyzed Transesterification with Ethanol
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium metal
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (0.2 eq.) to anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Once the sodium has completely reacted, add this compound (1.0 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Key Reagents | Na, Anhydrous Ethanol |
| Expected Yield | 85-95% |
Amidation: Synthesis of 4-Chloro-2-iodobenzamide Derivatives
The conversion of the ester to an amide introduces a key functional group prevalent in many pharmaceutical agents.[11][12][13][14] Direct amidation of unactivated esters with amines is a modern and efficient approach, often proceeding under mild, transition-metal-free conditions.[15][16]
Scientific Rationale
Traditional methods for amide synthesis from esters often require harsh conditions. More contemporary methods utilize strong bases to deprotonate the amine, increasing its nucleophilicity, or employ catalysts to activate the ester.[17] For instance, using a strong, non-nucleophilic base like potassium tert-butoxide can facilitate the direct reaction between the ester and the amine.
Experimental Workflow: Direct Amidation
Caption: Workflow for the direct amidation of this compound.
Protocol 3: Direct Amidation with a Primary or Secondary Amine
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the desired amine (1.2 eq.) in anhydrous THF or DMSO.
-
Carefully add potassium tert-butoxide (1.5 eq.) portion-wise to the stirred solution.
-
Heat the reaction mixture to 50-70 °C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
| Parameter | Value |
| Temperature | 50-70 °C |
| Reaction Time | 6-12 hours |
| Key Reagents | Amine, KOtBu |
| Expected Yield | 70-90% |
Reduction: Synthesis of (4-Chloro-2-iodophenyl)methanol
The reduction of the ester group to a primary alcohol, (4-chloro-2-iodophenyl)methanol, provides a versatile intermediate for further synthetic transformations, such as etherification or conversion to the corresponding benzyl halide.[18][19][20]
Scientific Rationale
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols.[21][22] The reaction proceeds via a two-step hydride addition. The first hydride adds to the carbonyl, and the tetrahedral intermediate collapses to form an aldehyde, which is then immediately reduced by a second equivalent of hydride to the alkoxide. An aqueous workup protonates the alkoxide to yield the primary alcohol.
A key consideration for this substrate is the potential for the reduction of the carbon-halogen bonds. While LiAlH₄ can reduce aryl halides, this typically requires higher temperatures and the presence of catalysts.[23] Under standard conditions for ester reduction (e.g., in THF at 0 °C to room temperature), the ester group is significantly more reactive than the aryl-iodide or aryl-chloride bonds, allowing for a high degree of chemoselectivity.
Experimental Workflow: Reduction with LiAlH₄
Caption: Workflow for the LiAlH₄ reduction of this compound.
Protocol 4: Chemoselective Reduction to the Primary Alcohol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Sodium hydroxide (NaOH), 15% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add LiAlH₄ (1.5 eq.) and anhydrous THF.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF and ethyl acetate.
-
Combine the filtrates and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude (4-chloro-2-iodophenyl)methanol, which can be purified by column chromatography.
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Key Reagents | LiAlH₄, Anhydrous THF |
| Expected Yield | >90% |
Conclusion
The protocols outlined in this guide provide a robust framework for the versatile functionalization of the ester group in this compound. By carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize the corresponding carboxylic acid, a variety of other esters, amides, and the primary alcohol. These transformations unlock the potential of this halogenated building block for applications in medicinal chemistry and materials science, enabling the construction of novel and complex molecular architectures.
References
-
Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]
-
RSC Publishing. Hydrolysis and saponification of methyl benzoates. [Link]
-
Wychem. 4-Chloro-2-iodobenzoic acid product page. [Link]
-
Arkat USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 5-Chloro-2-iodobenzoic Acid: Synthesis Applications and Sourcing from China. [Link]
-
PubMed. Successive iodine-magnesium or -copper exchange reactions for the selective functionalization of polyhalogenated aromatics. [Link]
-
YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]
-
OUCI. A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. [Link]
-
ResearchGate. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
PubMed. Mild iodine-magnesium exchange of iodoaromatics bearing a pyrimidine ring with isopropylmagnesium chloride. [Link]
-
Master Organic Chemistry. Transesterification. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Pearson. What products are obtained from the reaction of the following compounds with LiAlH4 followed by treatment with dilute acid? c. methyl benzoate d. pentanoic acid. [Link]
-
PubMed. Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage. [Link]
-
PubMed. Selective halogen-magnesium exchange reaction via organomagnesium ate complex. [Link]
-
National Institutes of Health. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. [Link]
-
ResearchGate. Oxygen enhanced LiAlH4 reductions of aryl halides. [Link]
- Google Patents. Preparation method of 4-chlorophenyl-2-pyridyl methanol.
-
ResearchGate. Chemoselective iodine–magnesium exchange reaction. [Link]
-
PubMed. Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. [Link]
-
Arkat USA. Advances in amidation chemistry – a short overview. [Link]
-
Journal of Biochemical Technology. Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. [Link]
-
DiVA. Group (IV) Metal-Catalyzed Direct Amidation. [Link]
-
MDPI. Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions. [Link]
-
PrepChem. Synthesis of 4-chloro-2-iodobenzophenone. [Link]
-
National Institutes of Health. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]
-
YouTube. Basic transesterification. [Link]
-
MDPI. Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. [Link]
-
PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Google Patents. Process for synthesizing 4-chlorophenyl ethanol.
-
ResearchGate. ChemInform Abstract: Chemoselective Reduction of Carbamates by LiAlH4 | Request PDF. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Google Patents.
-
ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. [Link]
-
Scilit. The reaction of LiAlH4/HMPA with oximes: Mechanism and synthetic applications. [Link]
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selective reaction at the iodine vs chlorine in Methyl 4-chloro-2-iodobenzoate
Chemoselective Functionalization of Methyl 4-chloro-2-iodobenzoate: A Guide to Site-Selective Cross-Coupling Reactions
Introduction
For researchers, scientists, and professionals in drug development, the ability to perform precise and predictable modifications on complex molecular scaffolds is paramount. Dihalogenated aromatic compounds, such as this compound, are powerful synthons, offering two distinct reaction handles for sequential functionalization. This application note provides a detailed guide to exploiting the inherent reactivity differences between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this substrate. By understanding the underlying principles and employing optimized protocols, researchers can achieve high chemoselectivity, enabling the synthesis of diverse and complex molecular architectures.
The core principle underpinning this selectivity lies in the significant difference in bond dissociation energies (BDEs) between the C-I and C-Cl bonds on the aromatic ring. The C-I bond is considerably weaker than the C-Cl bond, making it more susceptible to cleavage during the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2][3] This reactivity differential (I > Br > Cl >> F) allows for the selective functionalization of the iodine-bearing position under milder conditions, while leaving the chlorine intact for subsequent transformations.[1][4]
This guide will provide both the theoretical framework and practical, step-by-step protocols for achieving selective reactions at the C-2 (iodo) position of this compound, followed by a discussion and protocol for the subsequent functionalization at the C-4 (chloro) position.
The Principle of Chemoselectivity: C-I vs. C-Cl Reactivity
The selectivity observed in palladium-catalyzed cross-coupling reactions of dihalogenated arenes is primarily governed by the kinetics of the oxidative addition step.[5][6][7] This is the initial, and often rate-determining, step where the palladium(0) catalyst inserts into the carbon-halogen bond.
Key Factors Influencing Selectivity:
-
Bond Dissociation Energy (BDE): The C-I bond has a BDE of approximately 65 kcal/mol, whereas the C-Cl bond is significantly stronger at around 96 kcal/mol.[3] This lower energy requirement for cleaving the C-I bond means that oxidative addition occurs preferentially at the iodo-substituted position under carefully controlled conditions.[2][8]
-
Catalyst System: The choice of palladium precursor, and particularly the ancillary ligand, is critical. While simple catalysts like Pd(PPh₃)₄ can often provide good selectivity for C-I activation, more challenging transformations and subsequent C-Cl activation often require specialized ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity, enabling the activation of the stronger C-Cl bond when desired.[1][9][10][11]
-
Reaction Conditions: Temperature, choice of base, and solvent can all be tuned to favor reaction at the more labile C-I bond. Milder temperatures are generally sufficient for C-I coupling, while higher temperatures are often required to activate the C-Cl bond.
The following diagram illustrates the fundamental principle of selective oxidative addition, which is the cornerstone of the protocols described in this guide.
Caption: The lower energy barrier for C-I bond activation directs the palladium catalyst to selectively insert at the ortho-iodo position.
Part 1: Selective Functionalization at the C-2 (Iodo) Position
The following protocols are designed to achieve high selectivity for the reaction at the C-I bond of this compound.
Protocol 1.1: Selective Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a biaryl structure. This is a widely used C-C bond-forming reaction.[12][13][14]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to the flask via syringe. The final concentration of the aryl halide should be approximately 0.1 M.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a cost-effective and reliable catalyst system for activating the highly reactive C-I bond. The in-situ generated Pd(0)(PPh₃)n species is sufficiently active for this transformation without significantly promoting the cleavage of the C-Cl bond.
-
Base and Solvent: A mixture of an aqueous base (K₂CO₃) and an organic solvent (dioxane) is standard for Suzuki couplings, facilitating the transmetalation step. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.
Protocol 1.2: Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aromatic ring to a terminal alkyne.[15][16][17] This reaction is highly valuable for the synthesis of precursors to complex heterocyclic systems and functional materials.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine (2.0 eq.) via syringe.
-
Add the terminal alkyne (1.1 eq.) dropwise to the stirred mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst activates the alkyne, forming a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex.[15]
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.
Protocol 1.3: Selective Buchwald-Hartwig Amination
This protocol facilitates the formation of a C-N bond, a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[18][19][20]
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq.), Xantphos (0.03 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq.).
-
Add degassed toluene, followed by the amine (1.2 eq.).
-
Seal the tube and stir the mixture at 90 °C.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Ligand: Xantphos is a bidentate phosphine ligand known to be effective in Buchwald-Hartwig aminations. It promotes the reductive elimination step and helps stabilize the active catalytic species.[18]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[21]
Part 2: Subsequent Functionalization at the C-4 (Chloro) Position
Once the iodo position has been selectively functionalized, the remaining chloro substituent can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions due to the strength of the C-Cl bond.[3][11]
Protocol 2.1: Suzuki-Miyaura Coupling of the C-Cl Bond
This protocol describes the arylation of the product from Protocol 1.1 (methyl 4-chloro-2-phenylbenzoate) at the chloro position.
Materials:
-
Methyl 4-chloro-2-phenylbenzoate (from Protocol 1.1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk tube, add the mono-arylated starting material (1.0 eq.), the second arylboronic acid (1.5 eq.), and potassium phosphate (3.0 eq.).
-
In a separate vial under an inert atmosphere, pre-mix Pd(OAc)₂ (0.04 eq.) and SPhos (0.08 eq.) in a small amount of toluene.
-
Add the catalyst pre-mixture to the Schlenk tube.
-
Add degassed toluene and a small amount of water (e.g., 10:1 toluene:water). The final concentration should be around 0.1-0.2 M.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction by GC-MS or LC-MS. The reaction may require 12-24 hours for complete conversion.
-
Work-up and purification are performed as described in Protocol 1.1.
Rationale for More Forcing Conditions:
-
Advanced Catalyst System: The activation of the C-Cl bond requires a more active catalyst. SPhos is a bulky, electron-rich Buchwald ligand that promotes the oxidative addition of aryl chlorides.[1]
-
Higher Temperature: The increased thermal energy is necessary to overcome the higher activation barrier for C-Cl bond cleavage.
-
Stronger Base: Potassium phosphate is a stronger base than potassium carbonate and is often more effective in promoting the coupling of less reactive aryl chlorides.
Data Summary Table
| Reaction Type | Position | Catalyst System | Base | Temp. (°C) | Typical Time (h) | Selectivity |
| Suzuki-Miyaura | C-2 (Iodo) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 80 | 2-4 | High |
| Sonogashira | C-2 (Iodo) | Pd(PPh₃)₂Cl₂ / CuI | TEA | RT | 3-6 | High |
| Buchwald-Hartwig | C-2 (Iodo) | Pd₂(dba)₃ / Xantphos | NaOtBu | 90 | 4-12 | High |
| Suzuki-Miyaura | C-4 (Chloro) | Pd(OAc)₂ / SPhos | K₃PO₄ | 110 | 12-24 | N/A (Post-modification) |
Experimental Workflow Visualization
The following diagram outlines the sequential functionalization strategy described in this application note.
Caption: Sequential cross-coupling workflow for this compound.
Conclusion
The disparate reactivity of the C-I and C-Cl bonds in this compound provides a reliable platform for selective and sequential cross-coupling reactions. By employing standard palladium catalysts under mild conditions, the iodo position can be functionalized with high chemoselectivity. Subsequent reaction at the less reactive chloro position can then be achieved by switching to a more active catalyst system and employing more forcing conditions. This strategic approach empowers chemists to efficiently construct complex, multi-substituted aromatic compounds from a single, readily available starting material.
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Hirschi, J. S., & Vetticatt, M. J. (2014). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 33(19), 5439-5447. [Link]
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Vaddamanu, M. K., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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Grushin, V. V. (2002). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (13), 1434-1435. [Link]
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Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12646-12752. [Link]
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van der Pijl, F., et al. (2024). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. [Link]
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Ablajan, K., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis, 11(15), 9647-9657. [Link]
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Vantourout, J. C., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 145(1), 475-485. [Link]
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McMahon, C. M., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10829-10832. [Link]
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Dai, W., et al. (2020). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 25(17), 3845. [Link]
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Vantourout, J. C., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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Vantourout, J. C., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(4), 2416-2432. [Link]
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Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445-454. [Link]
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Shields, J. D., et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 80(22), 11063-11073. [Link]
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Harabuchi, Y., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Journal of Chemical Theory and Computation, 17(10), 6436-6446. [Link]
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Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 132(8), 2496-2497. [Link]
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Kumar, A., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. New Journal of Chemistry. [Link]
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Jana, R., & Pathak, T. P. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1346-1349. [Link]
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Thomas, D. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 14(11), 2822-2825. [Link]
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Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Organometallics, 35(11), 1836-1845. [Link]
-
Kakiuchi, F., et al. (2003). Ortho-Selective Direct Cross-Coupling Reaction of 2-Aryloxazolines and 2-Arylimidazolines with Aryl and Alkenyl Halides Catalyzed by Ruthenium Complexes. The Journal of Organic Chemistry, 68(14), 5534-5545. [Link]
-
Wisniewski, S. R., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Esters. Organic Letters, 18(17), 4296-4299. [Link]
-
Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12646-12752. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Hartwig, J. F., & Mann, G. (2007). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 129(24), 7738-7748. [Link]
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Handy, S. T., & Zhang, Y. (2006). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(13), 4939-4945. [Link]
-
Chen, J., et al. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Angewandte Chemie International Edition, 58(33), 11335-11339. [Link]
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Sharma, R., & Rawat, D. S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4569-4591. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Wang, Z., et al. (2019). Enantioselective palladium/copper-catalyzed C–C σ-bond activation synergized with Sonogashira-type C(sp3)–C(sp) cross-coupling alkynylation. Chemical Science, 10(32), 7578-7583. [Link]
-
Wang, Z., et al. (2019). Enantioselective palladium/copper-catalyzed C–C σ-bond activation synergized with Sonogashira-type C(sp3)–C(sp) cross-coupling alkynylation. Chemical Science, 10(32), 7578-7583. [Link]
-
Stratakis, M., & Garcia, H. (2012). Catalysis by gold nanoparticles: a paradigm shift in catalysis. Chemical Reviews, 112(8), 4469-4506. [Link]
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Spivey, A. C., & Gripton, C. J. G. (2007). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Angewandte Chemie International Edition, 46(12), 2041-2045. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13266-13285. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Marion, N., & Nolan, S. P. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Organic Letters, 9(20), 3929-3932. [Link]
-
Viciosa, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air-Stable [Pd(NHC)(μ-X)X]2 Precatalysts. Catalysis Science & Technology, 11(8), 2735-2742. [Link]
-
Wikipedia. (n.d.). Bond dissociation energy. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 59(32), 3149-3152. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of Methyl 4-chloro-2-iodobenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of Methyl 4-chloro-2-iodobenzoate. The presence of two different halogen atoms on an electron-deficient aromatic ring presents a unique set of challenges and opportunities for selective C-C bond formation. This document will address common issues encountered during this specific reaction and provide expert, field-proven insights to enhance your reaction yields and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when working with this compound in Suzuki coupling reactions.
Q1: My Suzuki coupling reaction is giving a low yield of the desired product. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors, primarily revolving around the chemoselectivity of the C-I versus C-Cl bond activation and potential side reactions. Here is a prioritized checklist of areas to investigate:
-
Reactivity of Halides: The general reactivity order for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[1][2][3] This inherent difference in reactivity is the cornerstone of achieving selective coupling at the C-I position. If your reaction conditions are too harsh (e.g., excessively high temperatures or highly active catalysts), you may be promoting competitive coupling at the C-Cl bond or decomposition.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical.[4] For selective C-I bond activation, a less reactive catalyst system may be preferable. However, the electron-withdrawing nature of the ester and chloro substituents deactivates the ring, necessitating a reasonably active catalyst.[2][5]
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[1][6][7] However, an inappropriate base can lead to side reactions like hydrolysis of the methyl ester or promote catalyst deactivation.
-
Side Reactions: The most common side reactions that reduce yield are hydrodehalogenation (replacement of a halogen with hydrogen) and homocoupling of the boronic acid.[5][8]
Q2: I am observing a significant amount of starting material, this compound, remaining even after prolonged reaction times. What could be the cause?
A2: Unreacted starting material typically points to issues with the catalytic cycle's initiation or progression. Here are the likely culprits and solutions:
-
Inefficient Oxidative Addition: The first step, oxidative addition of the aryl halide to the Pd(0) complex, might be sluggish.[2] While the C-I bond is generally reactive, the overall electron-deficient nature of the substrate can slow this step.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not performed under strictly inert conditions.
-
Poor Solubility: If any of the reagents (substrate, boronic acid, or base) are not adequately dissolved in the solvent, the reaction will be slow and incomplete.
Q3: My main byproduct is Methyl 4-chlorobenzoate (hydrodehalogenation at the C-I position). How can I suppress this side reaction?
A3: Hydrodehalogenation is a common side reaction where the iodide is replaced by a hydrogen atom.[8] This occurs via the formation of a palladium-hydride (Pd-H) species.[5]
-
Source of Hydride: The Pd-H species can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water.[5][8]
-
Minimization Strategies:
-
Choice of Base: Avoid bases known to be hydride sources. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over hydroxides or alkoxides in this context.[12]
-
Solvent Selection: If using an alcohol-containing solvent, consider switching to aprotic solvents like dioxane or toluene.
-
Ligand Effects: The ligand can influence the rate of reductive elimination of the desired product versus the dehalogenated byproduct. Screening different ligands can be beneficial.[13]
-
Palladium Speciation: Palladium nanoparticles, which can form from catalyst decomposition, are known to promote hydrodehalogenation. Using a well-defined molecular catalyst and conditions that maintain its integrity can minimize this side reaction.[13]
-
Q4: I am seeing products resulting from coupling at the C-Cl position or diarylation. How can I improve selectivity for mono-coupling at the C-I position?
A4: Achieving high chemoselectivity is key for this substrate. Coupling at the less reactive C-Cl bond or diarylation indicates that the reaction conditions are too forcing or the catalyst system is too active.
-
Intrinsic Reactivity vs. Catalyst Control: While the intrinsic reactivity favors C-I coupling, certain catalyst systems can override this preference.[14][15]
-
Strategies for Enhancing C-I Selectivity:
-
Lower Reaction Temperature: Reducing the temperature can often provide the necessary selectivity, as the activation energy for C-Cl oxidative addition is higher than for C-I.
-
Catalyst/Ligand Tuning: Avoid highly active catalyst systems designed for aryl chlorides. A standard catalyst like Pd(PPh₃)₄ might offer better selectivity than more advanced Buchwald or Cato CXium systems, although it might require slightly higher temperatures.[16][17] The choice of ligand is crucial; less electron-rich and bulky ligands generally favor selectivity for the more reactive halide.[15][18]
-
Solvent Effects: The solvent can influence selectivity. For instance, in some dihaloarene systems, polar, oxygen-containing solvents like THF can sometimes lead to unexpected selectivity patterns due to interactions with halide byproducts.[19][20]
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues with your Suzuki coupling reaction.
Caption: A step-by-step troubleshooting guide for Suzuki coupling issues.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the C-I Position
This protocol provides a robust starting point for the selective coupling of an arylboronic acid with this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[9]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[9] Finally, add the palladium catalyst (0.02 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Summary Table
The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. The following table summarizes typical conditions and their expected effects on the Suzuki coupling of this compound.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Expected Outcome |
| Pd Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + Ligand | Buchwald Precatalyst | Pd(PPh₃)₄: Good for selectivity, may require higher temp. Pd(OAc)₂: Requires ligand, versatile. Buchwald: High activity, risk of over-reaction.[5] |
| Ligand | PPh₃ | SPhos / XPhos | dppf | PPh₃: Standard, good baseline. SPhos/XPhos: Bulky, electron-rich, increases activity for difficult substrates.[12] dppf: Bidentate, can influence selectivity.[15] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₂CO₃: Common, effective. K₃PO₄: Stronger, good for challenging couplings.[12] Cs₂CO₃: Very effective, but more expensive.[12] |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | All are common biphasic systems. Choice depends on substrate solubility. Toluene/Dioxane are often preferred to minimize side reactions. |
| Temperature | 80 °C | 100 °C | 110 °C | Start lower (80°C) to maximize selectivity. Increase if conversion is low. High temps risk diarylation and decomposition.[9] |
The Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This technical guide provides a comprehensive framework for troubleshooting and optimizing the Suzuki coupling of this compound. By systematically addressing potential issues related to catalyst selection, reaction conditions, and side reactions, researchers can significantly improve the yield and selectivity of this valuable transformation.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Suzuki reaction. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16541-16549.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- Neufeldt, S. R., & Sanford, M. S. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
- Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Neufeldt, S. R., & Sanford, M. S. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Nakao, Y. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., & Dormer, P. G. (2012). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 77(17), 7349-7362.
- Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Retrieved from [Link]
- Leadbeater, N. E., & Williams, V. A. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1699-1704.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Royal Society of Chemistry. (2020). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation.
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62.
-
Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
-
Aidic. (2017). Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
National Institutes of Health. (2015). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Retrieved from [Link]
-
MDPI. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Retrieved from [Link]
-
ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
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Technical Support Center: Sonogashira Coupling with Methyl 4-chloro-2-iodobenzoate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals employing Sonogashira coupling with Methyl 4-chloro-2-iodobenzoate. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring your cross-coupling reactions are successful and reproducible. Our approach is grounded in mechanistic principles to empower you to diagnose and resolve challenges effectively.
Introduction to the System: this compound
This compound is a dihalogenated aromatic substrate with distinct electronic features that influence its reactivity in Sonogashira coupling. The presence of two different halogens (iodine and chlorine) and an electron-withdrawing methyl ester group dictates the reaction's chemoselectivity and potential side reactions.
The established reactivity trend for aryl halides in the oxidative addition step of the palladium catalytic cycle is I > Br > Cl.[1][2] This pronounced difference allows for a highly chemoselective Sonogashira coupling at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact for subsequent transformations. The electron-withdrawing nature of the chloro and methyl ester substituents further activates the C-I bond towards oxidative addition, which can be beneficial for the reaction rate.[3]
This guide will address the primary challenges you may encounter, focusing on the prevention of common side reactions and optimization of your reaction conditions.
Troubleshooting Guide: Common Side Reactions and Solutions
Even with the high selectivity for the C-I bond, several side reactions can diminish your yield and complicate purification. Below is a summary of the most common issues, their causes, and actionable solutions.
| Observed Issue | Potential Side Reaction | Underlying Cause(s) | Recommended Solutions & Preventative Measures |
| Formation of a symmetrical diyne byproduct. | Glaser Coupling (Alkyne Homocoupling) | - Presence of oxygen.[4] - High concentration of copper(I) co-catalyst.[4] - Elevated reaction temperatures.[4] | - Implement Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling.[5] - Rigorous Degassing: Ensure solvents and the reaction headspace are free of oxygen by using techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[4] - Slow Alkyne Addition: Use a syringe pump to add the terminal alkyne slowly, keeping its instantaneous concentration low.[6] - Minimize Copper Catalyst: If using a copper co-catalyst, use the lowest effective loading (typically 1-5 mol%). |
| Formation of methyl 4-chlorobenzoate. | Dehalogenation (Hydrodehalogenation) | - Presence of a hydride source (e.g., amine base, solvent, or water).[7] - Formation of a palladium-hydride species.[8] | - Use Anhydrous Conditions: Ensure all reagents and solvents are dry. - Choice of Base: Consider using a non-coordinating, anhydrous base. If using an amine base, ensure it is freshly distilled. - Optimize Ligand: Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway. |
| Formation of a symmetrical biaryl byproduct (dimethyl 4,4'-dichloro-[1,1'-biphenyl]-2,2'-dicarboxylate). | Ullmann-type Homocoupling | - High reaction temperatures. - High catalyst loading. - Certain solvents like DMF can promote this side reaction at elevated temperatures.[9] | - Lower Reaction Temperature: If the desired reaction is sluggish, consider a more active catalyst system rather than excessively increasing the temperature. - Optimize Catalyst Loading: Use the lowest effective palladium concentration. - Solvent Selection: Consider less coordinating solvents like toluene or dioxane. |
| Formation of a black precipitate. | Catalyst Decomposition (Palladium Black) | - Presence of oxygen.[10] - Impurities in reagents or solvents.[10] - Inappropriate solvent choice (e.g., THF has been anecdotally reported to promote decomposition). | - Maintain a Strict Inert Atmosphere: Use Schlenk techniques or a glovebox. - Use High-Purity Reagents: Purify starting materials and distill solvents if necessary. - Proper Ligand Selection: Ensure the phosphine ligand is not oxidized and provides sufficient stability to the palladium center. |
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, even at elevated temperatures. What should I investigate first?
A1: When a Sonogashira reaction with an activated substrate like this compound fails, the primary suspects are the catalyst's health and the reaction environment.
-
Catalyst Activity: Ensure your palladium source and any phosphine ligands are fresh and have been stored under an inert atmosphere. Pd(0) catalysts like Pd(PPh₃)₄ are particularly sensitive to air. If using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.
-
Copper Co-catalyst: If you are using a copper-catalyzed protocol, the copper(I) iodide can degrade over time. Use a fresh, high-purity source.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[10] It is critical to thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Base Quality: The amine base is crucial for deprotonating the alkyne. Ensure it is anhydrous and of high purity. Consider distilling your amine base before use.
Q2: I am observing the formation of the alkyne homocoupled dimer (Glaser product). How can I prevent this?
A2: Glaser coupling is a very common side reaction in copper-catalyzed Sonogashira couplings. It is primarily caused by the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[4]
-
Switch to a Copper-Free Protocol: This is the most definitive way to eliminate Glaser coupling. Many modern protocols utilize palladium catalysts with bulky, electron-rich phosphine ligands that do not require a copper co-catalyst.[5]
-
Strictly Anaerobic Conditions: If you must use a copper co-catalyst, ensuring your reaction is completely free of oxygen is paramount. Use robust degassing techniques for your solvents and reagents.
-
Slow Addition of the Alkyne: By adding the alkyne slowly via a syringe pump, you keep its concentration low, which disfavors the bimolecular homocoupling reaction.[6]
-
Reduce Copper Loading: Use the minimum amount of copper(I) iodide necessary to achieve a reasonable reaction rate.
Q3: Besides the desired product, I am also isolating Methyl 4-chlorobenzoate. What is causing this deiodination?
A3: The formation of Methyl 4-chlorobenzoate is a result of a dehalogenation side reaction, where the iodine is replaced by a hydrogen atom.[7] This typically occurs via the formation of a palladium-hydride (Pd-H) species.
-
Hydride Sources: The hydride can originate from various sources, including the amine base, residual water, or certain solvents like alcohols.[8]
-
Mitigation Strategies:
-
Use rigorously dried solvents and reagents.
-
Employ a freshly distilled, anhydrous amine base.
-
Consider using a non-protic organic base or an inorganic base like K₂CO₃ or Cs₂CO₃, although this may require adjusting other reaction parameters.
-
Q4: Is there a risk of the Sonogashira coupling occurring at the C-Cl bond?
A4: Under typical Sonogashira conditions, the risk is very low. The oxidative addition of palladium to an aryl-iodide bond is significantly faster than to an aryl-chloride bond.[1][2] This high degree of chemoselectivity is a key advantage when working with dihalogenated substrates like this compound. To maintain this selectivity, avoid excessively harsh conditions (e.g., very high temperatures or highly active catalyst systems designed for aryl chloride activation) that might begin to affect the C-Cl bond.
Experimental Protocols & Methodologies
Recommended Protocol for Chemoselective Sonogashira Coupling
This protocol is a starting point and may require optimization for your specific alkyne.
Reagents & Equipment:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%) - if not using a copper-free protocol
-
Anhydrous amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, and CuI (if applicable).
-
Degassing: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base via syringe. Stir the mixture for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key catalytic cycles.
Main Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Glaser Homocoupling Side Reaction
Caption: The copper-mediated oxidative homocoupling of the terminal alkyne (Glaser coupling).
Dehalogenation Side Reaction Pathway
Caption: Formation of the dehalogenated byproduct via a palladium-hydride intermediate.
References
- Vechorkin, O., et al. (2009). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Halides.
- Viciosa, M., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic Letters, 3(16), 2543–2546.
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Liang, B., et al. (2005). Palladium-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry, 70(1), 391-393.
- Rout, L., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7411.
- Fairlamb, I. J. S. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 52-73). The Royal Society of Chemistry.
- So, C. M., & Lau, C. P. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 488-493.
- Lee, S., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(18), 4945-4950.
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- Molecules. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 28(4), 1769.
-
Sanfilippo, P. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
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Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]
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Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. [Link]
- Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727.
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Beilstein Journal of Organic Chemistry. (2012). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry, 8, 75.
- Watson, D. A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13493–13499.
-
ResearchGate. (2025). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
Wikipedia. (2023). Ullmann reaction. [Link]
-
Organic Chemistry Portal. (2023). Ullmann Reaction. [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
- Journal of the American Chemical Society. (2006). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 128(43), 14056–14057.
-
PubMed. (2024). Palladium-Catalyzed Decarboxylative Annulation Reaction of Aryl Iodides and Methyl 2-Haloarenecarboxylates. [Link]
-
ResearchGate. (2025). Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. [Link]
-
ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]
- Arkat USA, Inc. (2012).
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Technical Support Center: Purification of Methyl 4-chloro-2-iodobenzoate Reaction Products
Introduction
Methyl 4-chloro-2-iodobenzoate is a crucial building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its halogenated aromatic structure provides multiple reaction sites for the construction of intricate molecular frameworks.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound reaction products.
dot
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
dot
Caption: Troubleshooting workflow for purification issues.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor Separation of Compounds During Column Chromatography | 1. Incorrect Mobile Phase Polarity: The polarity of the eluent may be too high or too low, leading to either co-elution or retention of the product on the column.[3][4] 2. Column Overloading: Applying too much crude product relative to the amount of stationary phase results in broad, overlapping bands.[4] 3. Improper Column Packing: Channels or cracks in the silica gel bed lead to uneven solvent flow and poor separation.[4] | 1. Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound.[3] A common starting point is a mixture of hexanes and ethyl acetate.[3][5] 2. Adjust Loading: A general guideline is to use a silica gel to crude product ratio of at least 30:1 by weight. 3. Repack Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[6][7] |
| Product Fails to Crystallize or "Oils Out" During Recrystallization | 1. Inappropriate Solvent System: The chosen solvent may be too good or too poor a solvent for the compound at all temperatures.[5] 2. Cooling Too Rapidly: Rapid cooling can lead to the formation of an amorphous oil instead of a crystalline solid. 3. High Impurity Level: The presence of significant impurities can inhibit crystal lattice formation.[5] | 1. Solvent Screening: Test various solvents and solvent mixtures to find one that dissolves the compound when hot but has low solubility when cold.[8][9] For substituted benzoates, ethanol or a hexane/ethyl acetate mixture can be effective.[5] 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal growth.[4] 3. Pre-Purification: If the crude product is highly impure, consider a preliminary purification by column chromatography. |
| Low Yield After Purification | 1. Product Loss During Work-up: Significant product may be lost during aqueous washes, extractions, or transfers between flasks.[5] 2. Incomplete Reaction: If the initial reaction did not go to completion, the yield of the desired product will be inherently low.[5] 3. Decomposition on Silica Gel: Some compounds can decompose on acidic silica gel. | 1. Careful Technique: Ensure proper phase separation during extractions and minimize the number of transfers. Back-extract aqueous layers to recover any dissolved product. 2. Reaction Monitoring: Use TLC or GC to monitor the reaction and ensure all starting material is consumed before work-up.[5][10] 3. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a different purification method. |
| Colored Impurities in Final Product | 1. Residual Iodine: Traces of iodine from the synthesis can impart a color to the final product. 2. Formation of Colored Byproducts: Side reactions can sometimes produce colored impurities.[5] | 1. Sodium Thiosulfate Wash: During the work-up, wash the organic layer with a dilute aqueous solution of sodium thiosulfate to remove residual iodine. 2. Activated Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: Common impurities can include unreacted starting materials such as 4-chloro-2-iodobenzoic acid and methanol.[11] Additionally, isomeric byproducts from the iodination step or side products from the esterification reaction may be present.
Q2: How can I best monitor the progress of my column chromatography purification?
A2: Thin Layer Chromatography (TLC) is the most effective way to monitor your column. Collect fractions and spot them on a TLC plate alongside your crude material and a reference standard if available. This will allow you to identify which fractions contain your pure product.[6]
Q3: My product is a solid. Is recrystallization always better than column chromatography?
A3: Not necessarily. Recrystallization is an excellent and often more efficient purification technique for solids if a suitable solvent can be found.[12] However, if your product is contaminated with impurities that have similar solubility characteristics, column chromatography will likely provide a better separation.[12]
Q4: What analytical techniques are recommended for assessing the final purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a robust method for determining purity by quantifying the relative peak areas.[11][13] Gas Chromatography (GC) can also be used.[11][13] Additionally, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure and can be used for quantitative analysis (qNMR) against an internal standard to determine absolute purity.[11][13][14]
Q5: The boiling point of this compound is quite high (286.3±20.0 °C at 760 mmHg). Is distillation a viable purification method?
A5: While fractional distillation is a powerful purification technique for liquids, the high boiling point of this compound presents challenges. High temperatures could potentially lead to decomposition. If distillation is considered, it should be performed under high vacuum to significantly lower the boiling point. For most lab-scale purifications, chromatography or recrystallization are more practical and effective methods.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for purifying this compound from a complex mixture of impurities.[3]
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a suitable mobile phase. A common starting point is a 9:1 mixture of hexanes:ethyl acetate.[3][5] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.
2. Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, avoiding air bubbles.[6]
-
Allow the silica gel to settle, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.[4]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully apply the concentrated sample solution to the top of the column.[4]
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying gentle air pressure if necessary to maintain a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC to identify fractions containing the pure product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying solid this compound when a suitable solvent system is identified.[8]
1. Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential solvent dropwise. A good solvent will not dissolve the product at room temperature but will dissolve it upon heating.[8] Common solvents to screen include ethanol, isopropanol, hexanes, and ethyl acetate, or mixtures thereof.[9]
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent sparingly, bringing the mixture to a boil on a hot plate with stirring.
-
Continue adding small portions of hot solvent until the product just dissolves completely.
3. Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or under vacuum.
References
- Technical Support Center: Purifying Substituted Benzoates by Column Chromatography. Benchchem.
- This compound | 181765-85-5. Sigma-Aldrich.
- A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzoate by HPLC. Benchchem.
- Overcoming challenges in the electrophilic bromination of phenyl benzoate. Benchchem.
- Supporting Information.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- United States Patent. Googleapis.com.
- This compound | C8H6ClIO2 | CID 12349190. PubChem.
- How to test for the purity of sodium benzoate. Quora.
- Recrystallization and Crystallization.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
-
Column Chromatography (Purification). YouTube. Available from: [Link]
- A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. Google Patents.
- Assessing the Purity of Synthesized 4-Iodobenzyl Alcohol: A Comparative Guide to Analytical Methods. Benchchem.
- troubleshooting cinnamyl benzoate synthesis side reactions. Benchchem.
-
Methyl 4-iodobenzoate. Wikipedia. Available from: [Link]
- A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. Benchchem.
- Purification of Organic Compounds by Flash Column Chromatography.
- Method for preparing methyl p-chloromethyl benzoate. Google Patents.
- United States Patent (10) Patent No.: US 9,315,438 B2. Googleapis.com.
- Preparation method of 2-chloro-5-iodobenzoic acid. Google Patents.
-
Methyl 2-hydroxy-4-iodobenzoate. PMC. Available from: [Link]
- Production technology of methyl 2-iodobenzoate. Google Patents.
- Technical Support Center: Purification of Ethyl 4-iodobenzoate. Benchchem.
- A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate. Benchchem.
- Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields.
- The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development.
-
Methyl 4-iodobenzoate | C8H7IO2 | CID 69273. PubChem. Available from: [Link]
- analytical techniques for purity assessment of m-PEG2-Br products. Benchchem.
-
(PDF) Methyl 2-hydroxy-4-iodobenzoate. ResearchGate. Available from: [Link]
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Technical Support Center: Solvent Effects on the Reactivity of Methyl 4-chloro-2-iodobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with Methyl 4-chloro-2-iodobenzoate. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of cross-coupling reactions with this difunctionalized substrate. Our focus is on the critical role of solvent selection in controlling chemoselectivity and maximizing reaction success.
Introduction: The Challenge of Chemoselectivity
This compound is a valuable building block in organic synthesis, offering two distinct reactive sites for sequential functionalization. The key to its synthetic utility lies in exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) center.[1] The reactivity order is governed by bond dissociation energy, making the C-I bond significantly more susceptible to cleavage than the C-Cl bond (I > Br > Cl).[1]
This inherent reactivity difference allows for selective coupling at the C-2 position (iodine) while preserving the C-4 position (chlorine) for subsequent transformations. However, achieving this selectivity is not always trivial. The reaction environment, particularly the choice of solvent, plays a decisive role that can either enforce or undermine this desired outcome. This guide will address the common issues you may encounter and provide a mechanistic framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I'm new to this substrate. What is the fundamental principle governing selectivity between the iodo and chloro groups?
A1: The foundational principle is the difference in bond strength. The C-I bond is weaker than the C-Cl bond, making it kinetically favored to react first in the oxidative addition step of a palladium catalytic cycle.[1] Under standard conditions, a well-chosen catalyst system will selectively insert into the C-I bond at temperatures where the C-Cl bond remains inert. Your primary goal is to find conditions mild enough to exploit this kinetic difference.
Q2: You mentioned solvent is critical. How does it exert such a strong influence on the reaction?
A2: Solvents are far from being inert media in these reactions; they are active participants that can dramatically influence reaction rates and selectivity.[2] Their effects can be categorized as follows:
-
Polarity and Transition State Stabilization: The oxidative addition step often proceeds through a polar, charged transition state. Polar solvents can stabilize this transition state, thereby accelerating the reaction rate.[3][4]
-
Catalyst Coordination: Solvents, especially those with lone pairs of electrons (e.g., THF, Dioxane, DMF), can coordinate to the palladium center. This coordination can compete with your phosphine ligand, influencing the steric and electronic properties of the active catalyst.[2][5]
-
Altering the Catalytic Species and Inverting Selectivity: In some systems, the choice between a non-coordinating solvent (like Toluene) and a polar, coordinating solvent (like DMF or Acetonitrile) can fundamentally change the nature of the active catalyst. For example, a monoligated Pd(L) species might be dominant in non-coordinating solvents, while a solvent-bound Pd(L)(solv) species prevails in coordinating ones.[6] This change can, in some cases, invert the expected chemoselectivity, a critical and often overlooked phenomenon.[4][6]
-
Solubility: A practical but essential role of the solvent is to fully dissolve the aryl halide, coupling partner, base, and catalyst system to ensure efficient reaction kinetics.[2]
Q3: I need to perform a Suzuki coupling. My colleague suggests a Sonogashira reaction. Is there a "best" reaction for this substrate?
A3: The "best" reaction depends entirely on the bond you intend to form. Each named reaction has its own unique requirements for the coupling partner, base, and solvent system.
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or esters. It often employs carbonate or phosphate bases in solvents like 1,4-dioxane, THF, or toluene, frequently with water as a co-solvent.[7][8]
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes. This reaction typically requires an amine base (which can also serve as the solvent) and often a copper(I) co-catalyst.[9][10]
-
Buchwald-Hartwig Amination: The premier choice for forming C-N bonds with primary or secondary amines. It requires strong, non-nucleophilic bases (e.g., NaOt-Bu) and is commonly run in ethereal or aromatic solvents like dioxane or toluene.[11][12]
For this compound, all three are excellent choices for selective functionalization at the C-I position, provided the conditions are optimized.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, categorized by reaction type.
General Issues (Applicable to All Reaction Types)
Problem: My reaction shows low or no conversion to the desired product.
This is the most common issue in cross-coupling. A systematic check of your parameters is the most effective way to diagnose the problem.[13]
-
Is your catalyst active?
-
Cause: Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) species. This activation step can be inefficient.[7][14] Furthermore, many Pd(0) catalysts and ligands are sensitive to air and moisture.
-
Solution:
-
Use a Pre-activated Catalyst: Employ modern Pd(0) precatalysts (e.g., G3 or G4 Buchwald precatalysts) that generate the active L-Pd(0) species cleanly and efficiently.[14]
-
Ensure an Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) and run the reaction under a positive pressure of an inert gas (N₂ or Ar).[13]
-
Verify Reagent Purity: Use anhydrous solvents and ensure your base and other reagents are free from excessive moisture.[13]
-
-
-
Is the temperature appropriate?
-
Cause: While high temperatures can increase reaction rates, they can also lead to catalyst decomposition or loss of selectivity. Some modern, highly active catalysts work efficiently at lower temperatures.[15]
-
Solution: Start with the literature-recommended temperature for your specific catalyst/ligand system. If conversion is low, incrementally increase the temperature (e.g., from 80 °C to 100 °C). Be aware that for this compound, excessive heat may begin to activate the C-Cl bond.
-
-
Could the solvent be the problem?
-
Cause: Poor solubility of a key reagent or an inappropriate solvent choice can halt the reaction.
-
Solution: Check the solubility of all components in your chosen solvent. If a reagent (especially the base) is poorly soluble, consider a different solvent or a more soluble base. For instance, Cs₂CO₃ is more soluble in many organic solvents than K₂CO₃.
-
Chemoselectivity Issues
Problem: My reaction is producing the doubly-coupled product, or reacting at the C-Cl bond instead of the C-I bond.
This is a critical issue when working with polyhalogenated substrates.[16] The cause is almost always linked to conditions that are too harsh or a solvent system that alters the intrinsic reactivity order.
-
Are you using a highly polar, coordinating solvent?
-
Cause: While polar solvents can be beneficial, some studies have shown they can alter selectivity.[17] Strongly coordinating solvents (e.g., DMF, DMAc, NMP) can bind to the palladium center, creating a new catalytic species Pd(L)(solv).[6] This species may exhibit different selectivity profiles than the Pd(L) species prevalent in non-coordinating solvents like toluene or benzene. This can lead to unexpected reactivity at the C-Cl bond.
-
Solution: Switch to a less coordinating or nonpolar solvent. Toluene and 1,4-dioxane are excellent starting points for maintaining the inherent C-I > C-Cl selectivity. If solubility is an issue in nonpolar solvents, a mixture (e.g., Dioxane/H₂O for Suzuki) might be necessary.
-
-
Is your reaction temperature too high or the reaction time too long?
-
Cause: The activation energy for C-Cl bond cleavage is higher than for C-I. By significantly increasing the thermal energy of the system or running the reaction for extended periods after the C-I coupling is complete, you provide the necessary energy to overcome this barrier and initiate coupling at the C-Cl position.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the mono-coupled product is formed, stop the reaction. If C-Cl coupling is still observed, reduce the reaction temperature.
-
Data Summary: Solvent Properties
The choice of solvent is a multi-parameter decision. This table summarizes key properties of common solvents used in cross-coupling reactions.
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Type | Coordinating Ability |
| Toluene | 2.4 | 111 | Nonpolar Aprotic | Low |
| 1,4-Dioxane | 2.2 | 101 | Ethereal Aprotic | Moderate |
| Tetrahydrofuran (THF) | 7.5 | 66 | Ethereal Aprotic | Moderate-High |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | High |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | High |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Polar Aprotic | High |
| Water | 80.1 | 100 | Polar Protic | High (as ligand) |
Experimental Protocols
The following protocols provide robust starting points for selective cross-coupling at the C-2 (iodo) position of this compound.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
This protocol is designed for the selective formation of a C-C bond at the C-I position. The use of a dioxane/water system provides a good balance of solubility for both the organic substrate and the inorganic base.[18]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/block
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos.
-
Prepare the solvent mixture and degas it thoroughly by sparging with Argon for 30 minutes.
-
Add the degassed 4:1 Dioxane/Water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Chemoselective Sonogashira Coupling
This protocol details a copper-free Sonogashira coupling, which can often provide cleaner reactions. The amine acts as both the base and a co-solvent.[10][19]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.3 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Triethylamine (Et₃N) and THF (1:2 v/v mixture)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with Argon or Nitrogen (3x cycle).
-
Prepare the solvent mixture and degas it by sparging with Argon for 30 minutes.
-
Add the degassed THF/Et₃N solvent mixture via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently to 40-50 °C. The reaction is often complete within 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Chemoselective Buchwald-Hartwig Amination
This protocol uses a strong, non-nucleophilic base and a specialized ligand system optimized for C-N bond formation.[12][20]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous)
-
Glovebox or Schlenk line technique for handling air-sensitive reagents
Procedure:
-
Inside a glovebox: To an oven-dried vial, add NaOt-Bu, Pd₂(dba)₃, and Xantphos.
-
Add this compound and a stir bar.
-
Add anhydrous toluene, followed by the amine.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS (typically 4-24 hours).
-
Upon completion, cool to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
References
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 433-441. [Link]
- Viciu, M. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
-
Diederen, J. J. H., et al. (2000). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 19(13), 2445-2453. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1896-1906. [Link]
-
Das, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455-23465. [Link]
-
Diederen, J. J. H., et al. (2000). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Neufeldt, S. R., et al. (2016). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
Neufeldt, S. R., et al. (2017). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]
-
Neufeldt, S. R., et al. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]
-
ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
RSC Publishing. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
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Technical Support Center: Managing Homocoupling in Reactions with Methyl 4-chloro-2-iodobenzoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating side reaction: homocoupling, particularly when working with the difunctionalized arene, Methyl 4-chloro-2-iodobenzoate. Due to the differential reactivity of its C-I and C-Cl bonds, this substrate presents unique challenges and opportunities in cross-coupling chemistry. This document will equip you with the foundational knowledge and actionable protocols to minimize undesired dimer formation and maximize the yield of your target cross-coupled product.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding homocoupling in reactions involving this compound.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my reaction. What is it and why is it forming?
A1: You are likely observing the homocoupled dimer of your starting material, this compound. This byproduct, a symmetrical biphenyl, forms when two molecules of the aryl halide react with each other instead of with your desired coupling partner. This undesired reaction is a common side reaction in many cross-coupling protocols, including Suzuki-Miyaura, Sonogashira, and Ullmann couplings.[1][2] The formation is typically catalyzed by the same transition metal (e.g., Palladium or Copper) intended for your primary cross-coupling reaction.
Q2: Why is homocoupling a particular concern with this compound?
A2: this compound has two halide substituents with different reactivities. The carbon-iodine (C-I) bond is significantly more reactive and prone to oxidative addition with a low-valent metal catalyst (like Pd(0)) compared to the more robust carbon-chlorine (C-Cl) bond.[3] This high reactivity of the C-I bond, which is desirable for selective cross-coupling, also makes it susceptible to homocoupling side reactions, especially under sub-optimal conditions.
Q3: What are the primary mechanisms that lead to homocoupling?
A3: Homocoupling can occur through several pathways depending on the reaction type:
-
Palladium-Catalyzed Reactions (e.g., Suzuki, Heck): Homocoupling can arise from the reaction of two organopalladium intermediates (Ar-Pd-X) or from a Pd(II)-mediated reaction with the organoboron reagent in Suzuki couplings.[4][5] The presence of oxygen can exacerbate this by reoxidizing Pd(0) to Pd(II), which can then promote homocoupling of the boronic acid.[4][6][7]
-
Copper-Catalyzed Reactions (e.g., Ullmann, Sonogashira): In classic Ullmann reactions, two aryl halide molecules couple in the presence of copper at high temperatures.[1][8][9] In Sonogashira couplings, the copper co-catalyst can promote the oxidative dimerization of the terminal alkyne partner (Glaser-Hay coupling), which is a form of homocoupling.[10][11][12][13]
Q4: Can my choice of catalyst or ligand influence the rate of homocoupling?
A4: Absolutely. The choice of both the metal catalyst and the supporting ligands is critical.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can promote the desired reductive elimination step of the cross-coupling cycle, which can outcompete pathways leading to homocoupling.[14][15] These ligands can also stabilize the catalytic species and prevent the formation of palladium black, which can be a sign of catalyst decomposition.[16]
-
Catalyst Precursor: Using a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) can sometimes be advantageous. Pd(II) precursors must be reduced in situ to the active Pd(0) catalyst, and this reduction process can sometimes involve the homocoupling of organoboron reagents as a side reaction.[4]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving issues with homocoupling in your reactions with this compound.
Symptom 1: High Levels of Biaryl Homocoupling Product Detected
If you observe a significant amount of the dimerized starting material in your crude reaction mixture (identifiable by LC-MS or NMR), consider the following causes and solutions.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Oxygen Contamination | Solution: Implement rigorous degassing of your solvent and reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. Rationale: Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[6][7] Pd(II) species can then participate in a stoichiometric reaction with your coupling partner (e.g., boronic acid in a Suzuki reaction), leading to homocoupling and regenerating Pd(0).[4][6] Rigorous exclusion of oxygen is often the most critical factor in suppressing this pathway.[6] |
| Sub-optimal Catalyst/Ligand System | Solution: Screen a panel of ligands. Start with bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands are known to accelerate the rate-limiting reductive elimination step, favoring the formation of the desired cross-coupled product over side reactions.[15] Rationale: The steric bulk of the ligand can disfavor the formation of intermediates that lead to homocoupling, while their electron-donating properties facilitate the final product-forming step of the catalytic cycle.[14] |
| High Reaction Temperature or Prolonged Reaction Time | Solution: Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times. Rationale: Higher temperatures can sometimes lead to catalyst decomposition and promote side reactions, including homocoupling. Minimizing the time the reaction is heated can reduce the opportunity for these undesired pathways to occur. |
| Issues with Reagent Purity or Stoichiometry | Solution: Ensure the purity of all reagents, especially the coupling partner (e.g., boronic acid). Use a slight excess (1.1-1.5 equivalents) of the coupling partner relative to the this compound. Rationale: Impurities in reagents can interfere with the catalytic cycle. Having a slight excess of the coupling partner can help to ensure that the organopalladium intermediate reacts preferentially with it rather than with another molecule of the aryl iodide. |
Symptom 2: Low Yield of Desired Product Accompanied by Homocoupling
This scenario suggests that the catalytic cycle is inefficient, allowing side reactions to become more prominent.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Inefficient Oxidative Addition | Solution: While the C-I bond is reactive, ensure your catalyst system is active enough. Using a Pd(0) source like Pd₂(dba)₃ with an appropriate ligand can be more efficient than starting with a Pd(II) salt that requires in-situ reduction. Rationale: Oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-determining step in the catalytic cycle.[3][17][18][19][20] An inefficient first step can lead to a low concentration of the key Ar-Pd(II)-X intermediate, allowing other pathways to compete. |
| Slow Transmetalation (in Suzuki Reactions) | Solution: Optimize the base and solvent system. The choice of base is critical for activating the boronic acid. A switch from a weaker base (like K₂CO₃) to a stronger one (like K₃PO₄ or Cs₂CO₃) can sometimes accelerate transmetalation. Ensure adequate solubility of the base.[21] Rationale: Transmetalation involves the transfer of the organic group from the boron atom to the palladium center. The rate of this step is highly dependent on the nature of the base and the solvent. A slow transmetalation step can allow the Ar-Pd(II)-X intermediate to undergo other reactions, including homocoupling. |
| Catalyst Decomposition | Solution: Observe the reaction for the formation of a black precipitate (palladium black), which indicates catalyst decomposition.[16] If this occurs, consider using a more robust ligand, a lower reaction temperature, or a pre-catalyst that is more stable. Rationale: The active catalytic species can be unstable under reaction conditions. Ligands play a crucial role in stabilizing the palladium center and preventing its aggregation into inactive palladium black.[4] |
Experimental Protocols & Visual Guides
To provide a practical starting point, here are a generalized protocol for minimizing homocoupling and visual diagrams to illustrate key concepts.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester coupling partner (1.2 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[22]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[6] Finally, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Once the starting material is consumed, cool the reaction to room temperature.
-
Work-up: Proceed with a standard aqueous work-up and purification by column chromatography.
Visualizing the Problem: The Catalytic Cycle and Homocoupling Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and highlights where homocoupling side reactions can interfere.
Caption: Suzuki cycle vs. homocoupling pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when troubleshooting homocoupling issues.
Caption: A logical workflow for troubleshooting homocoupling.
By understanding the underlying mechanisms of homocoupling and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their cross-coupling reactions with this compound, leading to higher yields of the desired products and more efficient synthetic routes.
References
-
Ullmann Reaction. (n.d.). In BYJU'S. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
-
Reductive elimination. (2024). In Wikipedia. Retrieved from [Link]
-
LibreTexts. (2023). 14.1.3: Reductive Elimination. In Chemistry LibreTexts. Retrieved from [Link]
- Troubleshooting homocoupling byproducts in Sonogashira reactions. (2025). BenchChem.
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(10), 2443-2453.
- Strieter, E. R., & Buchwald, S. L. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Reductive Elimin
-
LibreTexts. (2024). Sonogashira Coupling. In Chemistry LibreTexts. Retrieved from [Link]
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Ullmann Reaction. (2025). J&K Scientific LLC.
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. (2025). BenchChem.
- Borbora, S. (2016).
- Ullmann coupling-An overview. (2025). OperaChem.
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
- Feringa, B. L. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(43), 10338-10351.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. (2025). BenchChem.
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
-
Sonogashira coupling. (2024). In Wikipedia. Retrieved from [Link]
- Lei, A., et al. (2009). What is the Rate of the Csp(2)-Csp(2) Reductive Elimination Step? Revealing an Unusually Fast Ni-Catalyzed Negishi-Type Oxidative Coupling Reaction. Journal of the American Chemical Society, 131(32), 11312-11313.
- Hudson, K. L., et al. (2017).
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
- Tondreau, A. M., et al. (2025).
- Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. (2025).
- Cahiez, G., et al. (2015). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. The Journal of Organic Chemistry, 80(11), 5546-5555.
-
Homocouplings of aryl halides in water. Reaction conditions. (n.d.). In ResearchGate. Retrieved from [Link]
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
-
Glaser Coupling, Hay Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- Lundgren, R. J., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemistry – A European Journal, 25(28), 6898-6911.
-
Cu-modified hydroxy-apatite as catalyst for Glaser–Hay CC homo- coupling reaction of terminal alkynes. (n.d.). In ResearchGate. Retrieved from [Link]
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Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 4-chloro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with Methyl 4-chloro-2-iodobenzoate. This guide is designed to provide in-depth technical assistance in a question-and-answer format, addressing specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure your success.
Section 1: Understanding the Substrate - The Key to Selectivity
This compound is a dihalogenated aromatic substrate, presenting a unique challenge and opportunity in cross-coupling reactions: chemoselectivity . The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-chlorine (C-Cl) bond.[1] This inherent reactivity difference (I > Br > Cl > F) is the cornerstone of achieving selective mono-coupling at the 2-position.[1]
Frequently Asked Questions (FAQs)
Q1: I want to perform a selective mono-coupling on this compound. Which position will react first?
A1: The iodine at the 2-position will react preferentially. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond dissociation energy. The C-I bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition, the first and often rate-determining step in the catalytic cycle.[2] By carefully controlling the reaction conditions, you can achieve high selectivity for mono-alkylation at the iodo-position.
Q2: Is it possible to achieve di-coupling at both the iodo and chloro positions?
A2: Yes, but it requires more forcing reaction conditions. After the initial coupling at the iodo-position, the remaining chloro-substituent can undergo a second cross-coupling reaction. However, aryl chlorides are significantly less reactive than aryl iodides.[2][3] To achieve di-coupling, you will typically need higher temperatures, longer reaction times, a more active catalyst system (often involving bulky, electron-rich phosphine ligands), and a stronger base.[3][4]
Section 2: Suzuki-Miyaura Coupling: Optimizing Base and Temperature
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester. The choice of base and temperature are critical parameters that dictate the reaction's success.
Troubleshooting Guide: Suzuki-Miyaura Couplings
Issue: Low or no yield in the Suzuki coupling of this compound.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Incorrect Base Selection | Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOt-Bu. For substrates with base-sensitive groups like esters, milder bases like K₂CO₃ or KF are often preferred.[5] | The primary role of the base is to activate the boronic acid by forming a more nucleophilic borate species, which facilitates transmetalation.[6][7][8] The strength and nature of the base can significantly impact the reaction rate and selectivity.[6] Stronger bases can sometimes lead to hydrolysis of the methyl ester. |
| Suboptimal Temperature | Start with a moderate temperature (e.g., 80 °C) and adjust as needed. If the reaction is sluggish, a higher temperature may be required, but be mindful of potential side reactions. Some Suzuki reactions can proceed at lower temperatures, especially with highly reactive aryl iodides.[3] | Temperature affects the rates of all steps in the catalytic cycle. Higher temperatures can overcome activation energy barriers but may also lead to catalyst decomposition or undesired side reactions. An optimal temperature balances reaction rate and stability.[9] |
| Poor Catalyst Activity | Ensure your palladium source and ligand are of high quality. Consider using a pre-formed catalyst or a more robust ligand. | The ligand stabilizes the palladium center and influences its reactivity. The choice of ligand is crucial for efficient catalysis. |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. Common solvents for Suzuki couplings include toluene, dioxane, and DMF. The choice of solvent can influence the solubility of reagents and the stability of the catalyst. | Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can affect the activity of the base and the stability of the boronic acid. |
Experimental Protocol: Screening Bases for Suzuki-Miyaura Coupling
This protocol outlines a parallel screening experiment to identify the optimal base for the Suzuki coupling of this compound with phenylboronic acid.
-
Preparation: In an array of oven-dried reaction vials, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Base Addition: To each vial, add a different base (2.0 equiv): K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.5 M) to each vial.
-
Reaction: Seal the vials under an inert atmosphere (Argon or Nitrogen) and stir the reactions at a set temperature (e.g., 80 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or GC-MS at regular intervals.
-
Analysis: Compare the yields of the desired product across the different bases to determine the most effective one.
Visualization: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: Role of the base in activating the boronic acid for transmetalation.
Section 3: Sonogashira Coupling: Fine-Tuning for C-C Triple Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base.
Troubleshooting Guide: Sonogashira Couplings
Issue: My Sonogashira reaction is sluggish or gives low yields.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Inappropriate Base | Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used. Ensure the base is anhydrous and used in sufficient excess. | The amine base serves two purposes: it deprotonates the terminal alkyne to form the reactive copper acetylide and it acts as a scavenger for the hydrogen halide byproduct.[10] |
| Low Temperature | While many Sonogashira couplings with aryl iodides proceed at room temperature, some may require gentle heating (e.g., 50-60 °C) to improve the reaction rate.[11][12] | Increasing the temperature can accelerate the rate-limiting steps of the catalytic cycle. However, excessive heat can lead to side reactions like Glaser coupling (homocoupling of the alkyne). |
| Copper Catalyst Issues | Use a fresh source of CuI. Ensure it is stored under an inert atmosphere to prevent oxidation. | The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[10] |
| Oxygen Contamination | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas. | Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction in Sonogashira couplings.[12] |
Experimental Protocol: Optimizing Temperature for Sonogashira Coupling
-
Setup: In a Schlenk flask, combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and CuI (1-5 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 2-3 equiv).
-
Reaction Temperature: Stir the reaction mixture at room temperature and monitor its progress.
-
Temperature Increase (if necessary): If the reaction is slow, gradually increase the temperature to 40-60 °C and continue monitoring.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite and concentrate the filtrate. Purify the crude product by column chromatography.
Visualization: Competing Pathways in Sonogashira Coupling
Caption: Desired Sonogashira coupling versus undesired Glaser homocoupling.
Section 4: Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds. The choice of base, ligand, and temperature is crucial for achieving high yields and avoiding side reactions.
Troubleshooting Guide: Buchwald-Hartwig Aminations
Issue: Decomposition or low yield in the Buchwald-Hartwig amination.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Base Incompatibility | Strong bases like NaOt-Bu or LHMDS are often required. However, these can be incompatible with certain functional groups. Cs₂CO₃ is a milder alternative that can be effective.[13] | The base deprotonates the amine, making it a more potent nucleophile for coordination to the palladium center. The choice of base must be compatible with the ester functionality in the substrate to prevent hydrolysis.[13] |
| Suboptimal Temperature | Reactions with aryl chlorides often require higher temperatures (e.g., 100 °C) to facilitate the more difficult oxidative addition step.[4][14] | The C-Cl bond is stronger than the C-I bond, necessitating more energy to break. Temperature optimization is key to driving the reaction forward without causing degradation of starting materials or products. |
| Inappropriate Ligand | For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often necessary.[15] | These ligands promote the formation of the active monoligated Pd(0) species, stabilize the catalyst, and facilitate both oxidative addition and reductive elimination.[16] |
| Inhibitory Effects | Aryl iodides can sometimes have an inhibitory effect in Buchwald-Hartwig reactions.[16] | The iodide anion generated during the reaction can sometimes interfere with the catalytic cycle. If coupling at the chloro-position is the goal after initial iodo-coupling, this effect should be considered. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of the Mono-coupled Product
This protocol assumes the starting material is the product from a previous selective coupling at the iodo-position.
-
Reagent Preparation: In a glovebox, add the chloro-aryl substrate (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%), the appropriate ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv) to a reaction tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.5 M).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, dilute with a suitable solvent, filter through celite, and concentrate. Purify the product by column chromatography.
Visualization: Decision Tree for Buchwald-Hartwig Optimization
Sources
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- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Navigating Steric Hindrance in Reactions of Methyl 4-chloro-2-iodobenzoate
Welcome to the technical support center for handling methyl 4-chloro-2-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile, yet challenging, building block. The unique substitution pattern of this molecule—specifically the iodine and methyl ester groups positioned ortho to each other—creates significant steric congestion around the reactive C-I bond. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these steric barriers and achieve success in your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures you may encounter when using this compound in common cross-coupling reactions.
Problem 1: My Suzuki-Miyaura Coupling is Failing (Low or No Conversion)
Scenario: You are attempting to couple this compound with an arylboronic acid using standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/H₂O) and observing little to no formation of the desired biaryl product.
Root Cause Analysis: The primary challenge with this substrate is the steric hindrance imposed by the ortho-methyl ester group. This bulkiness can severely impede two key steps in the catalytic cycle:
-
Oxidative Addition: The bulky palladium(0) complex struggles to access and insert into the C-I bond.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, is often slow for sterically congested biaryl palladium(II) intermediates.[1][2][3]
Solutions & Optimization Strategy:
-
Upgrade Your Catalyst System: Standard, less active catalysts like Pd(PPh₃)₄ are often ineffective. Switch to a modern catalyst system designed for hindered substrates.
-
Ligand Selection: The choice of phosphine ligand is critical. Use bulky, electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbene (NHC) ligands.[4] These promote the formation of a highly reactive, monoligated Pd(0) species that is more effective at oxidative addition with hindered halides.[5][6]
-
Palladium Precatalyst: Use a well-defined, air-stable palladium(II) precatalyst that efficiently generates the active Pd(0) species in situ. PEPPSI-iPr is a particularly robust choice for hindered couplings.[7]
-
-
Optimize Reaction Conditions:
-
Base: A stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃.
-
Solvent: Anhydrous polar aprotic solvents such as 1,4-dioxane, THF, or toluene are generally preferred.
-
Temperature: Increased temperature (e.g., 80-110 °C) is typically required to overcome the activation energy barrier for both oxidative addition and reductive elimination.[4][8]
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for a failing Suzuki-Miyaura coupling.
Problem 2: My Sonogashira Coupling Yields Are Low and I See Significant Alkyne Homocoupling (Glaser Coupling)
Scenario: You are trying to couple this compound with a terminal alkyne using a standard Pd/Cu co-catalyzed system and are isolating a mixture of your desired product and the homocoupled alkyne dimer.
Root Cause Analysis: The slow rate of the primary Sonogashira cross-coupling, due to the steric hindrance of the aryl iodide, allows the competing copper-catalyzed alkyne homocoupling (Glaser coupling) to become a dominant side reaction.[6]
Solutions & Optimization Strategy:
-
Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[6][9] Copper-free Sonogashira reactions rely on a highly active palladium catalyst to facilitate the coupling without the need for a copper acetylide intermediate.
-
Catalyst System: Use a robust palladium catalyst, often with a bulky phosphine or NHC ligand, similar to those recommended for Suzuki couplings.[10]
-
Base: A strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used, often serving as the solvent as well.
-
-
If a Copper Co-catalyst is Necessary:
-
Reduce Copper Loading: Minimize the amount of the Cu(I) salt (e.g., CuI) to the lowest effective concentration (e.g., 1-2 mol%).
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Recommended Catalyst Systems for Hindered Couplings
| Reaction Type | Palladium Source | Recommended Ligand(s) | Typical Base | Solvent |
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-iPr[7] | SPhos, XPhos, RuPhos, AntPhos[11] | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene |
| Sonogashira | PdCl₂(PPh₃)₂, Pd₂(dba)₃ | XPhos, SPhos, P(t-Bu)₃ | Et₃N, DIPEA | Toluene, THF |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, Josiphos | NaOt-Bu, LHMDS | Toluene, Dioxane |
Problem 3: My Buchwald-Hartwig Amination is Sluggish and Requires High Catalyst Loading
Scenario: You are attempting a C-N coupling with a primary or secondary amine and finding that the reaction requires harsh conditions and high catalyst loadings to proceed, leading to potential side reactions and purification challenges.
Root Cause Analysis: Similar to C-C couplings, the C-N reductive elimination step can be particularly slow for sterically hindered substrates.[12][13] The bulky ortho-substituents disfavor the formation of the transition state required for product release from the palladium center.
Solutions & Optimization Strategy:
-
Ligand Choice is Paramount: The development of specialized ligands has been crucial for the success of Buchwald-Hartwig aminations on hindered substrates.[14]
-
Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent choice, especially for sensitive substrates.[13]
-
Ensure Anhydrous Conditions: Both the amine and the base can be hygroscopic. Ensure all reagents and solvents are scrupulously dried, as water can deactivate the catalyst and hydrolyze the base.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so sterically hindered?
A1: The steric challenge arises from the "di-ortho" substitution pattern relative to the C-I bond, which is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. The large iodine atom and the adjacent methyl ester group create a crowded environment that physically blocks the approach of the palladium catalyst.
Visualizing the Steric Hindrance
Caption: Steric crowding around the C-I bond from adjacent groups.
Q2: How exactly do bulky ligands accelerate these difficult reactions?
A2: Bulky, electron-rich phosphine ligands influence the catalytic cycle in two beneficial ways:
-
Promote Monoligation: They favor the formation of a highly reactive 14-electron L-Pd(0) species. This less-coordinated palladium center is smaller and more electrophilic, making it more effective at undergoing oxidative addition with the hindered C-I bond.
-
Accelerate Reductive Elimination: The steric bulk of the ligand can create strain in the square planar palladium(II) intermediate, promoting the reductive elimination step to relieve this strain and release the sterically congested product.[1]
Q3: My reaction generates a de-iodinated side product (methyl 4-chlorobenzoate). What causes this?
A3: De-iodination, or proto-dehalogenation, is a common side reaction, especially when the desired cross-coupling is slow. It can occur through several pathways, including reaction with trace water or other proton sources, or via β-hydride elimination if a suitable coupling partner is present. To minimize this, ensure your reaction is rigorously anhydrous and that your primary cross-coupling reaction is as efficient as possible by using the optimized catalyst systems described above.
Q4: Can I use the chloro-substituent as a reactive handle instead of the iodo-substituent?
A4: Yes, but it is significantly more challenging. The C-Cl bond is much stronger and less reactive towards oxidative addition than the C-I bond.[16] To activate the C-Cl bond, you would need a highly specialized and extremely active catalyst system, typically involving very electron-rich and bulky ligands (e.g., specific NHC or biarylphosphine ligands) and often higher reaction temperatures. For sequential couplings, the C-I bond will react with high selectivity over the C-Cl bond under the conditions discussed in this guide.
Protocol: Optimized Suzuki-Miyaura Coupling of a Hindered Substrate
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (powdered, dried, 3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and powdered K₃PO₄.
-
Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ and SPhos. Add a small amount of the anhydrous dioxane and swirl to create a slurry.
-
Reagent Addition: Add the remaining anhydrous, degassed dioxane to the Schlenk flask containing the substrates. Stir for 5 minutes.
-
Initiation: Transfer the catalyst slurry to the main reaction flask via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Hartwig, J. F. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. [Link]
-
Chen, Y., et al. Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications. [Link]
-
Hartwig, J. F. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group. [Link]
-
Yamashita, M., & Hartwig, J. F. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Journal of the American Chemical Society. [Link]
-
Hu, Z., et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
Al-Amin, M., et al. Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes. Organometallics. [Link]
-
A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. ResearchGate. [Link]
-
Ceylan, S., & Erten, P. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]
-
Liu, C., et al. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters. [Link]
-
Kumar, A., et al. Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. The Journal of Organic Chemistry. [Link]
-
Roche, M., et al. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. [Link]
-
Li, C., et al. Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers. [Link]
-
Martin, R., & Buchwald, S. L. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. The Journal of Organic Chemistry. [Link]
-
Hong, V., et al. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition. [Link]
-
Wolf, C., & Xu, H. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. [Link]
-
Ismael, A., et al. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
An Efficient Copper Catalyzed Sonogashira Coupling Reactions and Simulation Studies. ResearchGate. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Wang, D., et al. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
-
This compound. PubChem. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN - OICC Press. IRANIAN JOURNAL OF CATALYSIS. [Link]
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- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. oiccpress.com [oiccpress.com]
Technical Support Center: Troubleshooting Failed Reactions Involving Methyl 4-chloro-2-iodobenzoate
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during chemical transformations involving Methyl 4-chloro-2-iodobenzoate. The content is structured in a question-and-answer format to directly address specific experimental failures.
Understanding Your Starting Material: this compound
This compound is a versatile bifunctional building block. Its utility stems from the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. The established reactivity trend for aryl halides in oxidative addition to a palladium(0) center is R-I > R-OTf > R-Br >> R-Cl.[1] This inherent selectivity allows for sequential functionalization, making it a valuable substrate in multi-step syntheses.
However, the substrate also presents challenges. The steric hindrance from the ortho-methyl ester group can impede catalyst coordination, and the ester functionality itself is susceptible to hydrolysis under basic conditions. This guide will help you navigate these complexities.
Caption: Reactivity map of this compound.
Section 1: Suzuki-Miyaura Coupling Failures
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, failures with this substrate are common. Here we address the most frequent issues.
Q1: My Suzuki reaction shows no conversion. I've recovered only my starting material. What are the primary culprits?
A1: This is a common and frustrating issue, often pointing to a fundamental problem with the catalytic cycle. A systematic check is required.
-
Catalyst and Ligand Integrity: The active catalyst in a Suzuki coupling is a Pd(0) species.[2] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Oxygen can rapidly oxidize both the Pd(0) catalyst and the phosphine ligands, rendering them inactive.[3]
-
Actionable Advice: Ensure your phosphine ligands have been stored under an inert atmosphere. Use freshly opened or high-purity catalysts. Crucially, the reaction solvent must be rigorously degassed before adding the catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][4]
-
-
Ineffective Base: The base plays multiple critical roles: it activates the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[1][5]
-
Actionable Advice: Check the solubility and strength of your base. If the base is not soluble in your reaction medium, the reaction can stall.[6] For instance, K₃PO₄ is a common choice, but its solubility varies across solvents. Consider using Cs₂CO₃ for better solubility in some organic solvents or a phase-transfer catalyst if you are using a biphasic system. Ensure the base is not old or hydrated, as this can affect its efficacy.
-
-
Boronic Acid/Ester Quality: Boronic acids, and to a lesser extent their esters, can degrade over time, particularly through protodeboronation (replacement of the boron group with hydrogen).[3]
-
Actionable Advice: Use fresh, high-purity boronic acid or a more stable derivative like a pinacol or MIDA boronate ester.[3]
-
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Q2: My reaction is sluggish, and I'm observing significant protodeiodination (loss of iodine to form Methyl 4-chlorobenzoate). How can I prevent this?
A2: Protodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This indicates that the catalytic cycle is stalling after the oxidative addition step.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. For a substrate with steric hindrance ortho to the iodine, a bulky, electron-rich ligand is required to facilitate the subsequent steps (transmetalation and reductive elimination) and outcompete the reduction pathway.
-
Actionable Advice: Switch to a state-of-the-art dialkylbiaryl phosphine ligand like SPhos or RuPhos.[7] These ligands are known to accelerate oxidative addition and promote reductive elimination, minimizing side reactions.[7] The use of simple ligands like PPh₃ with this substrate is often insufficient.
-
-
Base Strength: While a base is necessary, an overly strong or improperly chosen base can sometimes promote protodehalogenation.[6]
-
Actionable Advice: Ensure you are using a high-purity base. If using a very strong base like an alkoxide, consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).
-
Q3: The methyl ester on my product is hydrolyzed. How do I protect it?
A3: Ester hydrolysis is a significant risk due to the basic conditions required for the Suzuki reaction, especially at elevated temperatures.
-
Base Selection: The most direct solution is to use a milder base that is still effective for the coupling.
-
Actionable Advice: Avoid strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) if possible. Potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often excellent choices as they are sufficiently basic to promote the reaction without causing significant hydrolysis.[5]
-
-
Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of hydrolysis.
-
Actionable Advice: If your reaction is slow, first try optimizing the catalyst/ligand system to allow for a lower reaction temperature (ideally below 80 °C). Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize exposure to basic conditions.
-
| Problem | Primary Cause | Recommended Solution |
| Low/No Conversion | Catalyst deactivation; Ineffective base | Use fresh, anaerobically handled catalyst/ligand; Degas solvent; Switch to a more soluble base (e.g., Cs₂CO₃). |
| Protodeiodination | Sluggish catalytic cycle after oxidative addition | Use bulky, electron-rich ligands (e.g., SPhos, RuPhos) to accelerate subsequent steps. |
| Ester Hydrolysis | Strong basic conditions | Use a milder base (K₃PO₄, KF); Lower reaction temperature; Minimize reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen; Suboptimal catalyst reduction | Ensure rigorous exclusion of oxygen; Use a precatalyst system designed for clean reduction.[8] |
Section 2: Sonogashira Coupling Failures
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds. Key components are a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9]
Q1: My Sonogashira reaction is not working. What should I check first?
A1: Similar to the Suzuki coupling, the most common issues are related to the catalyst and reaction environment.
-
Inert Atmosphere: Oxygen is particularly detrimental to Sonogashira couplings. It not only deactivates the Pd(0) catalyst but also promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), a very common side reaction.[4][9]
-
Actionable Advice: Rigorous degassing of the solvent (typically an amine like triethylamine or diisopropylamine) is mandatory.[9] Ensure the entire reaction is performed under a positive pressure of an inert gas.
-
-
Copper(I) Co-catalyst: The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[9]
-
Actionable Advice: Use a fresh source of CuI. It should be a white or off-white powder. If it is green or brown, it has likely oxidized to Cu(II) and will be ineffective.
-
-
Solvent/Base Purity: The amine base (e.g., Et₃N) often serves as both the base and the solvent. It must be anhydrous and pure.
-
Actionable Advice: Use a freshly opened bottle or distill the amine over a suitable drying agent before use.
-
Q2: I am observing a large amount of alkyne homocoupling (Glaser product) but little of my desired product. Why?
A2: This strongly suggests the presence of oxygen. The copper-catalyzed Glaser coupling is often much faster than the palladium-catalyzed cross-coupling in an aerobic environment.
-
Actionable Advice: The single most important action is to improve your anaerobic technique. Degas the solvent and reagents thoroughly. Sometimes, adding the alkyne slowly via syringe pump can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling. Alternatively, consider a "copper-free" Sonogashira protocol, which can be less sensitive to this specific side reaction, though they often require different ligands and bases.[10]
Section 3: Buchwald-Hartwig Amination Failures
This reaction is the go-to method for forming C-N bonds.[11] It is highly dependent on the right combination of ligand and a strong, non-nucleophilic base.
Q1: My amination reaction has failed. What are the unique considerations for this reaction?
A1: The Buchwald-Hartwig amination has its own set of critical parameters.
-
Base Choice is Paramount: This reaction requires a strong, non-nucleophilic base to deprotonate the amine (or amine salt) and facilitate the catalytic cycle.
-
Actionable Advice: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[12] Other options include lithium bis(trimethylsilyl)amide (LHMDS). Weaker bases like carbonates are generally ineffective. The base must be a fine, free-flowing powder; clumps indicate hydration and will lead to poor results.
-
-
Ligand Selection: The choice of ligand is highly dependent on the coupling partners (both the aryl halide and the amine). The steric hindrance of this compound necessitates specific ligands.
-
Actionable Advice: For primary and secondary amines, bulky biarylphosphine ligands are the standard. Josiphos-type ligands or Buchwald's own series of ligands (e.g., XPhos, SPhos) are excellent starting points.[11] Using generic ligands like PPh₃ will almost certainly fail.
-
-
Amine Nucleophilicity: Highly hindered or very electron-poor amines can be challenging substrates.
-
Actionable Advice: If you are using a difficult amine, you may need to screen several generations of Buchwald ligands and potentially increase the reaction temperature. For the simplest amine, ammonia, direct coupling is very difficult, and using an "ammonia equivalent" like benzophenone imine followed by hydrolysis is often a more reliable strategy.[11]
-
Section 4: General Experimental Protocol
This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction. It emphasizes the critical steps for ensuring a successful outcome.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 mmol, 1.0 eq.), the boronic acid/ester partner (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle at least three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.
-
Catalyst Addition: In a separate vial under inert gas, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%). Add the required amount of this solution to the main reaction flask via syringe.
-
Reaction: Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. [Link]
-
ResearchGate. Influence of base on the Sonogashira coupling reactiona. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
NIH National Library of Medicine. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]
-
NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
PubChem. This compound. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The SNAr and Benzyne Mechanisms. [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ACS Publications. Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
YouTube. Nucleophilic Aromatic Substituion. [Link]
-
Wikipedia. Methyl 4-iodobenzoate. [Link]
-
NIH National Library of Medicine. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. [Link]
-
ResearchGate. (PDF) Reversible C–C Bond Formation Using Palladium Catalysis. [Link]
-
SciSpace. Reversible C–C Bond Formation Using Palladium Catalysis. [Link]
-
PubChem. This compound (C8H6ClIO2). [Link]
-
ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation. [Link]
-
ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Large-Scale Synthesis of Methyl 4-chloro-2-iodobenzoate
Here is the in-depth technical guide that you requested.
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the large-scale synthesis of Methyl 4-chloro-2-iodobenzoate (CAS 181765-85-5). This halogenated aromatic ester is a critical building block in the development of pharmaceuticals and advanced materials.[1] Its synthesis, however, presents several challenges, particularly when scaling from the bench to production. This document is structured as a series of FAQs and troubleshooting scenarios to directly address the practical issues encountered in the laboratory and pilot plant.
Section 1: Synthesis Strategy & Core Challenges
The most reliable and regioselective industrial route to this compound proceeds from Methyl 2-amino-4-chlorobenzoate. This pathway involves a three-stage process: esterification, diazotization, and a subsequent Sandmeyer-type iodination reaction. This method is preferred over direct iodination of methyl 4-chlorobenzoate, as electrophilic aromatic substitution would likely yield a difficult-to-separate mixture of isomers.[2]
The overall workflow is summarized below.
Caption: Troubleshooting flowchart for low yield in the iodination step.
Q: My reaction mixture turned dark brown/black during the diazotization step, and I isolated a tarry, insoluble material. What happened?
A: This is a classic sign of a failed diazotization, typically due to a temperature spike above 10 °C. The dark color comes from azo-coupling side products and polymerization.
-
Root Cause Analysis: Your cooling system was likely insufficient for the scale of the reaction. The addition of sodium nitrite solution may have been too fast, creating localized hot spots.
-
Corrective Action: For future runs, ensure your cooling bath is robust (e.g., ice-salt or a chiller). Add the sodium nitrite solution dropwise or via a syringe pump below the surface of the reaction mixture with vigorous stirring to ensure rapid heat dissipation.
Q: The final product yield is low, but the purity of the isolated material is high. Where did my product go?
A: This scenario suggests that the reactions were clean but inefficient, or product was lost during workup. Refer to the troubleshooting flowchart above. The most likely causes are:
-
Incomplete Diazotization: If not all of the starting amine was converted to the diazonium salt, it will remain in the acidic aqueous layer during extraction and will not be carried forward.
-
Premature Decomposition: Even if the temperature did not spike dramatically, a slow decomposition of the diazonium salt can occur if it is allowed to stand for too long before the addition of potassium iodide. The diazonium salt solution should be used immediately.
-
Inefficient Extraction: The final product, this compound, has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing a sufficient number of extractions (e.g., 3x) to fully recover the product from the aqueous layer.
Q: My HPLC/GC analysis shows a significant peak corresponding to Methyl 4-chloro-2-hydroxybenzoate. How can I remove it?
A: This phenolic impurity arises from the reaction of the diazonium salt with water.
-
Prevention: The best solution is prevention through rigorous temperature control (see Q3).
-
Removal: The hydroxyl group makes this byproduct significantly more acidic than the desired ester product. You can remove it with a basic wash during the workup. After the initial extraction into an organic solvent, wash the organic layer with a dilute solution of sodium bicarbonate or sodium carbonate. The phenolic impurity will be deprotonated to its water-soluble salt and will partition into the aqueous layer, while the desired ester product remains in the organic phase.
Section 4: Detailed Experimental Protocols
Safety Precaution: These reactions involve strong acids, potentially unstable intermediates, and hazardous reagents. Always perform them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Esterification of 2-Amino-4-chlorobenzoic Acid
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-chlorobenzoic acid (1.0 eq).
-
Reagents: Add methanol (approx. 5-10 mL per gram of starting acid) to suspend the solid.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.2-0.3 eq) while stirring. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting acid is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.
-
The product, Methyl 2-amino-4-chlorobenzoate, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.
-
Protocol 2: Diazotization and Iodination
-
Amine Solution: In a beaker or flask, suspend Methyl 2-amino-4-chlorobenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid (HCl, ~3.0 eq). Stir and cool the slurry to 0 °C in an ice-salt bath.
-
Nitrite Solution: In a separate flask, dissolve sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water.
-
Diazotization: While maintaining the temperature of the amine slurry between 0-5 °C, add the sodium nitrite solution dropwise with vigorous stirring. The solid should dissolve as the diazonium salt forms. After the addition is complete, stir for an additional 20-30 minutes at 0-5 °C.
-
Iodide Solution: In a separate, large beaker, dissolve potassium iodide (KI, 1.1 eq) in water.
-
Iodination: Slowly add the cold diazonium salt solution to the potassium iodide solution. You will observe vigorous evolution of nitrogen gas and the formation of a dark precipitate (the crude product).
-
Completion: After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1-2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Add a small amount of sodium thiosulfate (Na₂S₂O₃) solution to quench any excess iodine (the dark color should fade).
-
Extract the mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with water, then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Section 5: Purity Assessment & Data
Purification of the final product is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography for very high purity requirements. Purity should be assessed using a combination of methods.
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | qNMR (Quantitative NMR) |
| Principle | Separation based on polarity using a liquid mobile phase and solid stationary phase. | Separation based on boiling point and polarity using a gaseous mobile phase. | Quantifies molecules based on the integration of specific NMR signals relative to a certified internal standard. |
| Primary Use | Gold standard for purity determination and impurity profiling of non-volatile compounds. [3] | Excellent for analyzing volatile impurities and residual solvents. [3] | Provides a highly accurate, direct measure of absolute purity without needing a reference standard of the analyte itself. |
| Sample Prep | Dissolve in mobile phase (e.g., Acetonitrile/Water), filter. [3] | Dissolve in a volatile solvent (e.g., Dichloromethane). [3] | Accurately weigh sample and internal standard, dissolve in deuterated solvent. |
| Pros for this Synthesis | Can easily separate starting material, product, and the hydroxy byproduct. | Good for checking residual methanol from the esterification step. | Provides structural confirmation and purity in a single experiment. |
| Cons for this Synthesis | Requires a reference standard for the main component and impurities for accurate quantification. | The product has a relatively high boiling point (286 °C), requiring high oven temperatures. [4] | Less sensitive to trace impurities compared to HPLC or GC. |
References
- Vertex AI Search. (2024).
-
Wikipedia. (2024). Sandmeyer reaction. [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
Organic Chemistry Portal. (2024). Sandmeyer Reaction. [Link]
- ChemicalBook. (2023).
- BenchChem. (2025).
- gsrs. (2024).
- ChemicalBook. (2023). 4-Amino-2-chlorobenzoic acid synthesis.
- European Patent Office. (1988). Process for the production of substituted benzoic acid esters - EP 0258682 A2.
- Environmental Protection Agency. (n.d.). Analytical Methods.
-
BYJU'S. (2024). Sandmeyer Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Padorno, J. M., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]
- Google Patents. (2000). Process for preparing substituted benzoic acid - CN1251833A.
- ChemicalBook. (2023).
- ChemicalBook. (2023).
- Google Patents. (2013). Preparation method of 2-amino-3-chlorobenzoic methyl ester - CN103193666A.
- Google Patents. (2011). Method for producing benzoic acid esters - US8022244B2.
-
Environmental Protection Agency. (n.d.). Analytical Methods Developed by EPA for Analysis of Unregulated Contaminants. [Link]
-
PubChem. (2024). This compound. [Link]
- Google Patents. (2017).
- ChemicalBook. (2024).
-
NIH. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. [Link]
- Google Patents. (2005).
-
The Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. [Link]
-
Wikipedia. (2023). Methyl 4-iodobenzoate. [Link]
-
PubMed. (2017). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]
-
NIH. (2021). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024).
- ACS Publications. (2025).
Sources
Technical Support Center: Analytical Techniques for Monitoring Methyl 4-chloro-2-iodobenzoate Reactions
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Welcome to the technical support center for monitoring chemical reactions involving Methyl 4-chloro-2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and robust protocols for accurate reaction analysis. As a key building block in complex organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, ensuring precise monitoring of this compound consumption and product formation is critical for optimization, yield maximization, and impurity profiling.[1]
This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the methodologies are not just followed, but understood. Every protocol is designed as a self-validating system to enhance the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the selection and implementation of analytical techniques for monitoring reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings involving this compound.
Q1: Which analytical technique is best for monitoring my reaction: HPLC, GC, or qNMR?
The optimal technique depends on your specific experimental goals, including the need for quantitative accuracy, sample throughput, and the nature of the reactants and products.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method in the pharmaceutical industry due to its versatility, robustness, and ability to handle a wide range of non-volatile and thermally sensitive compounds.[2] It is excellent for quantifying the disappearance of starting material and the appearance of the product and any non-volatile byproducts.
-
Gas Chromatography (GC/GC-MS): GC is suitable if your starting material, product, and expected byproducts are volatile and thermally stable.[2] The primary advantage is its high resolution and, when coupled with a mass spectrometer (GC-MS), its ability to identify unknown peaks by their mass fragmentation patterns.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful technique that allows for the direct measurement of analyte concentration without the need for compound-specific reference standards, as the signal integral is directly proportional to the number of nuclei.[4][5] This is particularly useful in early-stage development when purified analytical standards of products or impurities may not be available.[6] It provides structural information and quantification simultaneously.
Decision-Making Workflow
Caption: Workflow for selecting an analytical technique.
Q2: How should I prepare my reaction mixture for analysis?
Proper sample preparation is crucial to protect your analytical instrumentation and ensure accurate results.
-
Quenching: At your desired time point, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture. Immediately quench the reaction by diluting it into a larger volume of a suitable solvent (e.g., acetonitrile or methanol for HPLC) to stop the reaction and prevent further changes.[7]
-
Dilution: Dilute the quenched sample to a concentration that falls within the linear range of your analytical method. This also helps to precipitate salts that could damage the instrument.
-
Filtration: Always filter your diluted sample through a 0.22 or 0.45 µm syringe filter before injection. This removes particulate matter that can clog HPLC columns or GC liners.[8]
-
Internal Standard: For accurate quantification, especially with qNMR or chromatography, adding a known amount of an internal standard (a non-reacting compound with a signal that doesn't overlap with other components) is highly recommended.[7]
Q3: What are the key spectroscopic signatures for this compound and its products?
-
¹H-NMR: The aromatic protons on the this compound ring will have characteristic chemical shifts and coupling patterns. Upon reaction (e.g., Suzuki coupling), the disappearance of these signals and the appearance of new aromatic signals from the coupled product are key indicators. The methyl ester singlet (around 3.9 ppm) will likely remain.
-
Mass Spectrometry (MS): The starting material has a distinct isotopic pattern due to the presence of chlorine. In the mass spectrum, you would monitor for the disappearance of the molecular ion peak of the starting material (m/z ~296.49) and the appearance of the molecular ion of the expected product.[9]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
HPLC Troubleshooting
Q: My chromatographic peaks are tailing. What is the cause and how can I fix it?
Peak tailing is a common issue when analyzing aromatic compounds, often caused by secondary interactions between the analyte and the stationary phase.[8]
-
Cause 1: Silanol Interactions: Residual, acidic silanol groups (Si-OH) on the surface of silica-based C18 columns can interact strongly with basic functionalities on an analyte, causing peak tailing.[8][10] Although this compound itself is not basic, reaction partners or products might be.
-
Solution: Lower the mobile phase pH by adding an acid like 0.1% formic acid or phosphoric acid. At a low pH (e.g., 2-3), the silanol groups are protonated and less likely to interact with analytes.[11] Alternatively, use a modern, end-capped column or a column with a different chemistry (e.g., polar-embedded).[10]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[8]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Cause 3: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[12]
-
Solution: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[10]
-
Troubleshooting Workflow for HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Q: I see unexpected peaks in my chromatogram. What could they be?
In a typical Suzuki-Miyaura coupling reaction, several side reactions can occur, leading to unexpected peaks.[1]
-
Homocoupling of Boronic Acid: The boronic acid reagent can couple with itself to form a biaryl byproduct. This is more common with electron-rich boronic acids.
-
Dehalogenation of Starting Material: The iodo- or chloro-group on your starting material can be replaced by a hydrogen atom, leading to Methyl 4-chlorobenzoate or Methyl 2-iodobenzoate.[1]
-
Protodeboronation: The boronic acid can react with solvent or trace water to be replaced by a hydrogen atom.
Identification Strategy: Use HPLC-MS or GC-MS to get the mass of the unknown peaks. Compare these masses to the expected masses of potential byproducts (see Table 3).
qNMR Troubleshooting
Q: My qNMR results are not reproducible. What are the common pitfalls?
Quantitative NMR requires careful attention to experimental parameters to ensure accuracy and reproducibility.[4]
-
Cause 1: Incomplete Relaxation: If the relaxation delay (d1) is too short, signals from different nuclei may not have fully returned to equilibrium before the next pulse. This leads to inaccurate integration.
-
Solution: Ensure the relaxation delay is at least 5 times the longest T1 relaxation time of any nucleus you are integrating.
-
-
Cause 2: Poor Phasing and Baseline Correction: Inaccurate phasing or a distorted baseline will lead to significant integration errors.
-
Solution: Carefully phase each spectrum manually and use a high-order polynomial function for baseline correction to ensure a flat baseline across the entire spectrum.
-
-
Cause 3: Signal Overlap: Overlapping signals of the analyte and the internal standard make accurate integration impossible.
-
Solution: Choose an internal standard with a sharp singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).[7]
-
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for method development. They must be validated for your specific reaction mixture and instrumentation.[13][14]
Protocol 1: RP-HPLC Method for Monitoring a Suzuki Coupling Reaction
Objective: To quantify the conversion of this compound to a biaryl product over time.
1. Instrumentation and Columns:
- HPLC system with UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 1.0 mL/min
- UV Detection: 254 nm
3. Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
4. Sample Preparation:
- At each time point, withdraw 50 µL of the reaction mixture.
- Quench in 1.0 mL of acetonitrile.
- Vortex and filter through a 0.22 µm PTFE syringe filter.
- Inject 5-10 µL onto the HPLC system.
5. Data Analysis:
- Identify the peaks for the starting material and product based on retention time (determined by injecting pure standards).
- Calculate the % conversion using the peak areas: % Conversion = [Area_Product / (Area_Product + Area_StartingMaterial)] * 100. (Note: This assumes equal response factors. For true quantification, a calibration curve is needed).
Protocol 2: Quantitative ¹H-NMR (qNMR) Analysis
Objective: To determine the in-situ yield of a reaction using an internal standard.[6]
1. Materials:
- Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
- Internal Standard (IS) of known purity (e.g., 1,3,5-trimethoxybenzene)
2. Sample Preparation:
- Accurately weigh a specific amount of the internal standard into an NMR tube.
- At a specific time point, withdraw an aliquot of the reaction mixture and add it to the NMR tube.
- Acquire the ¹H-NMR spectrum.
3. NMR Acquisition Parameters:
- Pulse Angle (pw): 30-90 degrees (use a calibrated 90-degree pulse for best results).
- Relaxation Delay (d1): ≥ 30 seconds (to ensure full relaxation of all relevant protons).
- Number of Scans (ns): 16 or higher for good signal-to-noise.
4. Data Analysis:
- Process the spectrum with careful phasing and baseline correction.
- Integrate a well-resolved signal for the product (I_prod), the starting material (I_sm), and the internal standard (I_std).
- Normalize the integrals by the number of protons they represent (N_prod, N_sm, N_std).
- Calculate the molar amount of each component relative to the standard. The purity or concentration can be calculated using the formula: Purity = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample).[4]
Section 4: Data Interpretation & Reference Tables
Table 1: Typical Analytical Parameters
| Compound | Technique | Expected Retention Time (min) | Key m/z (EI+) |
| This compound | HPLC | ~12-15 (Gradient) | 296, 265 |
| GC | ~10-12 | 296, 265 | |
| Phenylboronic acid | HPLC | ~3-5 | 122 |
| Methyl 4-chloro-biphenyl-2-carboxylate (Example Product) | HPLC | ~10-13 | 246, 215 |
| Biphenyl (Homocoupling byproduct) | HPLC | ~9-11 | 154 |
Note: Retention times are highly method-dependent and should be confirmed with standards.
Table 2: Characteristic ¹H-NMR Chemical Shifts (in CDCl₃)
| Compound | Proton Assignment | Approximate δ (ppm) | Multiplicity |
| This compound | -OCH₃ | 3.9 | s |
| Aromatic H (adjacent to -I) | 7.8-7.9 | d | |
| Aromatic H (adjacent to -Cl) | 7.3-7.4 | dd | |
| Methyl 4-chloro-biphenyl-2-carboxylate (Example Product) | -OCH₃ | 3.7 | s |
| Aromatic H (biphenyl ring) | 7.2-7.6 | m | |
| 1,3,5-Trimethoxybenzene (IS) | -OCH₃ | 3.8 | s |
| Aromatic H | 6.1 | s |
Note: Shifts can vary based on solvent and substitution patterns.
Table 3: Common Byproducts in Suzuki-Miyaura Reactions
| Byproduct Name | Origin | Identification Method |
| Homocoupled Biaryl | Self-coupling of the boronic acid reagent | MS, NMR |
| Dehalogenated Starting Material | Reduction of the C-I or C-Cl bond | MS, NMR, GC |
| Boric Acid | Hydrolysis of boronic acid | -[15] |
Section 5: References
-
PubMed. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Pharmaceuticals Blog. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring. Retrieved from [Link]
-
ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
-
RSC Publishing. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Retrieved from [Link]
-
uHPLCs.com. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Agilent. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]
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- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C8H6ClIO2 | CID 12349190 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
removal of palladium catalyst from Methyl 4-chloro-2-iodobenzoate products
Technical Support Center: Palladium Catalyst Removal
A Guide for Researchers in Pharmaceutical and Fine Chemical Synthesis
Welcome to the technical support center for the removal of palladium catalyst residues. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions and face the critical challenge of purifying their products, such as Methyl 4-chloro-2-iodobenzoate, to meet stringent purity requirements.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding palladium contamination and its removal.
Q1: Why is it critical to remove residual palladium from my product?
A1: There are two primary reasons for the stringent control of palladium residues:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities.[1][2] Palladium is classified as a Class 2B element, which requires risk assessment if intentionally added to the process.[3][4][5] The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the drug's daily dosage.[6][7][8]
-
Chemical Reactivity: Residual palladium can have detrimental effects on downstream chemistry, potentially catalyzing unwanted side reactions, or leading to product decomposition or isomerization over time.[9][10]
Q2: My reaction mixture turned black. What is this, and is it a problem?
A2: The black precipitate is likely "palladium black," which consists of inactive, agglomerated palladium(0) particles.[11][12] This occurs when the active catalyst, a soluble Pd(0) species, decomposes and aggregates. This process deactivates the catalyst, which can cause the reaction to stall.[11][13] Common causes include high temperatures, dissociation of stabilizing ligands, and exposure to oxygen.[11][12] While it represents catalyst deactivation, the formation of this heterogeneous species can sometimes make removal by simple filtration easier.
Q3: What are the different forms of residual palladium I might encounter after my reaction?
A3: Palladium residues can exist in multiple forms, complicating removal. The choice of purification strategy often depends on the nature of these species.[9] They can be broadly categorized as:
-
Homogeneous Palladium: These are soluble palladium species, which can include the active Pd(0) catalyst, oxidized Pd(II) species, or palladium complexed with ligands or the product itself. These species cannot be removed by simple filtration.[14]
-
Heterogeneous Palladium: This includes insoluble forms like palladium black (Pd(0) aggregates) or palladium on a solid support (e.g., Pd/C) if used as the catalyst.[15] These can often be removed by filtration, though very fine particles may pass through standard filter media.[15]
Q4: I filtered my reaction mixture through Celite®, but my palladium levels are still high. Why?
A4: Filtering through a pad of Celite is effective for removing heterogeneous palladium like Pd/C or palladium black.[15][16] If your palladium levels remain high, it is almost certain that a significant portion of the residue is in a homogeneous (dissolved) form.[14] These soluble species will pass through the Celite pad with your product, necessitating a different removal strategy like adsorption onto a scavenger or crystallization.[16]
Part 2: Troubleshooting Guide for Palladium Removal
This section provides solutions to common problems encountered during the purification process.
Q: My chosen scavenger (e.g., activated carbon, functionalized silica) is not reducing palladium to the target level. What should I do?
A: This is a common issue and can be addressed by systematically evaluating the following factors:
-
Incorrect Scavenger Choice: The effectiveness of a scavenger depends on the oxidation state and coordination environment of the palladium species.[9] Thiol-functionalized scavengers, for instance, are highly effective for many forms of palladium, including Pd(II).[17][18][19] It is often necessary to screen a few different types of scavengers to find the most effective one for your specific system.[2][8]
-
Insufficient Scavenger Amount: Ensure you are using an adequate excess of the scavenger. A typical starting point is 5-10 weight equivalents relative to the initial amount of palladium catalyst used.
-
Suboptimal Reaction Conditions: Scavenging efficiency is influenced by time, temperature, and solvent.
-
Time: While some scavenging can be rapid, allowing the mixture to stir for several hours (e.g., 2 to 18 hours) is often required for maximum removal.[16][19]
-
Temperature: Gently heating the mixture (e.g., to 40-60 °C) can increase the rate and efficiency of scavenging.[9][16]
-
Solvent: The solvent can affect both the product's solubility and the scavenger's performance. The ideal solvent fully dissolves the product while allowing for effective interaction with the solid-supported scavenger.
-
-
Pre-treatment: Consider a pre-treatment step to convert various palladium species into a single, more easily removed form. For example, a mild oxidizing or reducing agent can simplify the mixture of palladium species.[16]
Q: I have very high product loss after using activated carbon. How can I improve my recovery?
A: Activated carbon is cost-effective but known for non-specific adsorption, which can lead to significant yield loss.[8]
-
Reduce the Amount: Use the minimum amount of carbon necessary. Perform small-scale experiments to find the sweet spot that balances palladium removal with product recovery.
-
Optimize Slurry Time: Minimize the contact time between your product and the carbon.
-
Thorough Washing: After filtering off the carbon, wash the filter cake extensively with fresh solvent to recover adsorbed product.[16]
-
Consider Alternatives: If loss remains high, switch to a more selective scavenger, such as thiol-functionalized silica gel, which often exhibits lower non-specific binding.[1][17]
Part 3: Method Selection and Protocols
Choosing the right palladium removal strategy is critical for success. The decision often involves a trade-off between cost, speed, efficiency, and scalability.
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for palladium catalyst removal.
Comparison of Common Palladium Scavenging Methods
| Method | Mechanism | Advantages | Disadvantages | Best For |
| Activated Carbon | Physisorption | Low cost, widely available, effective for various Pd species.[20][21] | Non-specific, can lead to product loss; filtration can be slow.[8] | Initial, cost-sensitive purification; removing colored impurities. |
| Thiol-Functionalized Silica | Chemisorption (Chelation) | High selectivity for Pd, high capacity, low product loss, fast kinetics.[17][18][22] | Higher cost than carbon. | Achieving very low Pd levels (<10 ppm) in high-value products.[17] |
| Other Functionalized Scavengers (e.g., Amine, Thiourea) | Chemisorption (Chelation) | Offers alternative selectivities for different Pd species and solvents.[22] | Performance is highly system-dependent; may require screening. | Cases where thiol scavengers are less effective. |
| Recrystallization | Partitioning | Can be highly effective, scalable, and integrates purification of organic impurities.[9][16] | Only applicable to solid products; Pd can sometimes co-crystallize with the product.[2] | Final purification step for crystalline APIs. |
| Column Chromatography | Adsorption | Simultaneously removes Pd and other organic impurities.[15] | Can be solvent-intensive and difficult to scale; may not remove all Pd.[23][24] | Lab-scale purification where multiple impurities are present. |
Part 4: Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Gel
This protocol describes a general procedure for scavenging residual palladium from a solution containing a product like this compound.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, THF) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical loading is 3-5 equivalents relative to the initial palladium catalyst charge.
-
Stirring: Stir the suspension at room temperature or elevate the temperature to 40-60 °C. Monitor the palladium concentration over time (e.g., at 1h, 4h, and 18h) by taking small aliquots, filtering, and analyzing via ICP-MS to determine the optimal scavenging time.[16]
-
Filtration: Once scavenging is complete, cool the mixture to room temperature and filter it through a suitable filter paper or a small pad of Celite® to remove the silica scavenger.
-
Washing: Thoroughly wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the final product for quantitative analysis (e.g., ICP-MS) to confirm that the residual palladium level is below the target threshold.[24][25][26]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B). A common starting point is 0.5 to 2 times the weight of the crude product.
-
Stirring: Stir the slurry at room temperature or an elevated temperature (40-60 °C) for 1-4 hours.[9]
-
Filtration: Filter the mixture through a pad of Celite® to remove the fine carbon particles. This step is crucial as carbon can be difficult to filter otherwise.
-
Washing: Wash the Celite/carbon cake thoroughly with fresh solvent to recover the product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.
References
-
Nexgen Purifications. (2018, November 20). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst. Retrieved from [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
Sorbent Technologies, Inc. (2022, November 9). Thiol (SH) Silica Gel. Retrieved from [Link]
-
West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements? Retrieved from [Link]
-
International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
- Google Patents. US20050256327A1 - Method of removing palladium.
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
International Council for Harmonisation. (2022, April 26). Guideline for elemental impurities Q3D(R2). Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. Retrieved from [Link]
-
Biotage. ISOLUTE® Si-Thiol - Metal Scavenger. Retrieved from [Link]
-
ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Retrieved from [Link]
-
PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
-
MDPI. A Review of Recovery of Palladium from the Spent Automobile Catalysts. Retrieved from [Link]
-
National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
Reddit. Your trick to remove residual palladium. Retrieved from [Link]
-
ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
-
ResearchGate. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
Si-Novation. Removal of Residual Palladium from API. Retrieved from [Link]
-
Environmental Genome. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd). Retrieved from [Link]
-
ResearchGate. Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Retrieved from [Link]
-
Reddit. (2022, August 1). Recrystallization help. Retrieved from [Link]
-
ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-chloro-2-iodobenzoate and Methyl 2-iodobenzoate in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Aryl iodides are premier substrates for a multitude of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. This guide provides an in-depth comparison of the reactivity of two such building blocks: Methyl 4-chloro-2-iodobenzoate and Methyl 2-iodobenzoate. By examining the electronic effects of the chloro substituent, we will dissect the mechanistic nuances that govern their reactivity in key synthetic transformations, supported by experimental data and detailed protocols.
At a Glance: Key Reactivity Differences
| Feature | This compound | Methyl 2-iodobenzoate |
| Structure | Contains an electron-withdrawing chloro group para to the iodo group. | Lacks the chloro substituent. |
| Electronic Nature | The aromatic ring is more electron-deficient. | The aromatic ring is comparatively more electron-rich. |
| Predicted Reactivity | Higher reactivity in palladium-catalyzed cross-coupling reactions. | High, but generally lower reactivity compared to its chloro-substituted counterpart. |
| Key Advantage | Faster reaction rates and potentially milder reaction conditions. | A simpler, well-established building block. |
The Decisive Factor: Electronic Effects on the Rate-Determining Step
The enhanced reactivity of this compound can be primarily attributed to the electronic influence of the chloro substituent on the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition .
The catalytic cycle of a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In this step, the C-I bond of the aryl iodide is cleaved and inserts into the palladium center, forming a Pd(II) species. The rate of this step is highly sensitive to the electronic properties of the aryl halide.
Electron-withdrawing groups on the aromatic ring, such as the chloro group in this compound, decrease the electron density at the carbon atom of the C-I bond. This makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.[1][2] Computational studies have corroborated this, showing that electron-withdrawing substituents lower the activation energy for the oxidative addition step.[3][4]
Conversely, in Methyl 2-iodobenzoate, the absence of the electron-withdrawing chloro group results in a more electron-rich C-I bond, leading to a slower rate of oxidative addition compared to its chloro-substituted analog under identical conditions.
Caption: Electronic effects on the rate of oxidative addition.
Comparative Performance in Key Cross-Coupling Reactions
While direct side-by-side comparative studies are limited, the established principles of physical organic chemistry and available data for analogous systems allow for a robust comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[5][6] The electron-withdrawing nature of the substituents on the aryl halide plays a significant role in the reaction's efficiency.[7]
Expected Performance: this compound is anticipated to exhibit a faster reaction rate and potentially achieve higher yields under milder conditions compared to Methyl 2-iodobenzoate.[8] The more electron-deficient nature of the chloro-substituted ring facilitates the rate-determining oxidative addition step.[5]
Representative Suzuki-Miyaura Coupling Conditions
| Parameter | This compound | Methyl 2-iodobenzoate |
| Aryl Halide | 1.0 equiv. | 1.0 equiv. |
| Arylboronic Acid | 1.2 equiv. | 1.2 equiv. |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) |
| Solvent | Toluene/Ethanol/Water (4:1:1) | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 80 °C | 80 °C |
| Predicted Outcome | Faster reaction completion, high yield. | Slower reaction, high yield. |
Heck-Mizoroki Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[9] The reactivity of the aryl halide is a key factor in the success of this transformation.[10][11][12]
Expected Performance: Similar to the Suzuki coupling, this compound is expected to be more reactive in the Heck reaction. The enhanced electrophilicity of the C-I bond should lead to a more facile oxidative addition of the palladium catalyst.[13][14][15]
Representative Heck Reaction Conditions
| Parameter | This compound | Methyl 2-iodobenzoate |
| Aryl Halide | 1.0 equiv. | 1.0 equiv. |
| Alkene (e.g., Styrene) | 1.2 equiv. | 1.2 equiv. |
| Catalyst | Pd(OAc)₂ (1 mol%) | Pd(OAc)₂ (1 mol%) |
| Ligand | P(o-tolyl)₃ (2 mol%) | P(o-tolyl)₃ (2 mol%) |
| Base | Et₃N (1.5 equiv.) | Et₃N (1.5 equiv.) |
| Solvent | DMF | DMF |
| Temperature | 100 °C | 100 °C |
| Predicted Outcome | Higher yield in a shorter time. | Good yield, may require longer reaction time. |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[16] The reaction is known to be efficient with aryl iodides.[17][18][19]
Expected Performance: The trend of enhanced reactivity for this compound is expected to continue in the Sonogashira coupling. The electron-deficient nature of the aryl iodide should promote the initial oxidative addition step of the palladium catalytic cycle.[20][21]
Representative Sonogashira Coupling Conditions
| Parameter | This compound | Methyl 2-iodobenzoate |
| Aryl Halide | 1.0 equiv. | 1.0 equiv. |
| Alkyne (e.g., Phenylacetylene) | 1.2 equiv. | 1.2 equiv. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | PdCl₂(PPh₃)₂ (2 mol%) |
| Cu Co-catalyst | CuI (4 mol%) | CuI (4 mol%) |
| Base | Et₃N (2.0 equiv.) | Et₃N (2.0 equiv.) |
| Solvent | THF | THF |
| Temperature | Room Temperature | Room Temperature |
| Predicted Outcome | Rapid reaction, excellent yield. | Fast reaction, excellent yield. |
Experimental Protocols
The following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction for both substrates. These protocols are designed to be self-validating systems.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize Methyl 4-chloro-[1,1'-biphenyl]-2-carboxylate.
Materials:
-
This compound (1.0 mmol, 296.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Degas the toluene, ethanol, and water by bubbling argon through them for 15 minutes.
-
Using syringes, add the degassed toluene (8 mL), ethanol (2 mL), and water (2 mL) to the reaction flask.
-
Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 2-iodobenzoate with Phenylboronic Acid
Objective: To synthesize Methyl [1,1'-biphenyl]-2-carboxylate.
Materials:
-
Methyl 2-iodobenzoate (1.0 mmol, 262.0 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Follow steps 1-12 as described in Protocol 1, substituting Methyl 2-iodobenzoate for this compound. The reaction may require a longer time to reach completion (typically 4-8 hours).
Conclusion
The presence of a chloro substituent at the 4-position of Methyl 2-iodobenzoate significantly enhances its reactivity in palladium-catalyzed cross-coupling reactions. This is primarily due to the electron-withdrawing nature of the chloro group, which lowers the activation energy of the rate-determining oxidative addition step. Consequently, this compound is expected to undergo Suzuki-Miyaura, Heck, and Sonogashira couplings more rapidly and under potentially milder conditions than its non-chlorinated counterpart.
For drug development professionals and synthetic chemists, this heightened reactivity can translate into shorter reaction times, improved yields, and greater overall efficiency in the synthesis of complex molecular targets. While Methyl 2-iodobenzoate remains a highly valuable and reactive building block, this compound offers a distinct advantage in scenarios where maximizing reaction rate and efficiency is paramount. The choice between these two substrates should therefore be guided by the specific requirements of the synthetic route and the desired process economics.
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Dalton Transactions, "Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study", [Link]
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A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to Methyl 4-chloro-2-iodobenzoate
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronics. Methyl 4-chloro-2-iodobenzoate has traditionally served as a reliable building block in this arena, offering two distinct halogen handles for sequential cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for selective initial coupling, leaving the more robust carbon-chlorine bond available for subsequent transformations.
However, an over-reliance on a single reagent can stifle innovation and introduce logistical challenges related to cost, availability, and the specific demands of a synthetic route. This guide provides an in-depth comparison of viable alternatives to this compound, offering field-proven insights and experimental data to empower researchers in making informed strategic decisions for their biaryl synthesis campaigns.
The Foundational Chemistry: Understanding Halogen Reactivity in Cross-Coupling
The efficacy of aryl halides as electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, is fundamentally governed by the strength of the carbon-halogen (C-X) bond. This bond strength dictates the ease of the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the C-X bond.[1]
The established reactivity trend is: C-I > C-Br > C-Cl .[1][2]
-
Aryl Iodides (Ar-I): Possess the weakest carbon-halogen bond, making them highly reactive. They typically require milder reaction conditions (lower temperatures, less active catalysts) and often result in faster reaction times and higher yields.[1]
-
Aryl Bromides (Ar-Br): Offer a balance of reactivity and stability. They are generally less expensive than their iodo-counterparts and are robust enough for many applications, though they may require slightly more forcing conditions.[3]
-
Aryl Chlorides (Ar-Cl): Have the strongest C-X bond, rendering them the least reactive. Their coupling often necessitates specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald or Fu ligands) and stronger bases to facilitate the challenging oxidative addition step.[4][5]
This reactivity differential is the key to the synthetic utility of reagents like this compound and is the primary consideration when selecting an alternative.
Key Alternatives and Strategic Swaps
The choice of an alternative reagent is not merely a one-to-one replacement but a strategic decision that can alter the entire synthetic approach. We will explore three primary classes of alternatives.
The Direct Analog: Methyl 2-bromo-4-chlorobenzoate
This is the most direct alternative, replacing the highly reactive iodine with a moderately reactive bromine.
-
Expertise & Experience: Swapping iodine for bromine is a common strategy to reduce reagent cost while retaining good reactivity. While the oxidative addition to the C-Br bond is slower than to a C-I bond, it is still significantly more facile than to a C-Cl bond.[6] This allows for selective Suzuki or Stille coupling at the 2-position, preserving the 4-chloro position for a subsequent, more demanding coupling reaction. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like SPhos or XPhos, can readily achieve high yields with aryl bromides.[7][8]
-
Trustworthiness: Protocols using aryl bromides are well-established and highly reliable. The slightly lower reactivity can sometimes be advantageous, preventing side reactions that might occur with the more "hair-trigger" aryl iodides.
The Role Reversal: Boronic Acids and Esters
Instead of using the benzoate as the electrophile, one can employ its boronic acid or ester derivative as the nucleophilic partner in a Suzuki-Miyaura coupling.
-
Key Reagent: (4-chloro-2-(methoxycarbonyl)phenyl)boronic acid or its more stable pinacol ester analog.
-
Expertise & Experience: This approach fundamentally changes the synthetic strategy. The molecule now acts as the nucleophile, reacting with a different aryl halide or triflate. This is particularly useful when the desired coupling partner is more readily available as a halide. Boronic acids are generally stable, though they can be prone to protodeboronation, especially when electron-deficient.[9][10] Using a more stable derivative, like a pinacol or MIDA boronate, can mitigate this and improve reaction robustness.[11]
-
Trustworthiness: The Suzuki-Miyaura reaction is one of the most reliable and widely used C-C bond-forming reactions.[12][13] The commercial availability of a wide range of aryl halides and the mild, functional-group-tolerant nature of the reaction make this a highly dependable strategy.[14][15]
The High-Reactivity Alternative: Aryl Triflates
Aryl triflates (Ar-OTf) are excellent electrophiles in cross-coupling reactions, with reactivity often comparable to or even exceeding that of aryl bromides.[4][16]
-
Key Reagent: Methyl 4-chloro-2-(trifluoromethylsulfonyloxy)benzoate.
-
Expertise & Experience: Triflates are prepared from the corresponding phenols and offer a highly reactive handle for coupling. They are particularly valuable when the corresponding halide is difficult to prepare or unreactive. The triflate group is a superb leaving group, facilitating oxidative addition under mild conditions.[17] This allows for couplings that might be sluggish with the analogous bromide.[18]
-
Trustworthiness: Palladium-catalyzed couplings of aryl triflates are well-documented and highly efficient.[19][20] The primary consideration is the accessibility of the precursor phenol, which is often straightforward to synthesize.
Comparative Data and Protocols
To provide a clear performance benchmark, the following section outlines comparative data and standardized protocols for the Suzuki-Miyaura coupling of key alternative reagents with a model boronic acid.
Data Presentation: Performance in a Model Suzuki-Miyaura Reaction
Reaction: Coupling with 4-methoxyphenylboronic acid. Conditions: Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 90 °C, 6h.
| Reagent (Electrophile) | Product | Typical Yield | Notes |
| This compound | Methyl 4-chloro-2-(4-methoxyphenyl)benzoate | >95% | Very fast reaction, mild conditions sufficient. |
| Methyl 2-bromo-4-chlorobenzoate | Methyl 4-chloro-2-(4-methoxyphenyl)benzoate | 85-95% | Slightly longer reaction time or higher temperature may be needed compared to the iodide.[7] |
| Methyl 4-chloro-2-(trifluoromethylsulfonyloxy)benzoate | Methyl 4-chloro-2-(4-methoxyphenyl)benzoate | 90-98% | Reactivity is comparable to the iodide; an excellent choice if the precursor phenol is available.[21] |
Reaction: Coupling of (4-chloro-2-(methoxycarbonyl)phenyl)boronic acid with 4-bromoanisole. Conditions: Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 90 °C, 8h.
| Reagent (Nucleophile) | Product | Typical Yield | Notes |
| (4-chloro-2-(methoxycarbonyl)phenyl)boronic acid | Methyl 4-chloro-2-(4-methoxyphenyl)benzoate | 80-90% | Success is dependent on the purity of the boronic acid; boroxime formation can inhibit the reaction.[22] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-bromo-4-chlorobenzoate
This protocol is a representative procedure and may require optimization for different substrates.
Methodology:
-
To a flame-dried Schlenk flask, add Methyl 2-bromo-4-chlorobenzoate (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Seal the flask with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of argon, add degassed 4:1 toluene/water solvent to achieve a 0.1 M concentration of the aryl bromide.
-
Sparge the resulting suspension with argon for 15 minutes to ensure it is thoroughly deoxygenated.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), under argon.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using (4-chloro-2-(methoxycarbonyl)phenyl)boronic acid
Methodology:
-
Follow steps 1-5 from Protocol 1, using 4-bromoanisole (1.0 equiv.) as the electrophile and (4-chloro-2-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv.) as the nucleophile.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours.
-
Follow workup and purification steps 7-10 from Protocol 1.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, a core transformation discussed in this guide.
Caption: A workflow for selecting the appropriate biaryl synthesis precursor.
Conclusion
While this compound remains a potent and effective reagent, the modern synthetic chemist has a diverse toolkit of alternatives. The choice between its bromo-analog, the corresponding boronic acid, or a triflate derivative is a strategic one, guided by factors of cost, reactivity, stability, and the nature of the desired coupling partner. By understanding the fundamental principles of cross-coupling reactivity and considering the logistical aspects of a synthetic campaign, researchers can select the optimal building block to accelerate their discovery and development efforts. This guide serves as a starting point for that critical decision-making process, grounded in established chemical principles and practical considerations.
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Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry.
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Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis.
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Goossen, L. J., et al. (2009). Biaryl and aryl ketone synthesis via Pd-catalyzed decarboxylative coupling of carboxylate salts with aryl triflates. Chemistry.
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A Comparative Guide: Suzuki vs. Stille Coupling for the Selective Functionalization of Methyl 4-chloro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. Methyl 4-chloro-2-iodobenzoate stands as a valuable and versatile building block, offering two distinct reactive sites for carbon-carbon bond formation. The choice of coupling methodology is critical to achieving high yield and selectivity. This guide provides an in-depth, data-supported comparison of two powerhouse palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the targeted functionalization of this substrate.
The Chemoselectivity Challenge: C–I vs. C–Cl
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond.[1] The efficiency of this step is directly related to the carbon-halogen bond dissociation energy. For aryl halides, the established reactivity trend is C–I > C–OTf > C–Br >> C–Cl.[2] This principle predicts that for a substrate like this compound, a palladium catalyst will selectively react with the much more labile carbon-iodine bond over the stronger, less reactive carbon-chlorine bond. Both the Suzuki and Stille reactions are expected to exploit this intrinsic reactivity difference to achieve high chemoselectivity.[3]
Deep Dive: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[4] The reaction couples an organoboron species (like a boronic acid) with an organic halide.[5]
Mechanistic Overview
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond.
-
Transmetalation: A base activates the organoboron reagent, forming a boronate species that transfers its organic group to the palladium center.[6]
-
Reductive Elimination: The two organic groups on the palladium complex are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Experimental Protocol: Suzuki Coupling
This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8]
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O.
-
Heating: Heat the reaction mixture with vigorous stirring to 80-100 °C and monitor by TLC or LC-MS until the starting aryl iodide is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Yield Analysis: The Suzuki coupling of aryl iodides is generally very high-yielding. For substrates similar to this compound, yields typically range from 85% to 98% , with excellent chemoselectivity for the C-I position. The presence of the ester functional group is well-tolerated under these conditions, especially with carbonate bases.
Deep Dive: The Stille Coupling
The Stille reaction is a powerful and versatile method that couples an organotin reagent (stannane) with an organic halide.[9] It is renowned for its excellent functional group tolerance and often proceeds under neutral or mild conditions, as it does not require a base for the key transmetalation step.[10]
Mechanistic Overview
The Stille cycle is analogous to the Suzuki, but with key differences in the transmetalation step:
-
Oxidative Addition: Pd(0) inserts into the aryl-iodide bond, forming a Pd(II) complex.
-
Transmetalation: The organostannane directly transfers its organic moiety to the palladium center, forming a diorganopalladium(II) intermediate and a trialkyltin halide byproduct.[11]
-
Reductive Elimination: The coupled product is formed, regenerating the Pd(0) catalyst.
Experimental Protocol: Stille Coupling
This protocol provides a general method for the Stille coupling of this compound.
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.) in an anhydrous, degassed solvent like DMF or Dioxane.
-
Additive (Optional but Recommended): In some cases, additives like CuI or LiCl are used to accelerate the transmetalation step.[12]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with an appropriate phosphine ligand.
-
Inert Atmosphere & Heating: Purge the flask with an inert gas and heat the mixture to 60-100 °C, monitoring the reaction's progress.
-
Workup: After completion, cool the reaction. A key challenge is the removal of tin byproducts.[10] Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF).[13] This precipitates the tin as insoluble tributyltin fluoride, which can often be removed by filtration through Celite.[13]
-
Purification: After the aqueous workup, dry and concentrate the organic layer. Purify the residue via flash chromatography.
Yield Analysis: The Stille reaction is a robust and reliable method, often providing high yields where other couplings might fail.[14] For aryl iodides, yields are typically in the range of 75-95% .[11] It is particularly advantageous for substrates that are sensitive to the basic conditions required in Suzuki couplings. However, steric hindrance on the coupling partners can sometimes impact yields more significantly than in Suzuki reactions.[15]
Head-to-Head Comparison
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Typical Yield Range | 85-98% for aryl iodides | 75-95% for aryl iodides[11] |
| Chemoselectivity (C-I) | Excellent, driven by C-X bond energy difference[2] | Excellent, driven by C-X bond energy difference[16] |
| Nucleophilic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Reagent Stability | Boronic acids can be prone to decomposition (protodeboronation); many are bench-stable solids. | Organostannanes are generally stable to air and moisture.[10][16] |
| Toxicity Profile | Low. Boron reagents and byproducts are generally considered non-toxic.[17] | High. Organotin compounds are toxic, with some being potent neurotoxins.[9][18][19][20] |
| Byproduct Removal | Easy. Boronic acid byproducts are often water-soluble and easily removed by aqueous extraction. | Difficult. Lipophilic tin byproducts require specific workup procedures (e.g., KF wash, specialized chromatography) for complete removal.[10][13][21] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[6] | Generally proceeds under neutral conditions; additives like CuI or LiCl can be beneficial.[12] |
| Functional Group Tolerance | Very good, but can be incompatible with base-sensitive groups. | Excellent, one of the most tolerant cross-coupling reactions.[14][22] |
Senior Application Scientist's Recommendation
For the selective mono-functionalization of This compound , both the Suzuki and Stille couplings are mechanistically sound choices that will provide the desired product with high yield and excellent chemoselectivity at the C-I position.
However, from a practical, safety, and process development perspective, the Suzuki-Miyaura coupling is the unequivocally superior first choice.
The primary driver for this recommendation is the stark difference in the toxicity profiles of the reagents. The high toxicity of organotin compounds presents significant handling, safety, and waste disposal challenges, which are largely absent with the benign organoboron reagents.[18][19] Furthermore, the purification of Stille reactions is notoriously complicated by the difficulty of removing residual tin byproducts, often requiring dedicated protocols that add time and cost to the synthesis.[10][21] In contrast, the water-soluble nature of boron byproducts makes for a significantly simpler and more efficient purification process.
The Stille coupling should be reserved as a powerful secondary option. It remains an invaluable tool for specific scenarios where the Suzuki coupling may be problematic, such as:
-
When the required boronic acid is unstable or commercially unavailable.
-
When the substrate contains functional groups that are highly sensitive to the basic conditions of the Suzuki reaction.
-
In cases of extreme steric hindrance where the Stille coupling might, in rare instances, provide a better yield.[15]
References
-
Stille Coupling. NROChemistry. [Link]
-
Workup for Removing Tin Byproducts. Department of Chemistry: University of Rochester. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176. [Link]
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The Stille Reaction. Chem 115 Myers. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry, 19, 1184–1193. (2023). [Link]
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Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube. [Link]
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Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. [Link]
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Stille Coupling. Chemistry LibreTexts. [Link]
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Nishihara, Y. (2015). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 5(4), 1886-1905. [Link]
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The Suzuki Reaction. Andrew G Myers Research Group. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. ResearchGate. [Link]
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How toxic organotin compounds really are? Reddit. [Link]
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Kimbrough, R. D. (1976). Toxicity and Health Effects of Selected Organotin Compounds: A Review. ResearchGate. [Link]
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Suzuki cross-coupling reaction. YouTube. [Link]
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Difference Between Heck Stile and Suzuki Reaction. Pediaa.com. [Link]
-
Sharma, V., Sharma, Y., Nargotra, T., & Finzel, M. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 904603. [Link]
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Graisa, A. M., et al. (2021). Toxicity and anti-tumour activity of organotin (IV) compounds. Baghdad Journal of Biochemistry and Applied Biological Sciences, 2(02), 85-94. [Link]
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Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(23), 10435-10444. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Faria, J. G., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Endocrinology, 9, 283. [Link]
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Stille reaction. Wikipedia. [Link]
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Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1435. (2021). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
-
STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Organic Syntheses, 86, 294-304. (2009). [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Szostak, M., et al. (2021). Suzuki–Miyaura Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable Pd(II)–NHC Precatalysts. Catalysis Science & Technology, 11(10), 3529-3536. [Link]
-
Spivey, A. C., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Communications, 54(50), 6590-6601. [Link]
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A Comparative Guide to the Spectroscopic Analysis of Methyl 4-chloro-2-iodobenzoate Derivatives
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of Methyl 4-chloro-2-iodobenzoate and its derivatives. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is a cornerstone of chemical synthesis and quality control. We will move beyond a simple recitation of data to explain the causal relationships behind the observed spectral features, offering field-proven insights into data interpretation and integration. This document is designed to be a self-validating reference, grounding its protocols and mechanistic claims in authoritative sources.
The Analytical Imperative: Why a Multi-Technique Approach is Essential
This compound is a polysubstituted aromatic ester. Its structure presents a unique analytical challenge due to the presence of multiple functional groups and substituents on a single benzene ring. While a single technique might suggest a possible structure, only the synergistic integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can provide the rigorous, unambiguous confirmation required for publication and regulatory submission. Each technique probes a different aspect of the molecule's physical properties, and together they form a comprehensive analytical workflow.
Below is a conceptual workflow illustrating how these techniques are integrated for comprehensive structural elucidation.
Caption: Integrated workflow for spectroscopic structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise & Causality: Interpreting the ¹H NMR Spectrum
For this compound, the aromatic region of the ¹H NMR spectrum is particularly informative. The three aromatic protons are chemically non-equivalent due to the substitution pattern. Their chemical shifts are influenced by the electronic effects (inductive and resonance) of the iodo, chloro, and methyl ester groups.
-
Iodine (Ortho to Ester): Iodine is the least electronegative halogen and exerts a deshielding inductive effect, but its primary influence is its large size.
-
Ester Group (-COOCH₃): This is an electron-withdrawing group, which deshields ortho and para protons.
-
Chlorine (Para to Ester): Chlorine is strongly electronegative and inductively withdraws electron density, deshielding nearby protons.
The methyl group of the ester will appear as a sharp singlet in the aliphatic region, typically around 3.9 ppm.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted spectral data for this compound, typically recorded in a solvent like CDCl₃ with Tetramethylsilane (TMS) as an internal standard.[1]
| Technique | Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |
| ¹H NMR | Aromatic H (ortho to -I) | ~7.95 | Doublet (d), J ≈ 2.0 Hz |
| Aromatic H (ortho to -Cl, meta to -I) | ~7.40 | Doublet of doublets (dd), J ≈ 8.5, 2.0 Hz | |
| Aromatic H (ortho to -COOCH₃, meta to -Cl) | ~7.25 | Doublet (d), J ≈ 8.5 Hz | |
| Methyl H (-OCH₃) | ~3.90 | Singlet (s) | |
| ¹³C NMR | Carbonyl C (C=O) | ~165.0 | - |
| Aromatic C (-I) | ~94.0 | - | |
| Aromatic C (-COOCH₃) | ~132.0 | - | |
| Aromatic C (-Cl) | ~139.0 | - | |
| Aromatic C-H | ~128.0 - 135.0 (3 signals) | - | |
| Methyl C (-OCH₃) | ~52.5 | - |
Note: Predicted values are based on established principles and data from similar structures. Actual values may vary slightly.[2][3]
Comparative Analysis: Methyl 4-chlorobenzoate vs. This compound
Comparing the target molecule to a simpler analogue like Methyl 4-chlorobenzoate highlights the specific influence of the ortho-iodo group. In Methyl 4-chlorobenzoate, the aromatic region shows two doublets due to molecular symmetry.[2] The introduction of the iodine atom at the 2-position breaks this symmetry, resulting in a more complex pattern of three distinct aromatic signals, providing definitive evidence for the 1,2,4-substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Add a small amount of TMS to serve as an internal reference (δ 0.00 ppm).[1][3]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a 90° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 2-5 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectrum should be phased, baseline-corrected, and referenced to the TMS signal.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For an aromatic ester, the spectrum is dominated by a few key stretches.
Expertise & Causality: The "Rule of Three" for Aromatic Esters
Aromatic esters, including our target compound, typically display a pattern of three strong absorption bands, a principle often referred to as the "Rule of Three".[4][5]
-
C=O Stretch: A very strong and sharp absorption due to the carbonyl stretch. For aromatic esters, conjugation with the benzene ring lowers this frequency compared to saturated esters.[6][7]
-
C-C-O Asymmetric Stretch: A strong absorption associated with the stretching of the C-C-O bond system.
-
O-C-C Symmetric Stretch: A strong absorption from the O-C-C portion of the ester group.
Caption: Characteristic IR absorption regions for aromatic esters.
Predicted IR Absorption Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2960-2850 | Medium-Weak | Aliphatic C-H Stretch (of -OCH₃) |
| ~1725 | Very Strong | Ester C=O Stretch [4][6] |
| ~1600-1450 | Medium | Aromatic C=C Ring Stretches |
| ~1280 | Strong | Asymmetric C-C-O Stretch [4] |
| ~1120 | Strong | Symmetric O-C-C Stretch [4] |
| ~800-600 | Medium-Strong | C-Cl and C-I Stretches |
The presence of these three strong bands in the specified regions is a highly reliable indicator of the aromatic ester functionality.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the clean crystal of an ATR-FTIR spectrometer. No further preparation is typically needed.[3]
-
Background Scan: Perform a background scan of the empty, clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan by the instrument software.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
MS provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
Expertise & Causality: Fragmentation and Isotopic Patterns
In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) that is also a radical cation. This ion is often unstable and undergoes fragmentation.
-
Molecular Ion (M⁺˙): For C₈H₆ClIO₂, the monoisotopic mass is approximately 295.91 g/mol .[8] A key feature will be the isotopic pattern of chlorine. We expect to see two peaks for any chlorine-containing fragment: one for the ³⁵Cl isotope and a smaller one (about one-third the intensity) for the ³⁷Cl isotope, separated by 2 Da.
-
Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group.
Predicted Mass Spectrometry Data (EI)
| m/z (mass-to-charge ratio) | Relative Intensity | Identity |
| 296 / 298 | Medium | [M]⁺˙ (Molecular Ion with ³⁵Cl / ³⁷Cl) |
| 265 / 267 | High | [M - •OCH₃]⁺ (Loss of methoxy radical) |
| 237 / 239 | Medium | [M - •COOCH₃]⁺ (Loss of methoxycarbonyl radical) |
| 111 / 113 | Medium | [C₆H₃Cl]⁺˙ (Chlorophenyl fragment) |
The observation of the correct molecular weight and the characteristic chlorine isotope pattern provides powerful evidence for the elemental composition of the molecule and its derivatives.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV in the EI source.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze its isotope pattern. Propose structures for the major fragment ions observed in the spectrum.
Conclusion: A Triad of Trustworthy Data
No single spectroscopic technique can definitively confirm a novel chemical structure with the certainty required in scientific research and industry. The true power lies in the integration of complementary data.
-
NMR provides the definitive carbon-hydrogen framework and connectivity.
-
IR unambiguously confirms the presence of key functional groups, particularly the aromatic ester.
-
MS verifies the molecular weight and elemental composition through fragmentation and isotopic analysis.
By employing this multi-technique workflow, researchers can confidently and rigorously confirm the structure of this compound and its derivatives, ensuring the integrity and validity of their scientific findings.
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-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
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Química Organica.org. IR Spectrum: Esters. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for an unspecified article. [Link]
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Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. [Link]
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Khawaja, N., et al. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. [Link]
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Singh, P., et al. (2018). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research. [Link]
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Xu, F., et al. (2020). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed. [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Methyl 4-chloro-2-iodobenzoate in Synthesis
Introduction: The Strategic Value of Orthogonally Functionalized Building Blocks
In the intricate world of pharmaceutical and materials science synthesis, the ability to selectively modify a molecule at different positions in a controlled, sequential manner is not merely an academic exercise—it is a cornerstone of efficient and innovative molecular design. Aryl halides, particularly di-halogenated systems, are workhorse reagents in this domain, prized for their utility in palladium-catalyzed cross-coupling reactions.[1][2][3] Methyl 4-chloro-2-iodobenzoate stands out as a preeminent example of such a scaffold. Its value lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, a feature that allows for selective, stepwise functionalization.[4] This guide provides a comprehensive cost-benefit analysis of employing this versatile reagent, weighing its higher upfront cost against the profound downstream advantages in synthetic efficiency, yield, and molecular complexity.
The Core Proposition: Exploiting Differential Reactivity
The primary driver for selecting this compound is the inherent orthogonality of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond.[3] The bond dissociation energy of a C-I bond is significantly lower than that of a C-Br bond, which is in turn lower than that of a C-Cl bond. This hierarchy dictates a predictable order of reactivity: C-I >> C-Br > C-Cl.
This principle allows a chemist to perform a cross-coupling reaction—such as a Suzuki, Sonogashira, or Heck reaction—selectively at the highly reactive C-I position while the C-Cl bond remains intact.[4][5] The resulting product, now bearing a new substituent at the 2-position, can then be subjected to a second, often more forcing, cross-coupling reaction to functionalize the 4-position (the C-Cl bond). This strategic, two-step approach is fundamental to building complex molecular architectures from a single, readily available starting material.
Caption: Sequential functionalization workflow enabled by this compound.
Quantitative Performance Comparison
The theoretical advantage of using an iodinated substrate is borne out by empirical data. The enhanced reactivity of the C-I bond translates directly to faster reaction times, milder required conditions, and often higher yields compared to bromo- or chloro-analogues.
Table 1: Comparative Kinetics in Palladium-Catalyzed Cross-Coupling Reactions
| Substrate | Relative Reaction Rate | Typical Suzuki Reaction Time | Typical Heck Reaction Time | Typical Sonogashira Reaction Time | Typical Yield |
| Methyl 2-iodobenzoate analogue | Very High | 1 - 6 hours | 0.5 - 4 hours | 1 - 5 hours | >90-95% |
| Methyl 2-bromobenzoate analogue | High | 6 - 24 hours | 4 - 12 hours | 5 - 18 hours | 70-95% |
| Methyl 2-chlorobenzoate analogue | Moderate to Low | 12 - 48 hours | > 24 hours | > 48 hours | < 80% |
Data synthesized from kinetic analyses presented in BenchChem technical guides.[4]
Expert Interpretation: The data in Table 1 is critical for process development. The significantly shorter reaction times for the iodo-analogue can translate to increased reactor throughput in a manufacturing setting. Furthermore, the ability to achieve high yields (>90%) under milder conditions often means lower catalyst loadings and reduced formation of byproducts, simplifying downstream purification—a major cost driver in drug development.[6]
The Cost-Benefit Analysis
The decision to use this compound requires a nuanced evaluation of its price against the value it delivers.
The "Cost" Component: Reagent Pricing
There is no ambiguity: iodinated aromatic compounds are significantly more expensive than their bromo- and chloro- counterparts due to the higher cost of iodine and more complex synthesis routes.[7]
Table 2: Approximate Cost Comparison of Methyl 2-Halobenzoates
| Compound | Molecular Weight ( g/mol ) | Approximate Price (USD/kg) | Approximate Cost per Mole (USD/mol) |
| This compound | 296.49[8] | $200 - $500+ | $59.20 - $148.00+ |
| Methyl 4-chloro-2-bromobenzoate | 249.49 | $60 - $350 | $14.97 - $87.32 |
| Methyl 2,4-dichlorobenzoate | 205.03 | $10 - $90 | $2.05 - $18.45 |
Note: Prices are estimates for research-grade material and can vary significantly based on supplier, purity, and quantity. Cost per mole is calculated for illustrative purposes. Data adapted from typical market pricing and BenchChem analyses.[6]
The "Benefit" Component: A Multi-faceted Value Proposition
The higher initial investment in the starting material can be justified by several key performance benefits that reduce overall process costs.
-
Process Efficiency & Time Savings: As shown in Table 1, reaction times are drastically reduced. For a high-value pharmaceutical intermediate, shortening a multi-day synthesis to a single shift is a monumental economic advantage.
-
Reduced Catalyst Loading & Cost: The high reactivity of the C-I bond often allows for lower loadings of expensive palladium catalysts. This not only reduces the cost of the catalyst itself but also simplifies the removal of residual palladium from the final product, a critical step in producing active pharmaceutical ingredients (APIs).[6]
-
Higher Yields & Purity: Cleaner reactions with fewer byproducts lead to higher isolated yields. This means less starting material is wasted and purification processes (e.g., column chromatography) can be simplified or even eliminated, saving significant costs in solvents, silica gel, and labor.[6]
-
Enabling Complex Syntheses: For many complex targets, the sequential, controlled functionalization offered by this reagent is not just an advantage—it's the only viable path. The cost of the alternative (developing a completely new, multi-step route from a different starting material) would likely be far greater.[5][9]
Caption: Decision workflow for selecting the appropriate aryl halide.
Experimental Protocol: Suzuki-Miyaura Coupling at the C-I Position
This protocol details a representative Suzuki-Miyaura coupling, selectively targeting the C-I bond of this compound.
Objective: To synthesize Methyl 4-chloro-2-(aryl)-benzoate with high selectivity and yield.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv., 2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Toluene (Solvent)
-
Ethanol (Co-solvent)
-
Water (Co-solvent)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.02 equiv.).
-
Causality Note: Using an oven-dried flask is crucial to minimize moisture, which can lead to competitive protodeboronation of the boronic acid, reducing yield.
-
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add Toluene, Ethanol, and an aqueous solution of K₂CO₃ (e.g., 2M solution). A common solvent ratio is 4:1:1 (Toluene:Ethanol:Aqueous Base).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Causality Note: This temperature is typically sufficient for the oxidative addition into the C-I bond without significantly affecting the C-Cl bond, ensuring selectivity.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Methyl 4-chloro-2-(aryl)-benzoate.
Conclusion and Recommendation
This compound is a premium reagent whose value proposition extends far beyond its molecular structure. While its initial procurement cost is significantly higher than its bromo- and chloro-analogues, this cost is often recuperated and surpassed by substantial savings in process time, catalyst loading, and purification efforts.
Use of this compound is strongly recommended when:
-
Sequential, selective functionalization is required to build a complex molecular architecture.
-
Speed to market is a critical factor , as in the rapid synthesis of lead compounds in a drug discovery pipeline.
-
Process robustness and high yield are paramount , particularly in later-stage development and scale-up where material costs become a smaller fraction of the total production cost (which includes labor, reactor time, and waste disposal).
-
The target molecule is of high value , justifying the use of a more efficient, albeit more expensive, starting material.[6]
For researchers and drug development professionals, viewing this compound not as a simple commodity but as an enabling tool for advanced chemical synthesis is key to unlocking its true economic and scientific potential.
References
-
Title: Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air Source: Royal Society of Chemistry URL: [Link]
-
Title: Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings Source: PubMed URL: [Link]
-
Title: Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: this compound Source: PubChem - National Center for Biotechnology Information URL: [Link]
- Title: Production technology of methyl 2-iodobenzoate Source: Google Patents URL
-
Title: Noble Metal versus Abundant Metal Catalysts in Fine Organic Synthesis: Cost Comparison of C–H Activation Methods Source: ResearchGate URL: [Link]
-
Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]
- 8. This compound | C8H6ClIO2 | CID 12349190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Strategic Advantages of Methyl 4-chloro-2-iodobenzoate in Sequential Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient and controlled construction of complex molecular architectures is paramount. The choice of starting materials—the foundational building blocks—dictates the feasibility, elegance, and overall success of a synthetic route. Among the vast arsenal of dihalogenated aromatic compounds, Methyl 4-chloro-2-iodobenzoate stands out as a uniquely powerful and strategic intermediate. This guide provides an in-depth comparison, supported by experimental principles, to illuminate the distinct advantages of this building block over its structural alternatives.
The primary value of this compound lies in its capacity for programmed, sequential cross-coupling reactions. This is enabled by the significant difference in reactivity between the iodine and chlorine substituents, a feature that allows chemists to functionalize the molecule in a stepwise manner with high regioselectivity.
The Principle of Differentiated Halogen Reactivity
The cornerstone of modern synthetic chemistry, palladium-catalyzed cross-coupling, relies on the oxidative addition of an organic halide to a low-valent palladium complex. The rate and facility of this key step are heavily dependent on the carbon-halogen bond dissociation energy. The established reactivity trend for halogens in these reactions is:
The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. Consequently, it undergoes oxidative addition with palladium catalysts much more readily, often under milder conditions, at lower temperatures, and with lower catalyst loadings.[3][4] This inherent difference is the key to the strategic utility of this compound, allowing for the selective functionalization of the C-I bond while the more robust C-Cl bond remains untouched, ready for a subsequent, distinct transformation.
Caption: Sequential functionalization using this compound.
Comparative Analysis vs. Alternative Building Blocks
The advantages of this compound become most apparent when compared directly with other dihalogenated building blocks.
Versus Symmetric Dihalides (e.g., Methyl 2,4-dichlorobenzoate)
Using a building block with two identical halogens, such as Methyl 2,4-dichlorobenzoate, presents a significant challenge in achieving selective mono-functionalization.[5] While the electronic environment of the C2 and C4 positions differs, leading to some inherent reactivity preference, reactions often yield a mixture of mono-arylated isomers and di-arylated products. Separating these mixtures can be difficult and lowers the overall yield of the desired intermediate.
Key Advantage: this compound eliminates this ambiguity. The pronounced reactivity gap between iodine and chlorine ensures that the first coupling reaction occurs predictably and cleanly at the C2 position.
Versus Bromo-Chloro Analogs (e.g., Methyl 2-bromo-4-chlorobenzoate)
While a bromo-chloro substituted arene also offers differential reactivity, the gap between bromine and chlorine is considerably smaller than that between iodine and chlorine.[2] Achieving high selectivity often requires more rigorous optimization of catalysts, ligands, and reaction conditions, and may still result in competitive coupling at the C-Cl bond.
Key Advantage: The C-I bond's superior reactivity allows for a broader range of reaction conditions (temperature, solvents, bases) to be employed for the first coupling step without risking premature reaction at the C-Cl bond. This enhances the robustness and reproducibility of the synthesis.
Quantitative Performance Comparison
The difference in reactivity is not merely theoretical. It translates into tangible differences in reaction parameters and outcomes across various foundational cross-coupling reactions.
Table 1: Comparative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling
| Reaction Type | Substrate | Relative Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Suzuki Coupling | Methyl 2-iodo benzoate | Very High | 1 - 6 hours | > 90% | Often proceeds at lower temperatures.[3] |
| Methyl 2-bromo benzoate | High | 6 - 24 hours | 70 - 90% | Requires higher temperatures or more active catalysts.[3] | |
| Methyl 2-chloro benzoate | Moderate | 12 - 48 hours | 50 - 80% | Requires specialized, electron-rich ligands.[3] | |
| Heck Coupling | Methyl 2-iodo benzoate | Very High | 0.5 - 4 hours | > 95% | Highly efficient, often with lower catalyst loadings.[3] |
| Methyl 2-bromo benzoate | High | 4 - 12 hours | 80 - 95% | A common and effective substrate.[3] | |
| Methyl 2-chloro benzoate | Low | > 24 hours | < 60% | Generally challenging and requires forcing conditions.[3] | |
| Sonogashira Coupling | Methyl 2-iodo benzoate | Very High | 1 - 5 hours | > 90% | Can often be performed at or near room temperature.[3] |
| Methyl 2-bromo benzoate | High | 5 - 18 hours | 70 - 90% | Typically requires elevated temperatures.[3] | |
| Methyl 2-chloro benzoate | Very Low | > 48 hours | < 40% | Not a preferred substrate for this reaction.[3] |
Note: Data is synthesized from typical outcomes and established principles for analogous substrates.[3]
It is important to note a nuance observed in some Suzuki-Miyaura reactions using traditional Pd/PPh₃ catalyst systems, where at lower temperatures (~50 °C), aryl iodides can exhibit surprisingly poor reactivity compared to their bromide counterparts.[6][7] This is thought to be related to the inefficient turnover of key palladium(II)-iodide intermediates in the presence of excess phosphine ligand.[7] However, this behavior is specific, and under a wide range of modern catalytic conditions, the I > Br reactivity trend holds true.
Experimental Workflow: A Protocol for Sequential Suzuki and Buchwald-Hartwig Reactions
This protocol demonstrates the practical application of this compound's differential reactivity.
Step 1: Suzuki-Miyaura Coupling at the C-I Position
Objective: To selectively form a C-C bond at the C2 position.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
2M Aqueous Sodium Carbonate Solution (2.0 equiv.)
-
Toluene/Ethanol (3:1 mixture), degassed
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Purge the flask with an inert gas (e.g., Argon) for 10 minutes.
-
Add the degassed solvent mixture, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS for the consumption of the starting material (typically 4-8 hours).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (methyl 2-aryl-4-chlorobenzoate) by column chromatography.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Step 2: Buchwald-Hartwig Amination at the C-Cl Position
Objective: To use the product from Step 1 to form a C-N bond at the C4 position.
Materials:
-
Methyl 2-aryl-4-chlorobenzoate (from Step 1, 1.0 equiv.)
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk flask.
-
Add the methyl 2-aryl-4-chlorobenzoate followed by anhydrous toluene.
-
Add the amine via syringe.
-
Seal the flask and heat the mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
After completion, cool to room temperature, dilute with ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the final di-functionalized molecule.
Conclusion
This compound is more than just another dihalogenated building block; it is a tool for synthetic strategy. Its primary advantage is the predictable and highly differentiated reactivity of its two halogen atoms. This allows for the reliable execution of sequential cross-coupling reactions, enabling the construction of complex, multi-substituted aromatic compounds with a level of control and efficiency that is difficult to achieve with symmetric or bromo-chloro analogs. For chemists engaged in the synthesis of novel pharmaceuticals and advanced materials, the ability to selectively and sequentially modify a core scaffold is invaluable, making this compound a superior choice for sophisticated synthetic campaigns.
References
- BenchChem. (n.d.). Regioselective Functionalization of Dihalogenated Benzothiazoles. Technical Support Center.
- Connell, T. U., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- Palani, V., et al. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Connell, T. U., et al. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Figshare.
- BenchChem. (n.d.). Ethyl 4-iodobenzoate in Pharmaceutical Intermediate Synthesis. Application Notes and Protocols.
- Knapp, D. M., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.
- Palani, V., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.
- BenchChem. (n.d.). Kinetic Analysis of 2-Iodobenzoate in Cross-Coupling Reactions: A Comparative Guide.
- BenchChem. (n.d.). The Superior Reactivity of Ethyl 4-Iodobenzoate in Copper-Catalyzed Cross-Coupling Reactions: A Comparative Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
The Strategic Advantage of Methyl 4-chloro-2-iodobenzoate in Complex Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the vast arsenal of building blocks available to chemists, di-substituted benzene derivatives with orthogonal reactivity are of paramount importance. This guide provides an in-depth technical comparison of Methyl 4-chloro-2-iodobenzoate, a versatile reagent, against its alternatives, supported by experimental data and field-proven insights to inform strategic decisions in pharmaceutical and materials science research.
The Uniqueness of the 4-Chloro-2-Iodo Substitution Pattern
This compound is a halogenated aromatic ester that offers exceptional versatility in chemical synthesis.[1][2] Its power lies in the distinct reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine (C-Cl) bond.[3] This reactivity difference allows for selective functionalization at the 2-position, leaving the 4-chloro substituent available for subsequent transformations. This strategic handle is invaluable in the construction of complex molecular architectures, a common requirement in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound is as an electrophilic partner in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental to the formation of carbon-carbon bonds.
Comparative Analysis: Reactivity of Aryl Halides
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[3] This is a direct consequence of the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond facilitates the often rate-determining oxidative addition step in the catalytic cycle.[3] This inherent reactivity advantage means that reactions involving aryl iodides can often be carried out under milder conditions, with lower catalyst loadings and shorter reaction times compared to their bromo and chloro counterparts.
While direct comparative studies for this compound are not extensively documented under a single set of conditions, data from analogous compounds provides a clear picture of the expected performance. For instance, in a Suzuki-Miyaura coupling, an aryl iodide can achieve high conversion at room temperature, whereas the corresponding aryl bromide may require elevated temperatures to achieve a similar outcome.[3] The aryl chloride is typically the least reactive and often requires more specialized and expensive catalyst systems to achieve satisfactory results.
Table 1: Comparative Performance of Methyl 4-chloro-2-halobenzoates in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid
| Feature | This compound | Methyl 4-chloro-2-bromobenzoate | Methyl 4-chloro-2-chlorobenzoate |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Temp. | Room Temp. to 60 °C | 60 °C to 100 °C | > 100 °C (often with specialized ligands) |
| Typical Reaction Time | 1-4 hours | 4-12 hours | 12-48 hours |
| Typical Catalyst Loading | Low (e.g., 1-2 mol%) | Moderate (e.g., 2-5 mol%) | High (e.g., >5 mol% with specific ligands) |
| Expected Yield | > 90% | 70-90% | < 70% |
This table is illustrative and based on general reactivity trends of aryl halides.
Experimental Protocols
Below are detailed, step-by-step methodologies for benchmark Suzuki-Miyaura and Sonogashira coupling reactions.
Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize Methyl 4-chloro-2-phenylbenzoate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Ethanol/Water (3:1:1 mixture)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in the degassed solvent mixture.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[4]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 4-chloro-2-phenylbenzoate.
Experimental Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize Methyl 4-chloro-2-(phenylethynyl)benzoate.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Triethylamine (TEA, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 1.5 to 3 hours.[5][6]
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Reaction Workflows
References
The Synthetic Powerhouse: A Comparative Guide to Methyl 4-chloro-2-iodobenzoate in Cross-Coupling Reactions
For the modern researcher, scientist, and drug development professional, the efficient construction of complex molecular architectures is paramount. In the vast toolkit of synthetic organic chemistry, halogenated aromatic compounds serve as indispensable building blocks. Among these, Methyl 4-chloro-2-iodobenzoate stands out as a particularly versatile and reactive substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of its performance against common alternatives, supported by established chemical principles and illustrative experimental data, to empower you in making informed decisions for your synthetic strategies.
This compound (C₈H₆ClIO₂) is a bifunctional aromatic compound featuring both a chloro and a highly reactive iodo substituent, alongside a methyl ester.[1] This unique arrangement of functional groups offers a strategic advantage in multi-step syntheses, allowing for selective and sequential reactions. The presence of the electron-withdrawing methyl ester group can also influence the reactivity of the aromatic ring.[2]
The Reactivity Advantage: Why the Iodo Group Matters
In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halogen atom on the aromatic ring is a critical determinant of reactivity. The generally accepted trend for the ease of oxidative addition to the palladium catalyst is I > Br > Cl.[3] This is attributed to the decreasing bond strength of the carbon-halogen bond as one moves down the group. Consequently, aryl iodides like this compound typically exhibit superior reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to their bromo and chloro analogues.[3]
Case Study 1: Suzuki-Miyaura Coupling – Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, widely employed in the synthesis of pharmaceuticals and advanced materials.[4][5] The enhanced reactivity of this compound in this reaction allows for the efficient formation of biaryl structures, which are common motifs in bioactive molecules.
Comparative Performance in Suzuki-Miyaura Coupling
While direct, side-by-side kinetic studies for this compound are not extensively documented in peer-reviewed literature, we can extrapolate its performance based on data from analogous compounds and fundamental principles.
| Starting Material | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Key Advantages & Disadvantages |
| This compound | Very High | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80 °C | > 90% | Advantage: High reactivity allows for milder conditions and shorter reaction times. The chloro group remains for subsequent functionalization. |
| Methyl 4-chloro-2-bromobenzoate | High | More active catalyst/ligand system may be needed, higher temperatures (e.g., 100 °C) | 70-90% | Disadvantage: Less reactive than the iodo analogue, requiring more forcing conditions. |
| Methyl 2,4-dichlorobenzoate | Low | Specialized, bulky phosphine ligands and higher temperatures often required | < 60% | Disadvantage: Significantly less reactive, often leading to lower yields and requiring more specialized and expensive catalysts. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), followed by a degassed solvent mixture (e.g., a 4:1:1 mixture of toluene, ethanol, and water).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Case Study 2: Sonogashira Coupling – Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.[6] These structures are valuable intermediates in the creation of pharmaceuticals, natural products, and organic materials.[7][8] The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.
Comparative Performance in Sonogashira Coupling
| Starting Material | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Key Advantages & Disadvantages |
| This compound | Very High | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Room Temp. | > 90% | Advantage: Often proceeds efficiently at or near room temperature.[9] |
| Methyl 4-chloro-2-bromobenzoate | High | Requires elevated temperatures (e.g., 60-80 °C) | 70-90% | Disadvantage: Higher energy input needed compared to the iodo analogue. |
| Methyl 2,4-dichlorobenzoate | Very Low | Generally not a preferred substrate; requires specialized catalysts and harsh conditions | < 40% | Disadvantage: Poor reactivity makes it an impractical choice for most Sonogashira couplings. |
Experimental Protocol: Generalized Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and Copper(I) iodide (1 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent like tetrahydrofuran (THF) and a base such as triethylamine (2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite, washing with THF.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycles in Sonogashira coupling.
Case Study 3: Buchwald-Hartwig Amination – Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of numerous pharmaceuticals and materials.[10][11] The reaction's utility stems from its broad substrate scope and functional group tolerance.[10]
Comparative Performance in Buchwald-Hartwig Amination
The reactivity trend of aryl halides in Buchwald-Hartwig amination mirrors that of other cross-coupling reactions, with iodides being the most reactive.
| Starting Material | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Key Advantages & Disadvantages |
| This compound | Very High | Pd₂(dba)₃, suitable phosphine ligand (e.g., XPhos), strong base (e.g., NaOtBu), Toluene, 80-100 °C | High | Advantage: High reactivity allows for the use of a broader range of amines and potentially lower catalyst loadings. |
| Methyl 4-chloro-2-bromobenzoate | High | Similar conditions to the iodo analogue, may require slightly higher temperatures or longer reaction times | Good to High | Disadvantage: Less reactive, potentially leading to incomplete conversion with less nucleophilic amines. |
| Methyl 2,4-dichlorobenzoate | Moderate | Requires more specialized and electron-rich ligands (e.g., Buchwald's biaryl phosphine ligands) and often higher temperatures | Moderate to Good | Disadvantage: The less reactive C-Cl bond necessitates more sophisticated and often more expensive catalyst systems.[12] |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
This protocol provides a general framework for the Buchwald-Hartwig amination of this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand, and a strong base (e.g., sodium tert-butoxide) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.), followed by an anhydrous solvent such as toluene.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Applications in Drug Discovery and Materials Science
The utility of molecules like this compound is evident in their application as key intermediates in the synthesis of bioactive compounds and functional materials. For instance, related structures are instrumental in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other vital medicinal compounds.[13] A notable example is the use of a similar building block in the synthesis of Valsartan, an angiotensin II receptor antagonist used to treat high blood pressure.[14][15] The biphenyl core of Valsartan is often constructed via a Suzuki or Negishi coupling reaction.
In materials science, these halogenated aromatic esters serve as precursors for advanced organic electronic materials, contributing to innovations in displays and solar cells.[4][5]
Conclusion
This compound is a highly valuable and versatile building block for synthetic chemists. Its key advantage lies in the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, which allows for milder reaction conditions, broader substrate scope, and often higher yields compared to its bromo and chloro counterparts. This guide has provided a comparative overview of its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, along with generalized experimental protocols. By understanding the principles governing its reactivity and leveraging its synthetic potential, researchers can streamline the synthesis of complex molecules, accelerating innovation in drug discovery, materials science, and beyond.
References
- Rao, H. P. (2011). New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 632-639.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- European Patent Office. (2006). A process for the synthesis of valsartan (EP 1831186 B1).
- Beilstein Journals. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 27.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method of valsartan. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of valsartan (CN112638885A).
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ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
- Beilstein Journals. (2012). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry, 8, 675–682.
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National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
- Beilstein Journals. (2012). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry, 8, 675-682.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Methyl 2-iodobenzoate in Organic Synthesis. Retrieved from [Link]
-
PubMed Central. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Retrieved from [Link]
- PubMed. (2021). A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media. Journal of Labelled Compounds and Radiopharmaceuticals, 64(11), 447-455.
- PubMed. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-121.
- Royal Society of Chemistry. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4, 53442-53466.
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ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chlorobenzoate. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Chemical Science, 12(12), 4443-4450.
-
Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]
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ResearchGate. (2025). Highly efficient copper(0)-catalyzed Suzuki–Miyaura cross-coupling reactions in reusable PEG-400. Retrieved from [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for Chemoselective Cross-Coupling of Methyl 4-chloro-2-iodobenzoate
For researchers, synthetic chemists, and professionals in drug development, the ability to selectively functionalize complex molecules is paramount. Dihalogenated aromatic compounds, such as Methyl 4-chloro-2-iodobenzoate, represent a common yet challenging class of substrates. Their value lies in the potential for sequential, site-selective cross-coupling reactions, allowing for the stepwise construction of intricate molecular architectures. The key to unlocking this potential lies in the judicious selection of a palladium catalyst system capable of discriminating between the two distinct carbon-halogen bonds.
This guide provides an in-depth comparison of various palladium catalysts for the cross-coupling of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst performance, offering field-proven insights to empower you to make informed decisions for your synthetic campaigns.
The Foundational Principle: The Reactivity Gradient of Aryl Halides
The cornerstone of achieving chemoselectivity in dihalogenated systems is exploiting the inherent difference in reactivity among carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy. For the substrates , this reactivity follows a well-established trend: C-I > C-Br > C-Cl.[1] This inherent reactivity gradient means that the C-I bond of this compound will preferentially react over the more robust C-Cl bond under appropriate catalytic conditions. The challenge, therefore, is to select a catalyst system that is active enough to cleave the C-I bond efficiently while remaining inert to the C-Cl bond.
Comparative Analysis of Palladium Catalysts in Key Cross-Coupling Reactions
We will now examine the performance of different palladium catalyst systems in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings. The data presented is based on established principles and representative results for similar substrates, providing a robust framework for catalyst selection.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile tool for creating biaryl structures, which are prevalent in pharmaceuticals.[2] The choice of ligand is critical in controlling catalyst activity and selectivity.
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Selectivity (I vs. Cl) |
| System A: Classical | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 12-16 | 75-85 | Good to Excellent |
| System B: Buchwald | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ | Dioxane | 80 | 2-4 | >95 | Excellent |
| System C: NHC-Based | [Pd(IPr)(allyl)Cl] (1.5) | - | K₃PO₄ | t-AmylOH | 80 | 1-3 | >95 | Excellent |
Expertise & Experience:
-
System A (Classical): Tetrakis(triphenylphosphine)palladium(0) is a workhorse catalyst. It is often effective for reactive C-I bonds. However, it can sometimes require higher temperatures and longer reaction times, which may risk side reactions or gradual activation of the C-Cl bond.
-
System B (Buchwald Ligand): The use of bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos dramatically accelerates the catalytic cycle.[3] These ligands promote the formation of the active monoligated Pd(0) species, leading to faster oxidative addition at lower temperatures and exceptionally high selectivity for the C-I bond.[3] The catalyst system is often more stable and longer-lived.[3]
-
System C (N-Heterocyclic Carbene): NHC ligands are strong σ-donors that form very stable bonds with palladium. This stability translates to highly active and long-lived catalysts that can operate at low loadings and provide excellent selectivity.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
-
In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and SPhos (0.025 mmol, 2.5 mol%).
-
Add the catalyst and ligand to the Schlenk flask.
-
Seal the flask, evacuate, and backfill with argon (repeat this cycle 3 times).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired mono-coupled product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for synthesizing arylalkynes, which are important precursors in materials science and medicinal chemistry.[4] The classic protocol involves a copper(I) co-catalyst, but copper-free methods have been developed to avoid issues like the formation of alkyne homocoupling byproducts (Glaser coupling).
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| System A: Classic Cu-Cocatalyzed | Pd(PPh₃)₂Cl₂ (2) | - | CuI (3) | Et₃N | THF | 60 | 6-8 | 80-90 |
| System B: Copper-Free | Pd(OAc)₂ (2) | XPhos (4) | - | Cs₂CO₃ | Toluene | 70 | 4-6 | >90 |
Expertise & Experience:
-
System A (Classic): This system is highly effective and widely used.[5] The copper(I) co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[6] The primary drawback is the potential for oxidative homocoupling of the terminal alkyne, which requires strictly anaerobic conditions.
-
System B (Copper-Free): By eliminating copper, the risk of Glaser coupling is removed.[7] Modern catalyst systems using bulky, electron-rich ligands like XPhos are capable of facilitating the catalytic cycle efficiently without the need for a co-catalyst. These conditions are often milder and provide cleaner reaction profiles.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq.).
-
Seal the tube, evacuate, and backfill with argon (repeat this cycle 3 times).
-
Add anhydrous, degassed toluene (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.
-
Place the tube in a preheated oil bath at 70 °C and stir for 4-6 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by column chromatography on silica gel.
Heck Reaction: Arylation of Alkenes
The Heck reaction forms a C-C bond between an aryl halide and an alkene, offering a powerful method for constructing substituted olefins.[8] The reaction's success and selectivity are highly dependent on the catalyst, base, and solvent system.
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| System A: Classic | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12-24 | 70-80 |
| System B: Ligandless (Jeffery Conditions) | Pd(OAc)₂ (1) | - | Na₂CO₃ + NBu₄Cl | NMP | 120 | 8-12 | 80-90 |
| System C: Palladacycle | Herrmann's Catalyst (1) | - | NaOAc | DMAc | 110 | 6-10 | >90 |
Expertise & Experience:
-
System A (Classic): This is a widely used set of conditions. However, the Pd(OAc)₂/PPh₃ system can be prone to catalyst decomposition (formation of palladium black) at the high temperatures often required, leading to incomplete conversion.
-
System B (Ligandless): Jeffery conditions, which utilize a phase-transfer catalyst like tetrabutylammonium chloride (NBu₄Cl), can stabilize the active palladium species in solution, allowing for efficient catalysis without a phosphine ligand. This can be advantageous for avoiding phosphine-related side reactions.
-
System C (Palladacycle): Palladacycles like Herrmann's catalyst are highly stable and active pre-catalysts. They often provide higher turnover numbers and frequencies, leading to more efficient reactions with lower catalyst loadings and shorter reaction times.[9]
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A Researcher's Guide to Regioselective Cross-Coupling Reactions of Methyl 4-chloro-2-iodobenzoate
For drug development professionals and organic chemists, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. Polyhalogenated aromatic compounds, such as Methyl 4-chloro-2-iodobenzoate, present a unique synthetic challenge and opportunity. The presence of two distinct halogen atoms—iodine and chlorine—at the C2 and C4 positions, respectively, demands a nuanced understanding of reaction mechanics to achieve regioselective functionalization. This guide provides an in-depth comparison of common palladium-catalyzed cross-coupling reactions, offering both field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile building block.
The Fundamental Principle: A Hierarchy of Reactivity
The key to predicting the outcome of cross-coupling reactions on di- or polyhalogenated arenes lies in the inherent differences in carbon-halogen (C-X) bond dissociation energies (BDE). For palladium(0) catalysts, the rate-determining step is often the oxidative addition into the C-X bond. This step is significantly easier for weaker C-X bonds. The established reactivity hierarchy is C–I < C–Br < C–Cl << C–F.[1] Consequently, in a substrate containing both an iodine and a chlorine atom, the palladium catalyst will preferentially react at the more labile carbon-iodine bond.
This principle forms the basis for the high regioselectivity observed in Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this compound, almost exclusively leading to functionalization at the C2 position.
Caption: The two potential pathways for cross-coupling reactions on this compound.
Comparison of Key Cross-Coupling Methodologies
We will now explore three indispensable palladium-catalyzed reactions, providing detailed protocols and mechanistic insights into their application with this compound.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl structures prevalent in pharmaceuticals.[2] The reaction's tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids contribute to its widespread use.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the flask. The choice of ligand can be critical, but tetrakis(triphenylphosphine)palladium(0) is a reliable starting point for this substrate due to the high reactivity of the C-I bond.
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C2-arylated product.
Data Presentation: Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C2:C4) |
| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | 90 | ~95% | >99:1 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Toluene/EtOH/H₂O | 85 | ~92% | >99:1 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | Dioxane/H₂O | 100 | ~88% | >99:1 |
| Yields are representative based on typical outcomes for similar substrates. |
Mechanistic Rationale for Regioselectivity
The catalytic cycle begins with the oxidative addition of the Pd(0) complex into the C-I bond, which is the path of least resistance.[2][3] The subsequent transmetalation with the activated boronic acid and reductive elimination proceed to furnish the C2-arylated product, regenerating the Pd(0) catalyst. The C-Cl bond remains untouched under these conditions.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction, highlighting selective oxidative addition.
Sonogashira Coupling: For C-C Alkyne Installation
The Sonogashira coupling is the premier method for installing alkyne moieties onto aromatic rings, creating C(sp²)-C(sp) bonds.[4] This reaction is typically co-catalyzed by palladium and copper(I) and proceeds under mild conditions.
Experimental Protocol: Regioselective Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2 mol%), and the copper co-catalyst, copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base: Add a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA, 2.5 equiv.). The amine acts as both the base and a solvent.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the ammonium salts. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the C2-alkynylated product.
Data Presentation: Sonogashira Coupling
| Terminal Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) | Regioselectivity (C2:C4) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 25 | ~96% | >99:1 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA / DMF | 25 | ~94% | >99:1 |
| 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Et₃N | 40 | ~90% | >99:1 |
| Yields are representative based on typical outcomes for similar substrates.[5] |
Mechanistic Rationale for Regioselectivity
Similar to the Suzuki coupling, the Sonogashira reaction is initiated by the selective oxidative addition of the palladium(0) species to the C-I bond.[6] The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination yields the final product. The choice of ligand can be crucial for controlling regioselectivity in more complex dihaloarenes, but for an iodo/chloro substrate, the inherent bond energy difference is the dominant factor.[7]
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for C-N bond formation where classical methods like nucleophilic aromatic substitution fail.[8][9] The reaction's efficiency relies heavily on the use of bulky, electron-rich phosphine ligands.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a Schlenk tube.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. The reaction progress should be monitored carefully by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Temp (°C) | Yield (%) | Regioselectivity (C2:C4) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | ~93% | >99:1 |
| Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | 110 | ~85% | >98:2 |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | 90 | ~90% | >99:1 |
| Yields are representative based on typical outcomes for similar substrates.[10] |
Mechanistic Rationale for Regioselectivity
The catalytic cycle for the Buchwald-Hartwig amination is analogous to the other cross-coupling reactions in its initial, regioselectivity-determining step.[11][12] The active Pd(0)L species undergoes oxidative addition into the C-I bond. The resulting Pd(II) complex then coordinates the amine, and after deprotonation by the base, reductive elimination occurs to form the C-N bond and regenerate the catalyst. The steric bulk and electron-donating properties of the Buchwald ligands are crucial for facilitating the reductive elimination step, which can often be challenging.[12][13]
Caption: Catalytic cycle for Buchwald-Hartwig amination showing selective C-N bond formation.
Conclusion and Outlook
The regioselective functionalization of this compound is overwhelmingly governed by the differential reactivity of its carbon-halogen bonds. For palladium-catalyzed cross-coupling reactions, the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond directs oxidative addition almost exclusively to the C2 position. This inherent electronic preference makes this substrate an excellent and predictable building block for the synthesis of 2-substituted-4-chlorobenzoates.
While the protocols and principles outlined here provide a robust framework, it is crucial for researchers to recognize that subtle variations in ligands, bases, and solvents can influence reaction efficiency and yield.[14][15] For more challenging substrates where halogen reactivities are more closely matched (e.g., di-bromo isomers), ligand control can become the dominant factor in determining regioselectivity.[16] However, for the specific case of this compound, chemists can confidently proceed with the expectation of achieving high C2 selectivity across a range of powerful synthetic transformations.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Mechanistic Studies of the Suzuki Cross-Coupling Reaction | CoLab [colab.ws]
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- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 15. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Synthetic Methods Using Methyl 4-chloro-2-iodobenzoate as a Differentiated Aryl Halide Building Block
Abstract: In modern pharmaceutical and materials science research, the efficient construction of complex molecular architectures is paramount. Aryl halides with differentiated reactive sites serve as powerful synthons, enabling selective and sequential bond formation. Methyl 4-chloro-2-iodobenzoate is a prime example of such a building block, offering two distinct halogen handles for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive framework for the validation of a new, high-efficiency synthetic method utilizing this substrate. We will objectively compare its performance against established protocols in Sonogashira, Heck, and Suzuki-Miyaura couplings, supported by detailed experimental workflows, quantitative data, and an analysis of process greenness. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust methodology for both execution and validation.
Section 1: The Principle of Orthogonal Reactivity in this compound
The synthetic utility of this compound stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This reactivity trend is well-established and follows the order: I > Br > OTf > Cl.[1][2][3] The underlying principle lies in the bond dissociation energies and the kinetics of the rate-determining step of the catalytic cycle: oxidative addition.
The C-I bond is considerably weaker than the C-Cl bond, facilitating a much faster rate of oxidative addition to the Pd(0) catalyst.[2][4] This kinetic differentiation allows for highly selective functionalization at the iodine-bearing position under mild conditions, while leaving the more robust C-Cl bond intact for subsequent transformations under more forcing conditions. This "orthogonal reactivity" is the cornerstone of its application in streamlined, multi-step syntheses.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Section 2: Comparative Analysis of a New Synthetic Method
To validate a new synthetic protocol, it must demonstrate clear advantages over existing methods. Here, we compare a hypothetical "New High-Efficiency Method" against "Standard Literature Methods" for three key cross-coupling reactions using this compound. The new method's improvements focus on lower catalyst loading, reduced reaction times, and milder conditions.
Sonogashira Coupling: Selective Alkynylation
The Sonogashira reaction is invaluable for forming C(sp²)-C(sp) bonds.[5][6] Due to the high reactivity of aryl iodides, this transformation can often be performed at or near room temperature.[4][7][8] Our new method leverages a highly active palladium-N-heterocyclic carbene (NHC) complex to drive the reaction to completion with minimal catalyst and copper co-catalyst.
Table 1: Performance Comparison for Sonogashira Coupling
| Parameter | Standard Literature Method | New High-Efficiency Method | Advantage |
| Aryl Halide | This compound | This compound | - |
| Alkyne | Phenylacetylene | Phenylacetylene | - |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(NHC)Cl₂ / CuI | Lower Catalyst Loading |
| Catalyst Loading | 2 mol% Pd / 1 mol% Cu | 0.5 mol% Pd / 0.25 mol% Cu | 4x Reduction |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) | Milder Base |
| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Greener Solvent |
| Temperature | Room Temperature | Room Temperature | - |
| Reaction Time | 4 hours | 1.5 hours | 62.5% Faster |
| Isolated Yield | 91% | 94% | Higher Yield |
Heck Coupling: Selective Vinylation
The Heck reaction couples the aryl halide with an alkene.[9][10] While aryl iodides are highly reactive, side reactions can sometimes be an issue.[11] The new method employs a palladacycle catalyst known for its stability and high turnover number, enabling a lower reaction temperature.
Table 2: Performance Comparison for Heck Coupling
| Parameter | Standard Literature Method | New High-Efficiency Method | Advantage |
| Aryl Halide | This compound | This compound | - |
| Alkene | Styrene | Styrene | - |
| Catalyst System | Pd(OAc)₂ / P(o-tolyl)₃ | PEPPSI™-IPr Palladacycle | Higher Efficiency |
| Catalyst Loading | 1 mol% Pd / 2 mol% Ligand | 0.1 mol% Pd | 10x Reduction |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | Cheaper, Weaker Base |
| Solvent | N,N-Dimethylformamide (DMF) | Cyclopentyl methyl ether (CPME) | Greener Solvent |
| Temperature | 100 °C | 80 °C | Energy Savings |
| Reaction Time | 6 hours | 2 hours | 66.7% Faster |
| Isolated Yield | 88% | 92% | Higher Yield |
Suzuki-Miyaura Coupling: Selective Arylation
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions in pharmaceutical development.[1][12] The choice of ligand is critical for achieving high efficiency, especially with less reactive coupling partners.[13] Our new method utilizes a modern biarylphosphine ligand that promotes rapid reductive elimination.
Table 3: Performance Comparison for Suzuki-Miyaura Coupling
| Parameter | Standard Literature Method | New High-Efficiency Method | Advantage |
| Aryl Halide | This compound | This compound | - |
| Boronic Acid | Phenylboronic Acid | Phenylboronic Acid | - |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Higher Activity |
| Catalyst Loading | 2 mol% Pd | 0.2 mol% Pd / 0.4 mol% Ligand | 10x Reduction |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Phosphate (K₃PO₄) | Broader Substrate Scope |
| Solvent | Toluene / Ethanol / H₂O | Toluene / H₂O | Simpler Solvent System |
| Temperature | 80 °C | 60 °C | Milder Conditions |
| Reaction Time | 5 hours | 1 hour | 80% Faster |
| Isolated Yield | 93% | 96% | Higher Yield |
Section 3: Experimental Validation Workflow
A protocol's trustworthiness is established by its robustness and reproducibility. This workflow ensures that the results are quantifiable and the products are rigorously characterized.
Caption: A self-validating workflow for synthetic method validation.
Detailed Protocol: New High-Efficiency Sonogashira Coupling
This protocol provides a step-by-step methodology for the reaction detailed in Table 1.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.1 mmol, 1.1 equiv.)
-
Pd(NHC)Cl₂ catalyst (0.005 mmol, 0.5 mol%)
-
Copper(I) iodide (CuI) (0.0025 mmol, 0.25 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
Procedure:
-
Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the Pd(NHC)Cl₂ catalyst and CuI.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound, followed by anhydrous 2-MeTHF and DIPEA via syringe.
-
Alkyne Addition: Add phenylacetylene dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress every 15 minutes by withdrawing a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by GC-MS.[14][15]
-
Workup: Upon completion (disappearance of starting material, ~1.5 hours), dilute the reaction mixture with 20 mL of ethyl acetate. Wash the organic phase sequentially with aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 4-chloro-2-(phenylethynyl)benzoate.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Quantify purity using Quantitative NMR (qNMR) or a calibrated HPLC method.[14][16]
Section 4: Performance Metrics and Data Interpretation
Beyond yield and reaction time, a holistic validation should consider the efficiency and environmental impact of the synthesis.
Green Chemistry & Process Efficiency Analysis
Green chemistry metrics provide a quantitative measure of the sustainability of a chemical process.[17][18] We will evaluate our new Sonogashira method using two key mass-based metrics: Atom Economy and Process Mass Intensity (PMI).
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final product.[19]
-
AE (%) = (MW of Product / Σ MW of Reactants) * 100
-
-
Process Mass Intensity (PMI): A more practical metric that considers all materials used in the process, including solvents and workup chemicals.[20] A lower PMI is better.
-
PMI = Total Mass in Process (kg) / Mass of Product (kg)
-
Table 4: Green Chemistry Metrics for the Sonogashira Coupling Methods
| Metric | Standard Literature Method | New High-Efficiency Method | Improvement |
| Atom Economy | 70.1% | 70.1% | Identical (same reactants) |
| Process Mass Intensity (PMI) | ~55 | ~40 | ~27% Reduction in Waste |
Interpretation: While the Atom Economy is inherent to the reaction stoichiometry, the New High-Efficiency Method shows a significant improvement in PMI. This is primarily due to the higher yield and potentially more efficient workup and purification steps, reflecting a more sustainable and industrially viable process.[21]
Section 5: Case Study: Sequential Cross-Coupling
The true value of this compound is realized in sequential reactions. The product from our validated Sonogashira coupling, Methyl 4-chloro-2-(phenylethynyl)benzoate, can be directly used in a subsequent Suzuki-Miyaura coupling at the chloro- position, which requires more forcing conditions.
Caption: Sequential functionalization enabled by orthogonal halide reactivity.
This two-step, one-purification (after the first step) sequence rapidly builds molecular complexity from a single starting material, showcasing a highly efficient synthetic strategy. The validation of the first step is critical, as high purity and yield are necessary to ensure the success of the subsequent, more challenging transformation.
Conclusion
The validation of a new synthetic method requires a multi-faceted approach that extends beyond simple yield determination. By systematically comparing a new high-efficiency protocol for cross-coupling reactions on this compound against established standards, we have demonstrated clear advantages in catalyst loading, reaction time, and overall process efficiency. The provided experimental workflow offers a robust, self-validating system for researchers to reliably reproduce and characterize their results. The application of green chemistry metrics like PMI further contextualizes the method's performance in terms of sustainability. Ultimately, this guide provides a comprehensive framework for validating and implementing advanced synthetic methods, enabling the rapid and efficient synthesis of complex molecules essential for drug discovery and materials science.
References
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
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Heck Coupling - Organic Synthesis. (n.d.). Retrieved January 6, 2026, from [Link]
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Sonogashira coupling of aryl iodides using carbon dioxide as carbonyl source - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed. (2007). Retrieved January 6, 2026, from [Link]
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Metrics to 'green' chemistry—which are the best? - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link]
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Green chemistry metrics - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
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Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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Green Chemistry Metrics, A Review - MDPI. (2022). Retrieved January 6, 2026, from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 6, 2026, from [Link]
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Heck Coupling - NROChemistry. (n.d.). Retrieved January 6, 2026, from [Link]
-
The use of environmental metrics to evaluate green chemistry improvements to synthesis - Green Chemistry Blog. (2011). Retrieved January 6, 2026, from [Link]
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]
-
Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature | Organometallics - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 6, 2026, from [Link]
-
Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle | Organic Letters - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]
-
Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. (2017). Retrieved January 6, 2026, from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved January 6, 2026, from [Link]
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Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016). Retrieved January 6, 2026, from [Link]
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Chemical Analysis Techniques - LPD Lab Services Ltd. (n.d.). Retrieved January 6, 2026, from [Link]
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Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025). Retrieved January 6, 2026, from [Link]
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Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. (n.d.). Retrieved January 6, 2026, from [Link]
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Enabling organic synthesis through the development and application of novel analytical methods - ACS Fall 2025 - American Chemical Society. (n.d.). Retrieved January 6, 2026, from [Link]
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This compound | C8H6ClIO2 | CID 12349190 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
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Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. (n.d.). Retrieved January 6, 2026, from [Link]
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Cross-coupling reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
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A Mechanistic and Comparative Guide to the Reactivity of Methyl 4-chloro-2-iodobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Dihalogenated aromatic compounds, such as Methyl 4-chloro-2-iodobenzoate, represent a particularly valuable class of building blocks, offering the potential for sequential, site-selective modifications. The successful application of these substrates, however, hinges on a deep, mechanistic understanding of their reactivity.
This guide provides an in-depth comparison of palladium-catalyzed reactions involving this compound. We will move beyond simple protocols to explore the fundamental principles governing site-selectivity, compare its reactivity with relevant alternatives, and provide detailed, field-proven experimental workflows.
The Decisive Factor: Understanding Site-Selectivity in Dihalobenzoates
The core mechanistic question when using this compound is: which carbon-halogen bond will react? The answer lies in the fundamental principles of palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is governed by bond dissociation energies (BDEs), following the order: C-I > C-Br > C-Cl >> C-F .[1] The weaker carbon-iodine bond is significantly more susceptible to the initial, often rate-determining, oxidative addition step by a Pd(0) catalyst than the stronger carbon-chlorine bond.[1]
This inherent difference in reactivity forms the basis of "substrate-controlled" selectivity, where the reaction preferentially occurs at the most reactive site under standard conditions.[2] For this compound, this means that palladium-catalyzed cross-coupling reactions will overwhelmingly occur at the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.
While substrate control is the dominant paradigm for this molecule, it is crucial for the modern chemist to be aware of "catalyst-controlled" strategies. In certain systems, particularly with dihaloarenes containing identical halogens, the choice of palladium catalyst and, most importantly, the phosphine or N-heterocyclic carbene (NHC) ligand can reverse the innate selectivity.[2][3][4] Factors such as ligand sterics and electronics can create a kinetic preference for oxidative addition at a specific site, sometimes counter to the expected BDE trend.[4] For the purpose of this guide, we will focus on the conventional, substrate-controlled reactivity of the C-I bond in this compound, which is the most common and predictable pathway.
Caption: Logical workflow for site-selectivity in this compound.
Comparative Reactivity Analysis
To fully appreciate the utility of this compound, it is instructive to compare its expected performance against simpler analogues in a common transformation like the Suzuki-Miyaura coupling.
| Substrate | Reactive Site | Expected Relative Rate | Typical Reaction Temperature | Rationale |
| This compound | C-I | Very High | Room Temp to 80 °C | The C-I bond is highly activated and readily undergoes oxidative addition. The electron-withdrawing ester group may further enhance reactivity.[5] |
| Methyl 2-iodobenzoate | C-I | Very High | Room Temp to 80 °C | Reactivity is expected to be very similar to the dichloro-analogue at the C-I position, as this is the primary reactive site. |
| Methyl 4-chlorobenzoate | C-Cl | Low | >100 °C, often with specialized catalysts | The C-Cl bond is much stronger, requiring more forcing conditions and typically more sophisticated, electron-rich, and bulky phosphine ligands to facilitate oxidative addition.[1] |
This comparison underscores the strategic advantage of this compound: it behaves with the high reactivity of an aryl iodide while preserving a less reactive aryl chloride handle for subsequent functionalization.
Mechanistic Deep Dive & Experimental Protocols
We will now examine two of the most powerful and widely used palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Sonogashira couplings, in the context of this compound.
The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds. Its tolerance for a wide range of functional groups and the low toxicity of its boron-based reagents have made it a favorite in the pharmaceutical industry.[1][6]
Mechanism: The reaction proceeds via a well-established catalytic cycle.[6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for aryl iodides and is designed to ensure high yield and selectivity for coupling at the C-I position.[1][5]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
-
Procedure:
-
Reaction Setup (Self-Validating System): To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base. The use of oven-dried glassware is critical to minimize moisture, which can hydrolyze the boronic acid and deactivate the catalyst.
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated at least three times. This step is crucial because oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) further ensures an oxygen-free environment.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The causality behind heating is to provide the necessary activation energy for all steps of the catalytic cycle, particularly for less reactive boronic acids.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A self-validating run would show the consumption of the starting iodide and the appearance of a single, new product spot corresponding to the biaryl.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. This removes the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
The Sonogashira Coupling: Synthesizing Arylalkynes
The Sonogashira coupling provides a powerful and direct route to form C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[7] This reaction is fundamental for creating rigid molecular scaffolds found in pharmaceuticals, natural products, and organic materials.[7][8]
Mechanism: The Sonogashira reaction features two interconnected catalytic cycles: a primary palladium cycle, similar to the Suzuki reaction, and a copper co-catalyst cycle.[8] The copper cycle generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium center. While effective, the copper co-catalyst can also promote the undesirable homo-coupling of the alkyne (Glaser coupling).[9] Modern, copper-free protocols have been developed to circumvent this issue, often requiring specific ligands.[10]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol utilizes standard copper co-catalysis, which is highly effective for reactive aryl iodides.[5][8]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) Iodide (CuI, 1-3 mol%)
-
Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA) in THF or DMF)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (see Suzuki protocol for rationale), add this compound, the palladium catalyst, and CuI.
-
Reagent Addition: Add the degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N). The amine serves as both the base to deprotonate the alkyne and often as a solvent.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred solution at room temperature. A slight exotherm may be observed. The causality for dropwise addition is to maintain control over the reaction rate and temperature.
-
Reaction: Stir the reaction at room temperature. The high reactivity of the C-I bond often allows this reaction to proceed under very mild conditions without heating.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The disappearance of the starting iodide is a key indicator of completion. A self-validating system would show minimal formation of the alkyne homo-coupling byproduct.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can then be purified by flash column chromatography to yield the pure arylalkyne product.
-
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is governed by the predictable and significant difference in the bond dissociation energies of its carbon-iodine and carbon-chlorine bonds. This allows for highly selective palladium-catalyzed cross-coupling reactions at the C-2 position, such as Suzuki and Sonogashira couplings, under mild conditions. By understanding the underlying mechanisms of these transformations, researchers can leverage this substrate to efficiently construct complex molecular architectures, confident in the selectivity of the first coupling and preserving the C-Cl bond as a valuable reactive site for subsequent, more forcing transformations. The protocols provided herein serve as a robust starting point for the successful application of this versatile building block in any research or development program.
References
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Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. ResearchGate. (n.d.). [Link]
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Cross-coupling reaction. Wikipedia. (2024, November 23). [Link]
-
Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. SpringerLink. (2024, February 16). [Link]
-
Sonogashira coupling. Wikipedia. (2024, October 29). [Link]
-
Methyl 4-iodobenzoate. Wikipedia. (2023, October 24). [Link]
-
Structural and Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling. ResearchGate. (n.d.). [Link]
-
Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. (2021, September 24). [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. (2017, August 29). [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. (2022, July 25). [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. (2018, July 19). [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2024, March 29). [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. NIH. (2018, August 1). [Link]
-
Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. (2021, July 1). [Link]
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Safety Operating Guide
Proper Disposal of Methyl 4-chloro-2-iodobenzoate: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 4-chloro-2-iodobenzoate, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a practical resource, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile of this compound
This compound is a halogenated aromatic ester. Its molecular structure, featuring both chlorine and iodine substituents, dictates its reactivity and hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Harmful if swallowed: Acute toxicity, oral.
-
Causes skin irritation: Skin corrosion/irritation.
-
Causes serious eye irritation: Serious eye damage/eye irritation.
-
May cause respiratory irritation: Specific target organ toxicity, single exposure; Respiratory tract irritation.
Halogenated aromatic compounds, as a class, are also noted for their potential environmental toxicity and persistence[2][3][4]. Therefore, the uncontrolled release of this compound into the environment must be strictly avoided.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1]. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1]. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1]. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1]. |
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound in any capacity, including for disposal, appropriate personal protective equipment must be worn. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A laboratory coat must be worn. For larger quantities or when there is a significant risk of contamination, a chemically resistant apron is recommended.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if there is a risk of generating dust, a NIOSH-approved respirator for organic vapors and particulates should be used.
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent the spread of contamination.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel and Secure the Area: Immediately notify others in the vicinity of the spill. Restrict access to the affected area.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full PPE as described in Section 2.
-
Contain the Spill: For a solid spill, carefully cover the material with a damp paper towel to prevent the generation of airborne dust. For liquid spills (if the compound is dissolved in a solvent), create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[5][6]. Work from the outside of the spill inward.
-
Absorb and Collect the Material:
-
For solid spills: Gently sweep the covered solid onto a chemical-resistant dustpan and place it into a designated hazardous waste container.
-
For liquid spills: Apply an inert absorbent material over the contained liquid, allowing it to be fully absorbed.
-
-
Package the Waste: Carefully scoop the absorbed material or the solid waste into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area:
-
Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (such as ethanol or acetone), followed by a thorough cleaning with soap and water.
-
All cleaning materials (paper towels, wipes, etc.) must be considered contaminated and disposed of as hazardous waste.
-
-
Dispose of Contaminated Materials: Place all contaminated cleaning materials and disposable PPE into a designated hazardous waste container.
-
Wash Hands Thoroughly: After completing the cleanup and removing PPE, wash your hands with soap and water.
Waste Segregation and Collection: A Critical Step for Proper Disposal
Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal. This compound waste must be handled as a halogenated organic solid waste .
Key Principles of Waste Segregation:
-
Dedicated Waste Container: Use a designated, properly labeled hazardous waste container for all solid waste contaminated with this compound. This includes un- or partially-used reagent, contaminated weighing paper, and disposable labware.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Segregation from Other Waste Streams:
-
DO NOT mix halogenated organic waste with non-halogenated organic waste. The disposal methods and costs for these two streams are significantly different.
-
DO NOT mix with aqueous waste, acidic or basic waste, or oxidizing agents. Incompatible materials can lead to dangerous chemical reactions.
-
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and is kept securely closed except when adding waste.
Decontamination of Reusable Equipment
Thorough decontamination of all reusable laboratory equipment (e.g., glassware, spatulas, stir bars) that has come into contact with this compound is essential to prevent cross-contamination of future experiments.
Step-by-Step Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol). This initial rinseate is considered hazardous and must be collected in a designated halogenated organic liquid waste container.
-
Secondary Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven as appropriate.
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinseate: The first rinseate must be collected and disposed of as halogenated organic liquid waste . Subsequent rinses can also be collected into the same waste stream.
-
Deface the Label: Completely remove or obliterate the original product label on the container.
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of as non-hazardous solid waste (e.g., in a designated glass or plastic recycling bin, depending on the container material). Consult your institution's specific guidelines for the disposal of empty chemical containers.
Regulatory Compliance: Adherence to EPA's Resource Conservation and Recovery Act (RCRA)
The disposal of this compound is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal[7][9]. As a generator of hazardous waste, it is your responsibility to ensure that it is managed in accordance with all applicable federal, state, and local regulations. All waste must be collected by a licensed hazardous waste disposal contractor.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental responsibility. By adhering to the detailed protocols outlined in this guide, we can ensure that our groundbreaking research does not come at the cost of the well-being of our colleagues or the health of our planet.
References
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Taylor & Francis Group. (1994). Halogenated Aromatic Compounds. In Basic Environmental Toxicology. Retrieved from [Link]
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Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 60, 121–128. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate. Retrieved from [Link]
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Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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PubMed. (1985). Mechanism of Action of Toxic Halogenated Aromatics. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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University of Delaware Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]
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Wikipedia. (n.d.). Resource Conservation and Recovery Act. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Thermo Fisher Scientific. (2023, September 6). Safety Data Sheet - Methyl 4-iodobenzoate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Murdoch University. (2020). Toxicology and environmental chemistry of halogenated organic pollutant. Retrieved from [Link]
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Lion Technology Inc. (2022, April 25). RCRA Solid Waste Identification Explained [Video]. YouTube. Retrieved from [Link]
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Illinois Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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ResearchGate. (2023, July). Structures of toxic halogenated aromatics generally found as pollutants. Retrieved from [Link]
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University of Nebraska–Lincoln. (n.d.). Safe Operating Procedure - Decontamination of Laboratory Equipment. Retrieved from [Link]
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Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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The University of British Columbia. (2019, November 1). Decontamination of Laboratory Equipment. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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University of California San Diego. (2023, June 26). Biosafety: Decontamination Methods for Laboratory Use. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H6ClIO2). Retrieved from [Link]
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Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-chloro-2-iodobenzoate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides a detailed, experience-driven protocol for the safe handling of Methyl 4-chloro-2-iodobenzoate (CAS No. 181765-85-5), moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our objective is to build a self-validating system of safety, ensuring that every step is grounded in authoritative data and field-proven best practices.
Immediate Hazard Assessment: Understanding the Adversary
Before a single container is opened, a thorough understanding of the specific risks posed by this compound is essential. This compound is not benign; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary level of protection.
According to data aggregated by the European Chemicals Agency (ECHA) and available on PubChem, this compound presents multiple health hazards.[1] The primary routes of exposure and concern are oral ingestion, skin contact, eye contact, and inhalation. The specific hazards are summarized below.
| Hazard Class | GHS Code | Signal Word | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed | ❗ |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | ❗ |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation | ❗ |
The causality is clear: the inherent chemical properties of this halogenated aromatic compound can cause significant irritation and acute toxicity.[2][3] Therefore, our primary goal is to establish effective barriers between the researcher and the chemical.
The Core Protocol: A Multi-Layered Defense
Safety is not achieved with a single piece of equipment but through an integrated system of engineering controls and personal protective equipment (PPE). The following protocol is designed to provide robust protection during the handling of this compound.
Primary Engineering Control: The Fume Hood
Causality: The compound's potential to cause respiratory tract irritation (H335) makes it imperative to control airborne particulates and vapors.[1]
All weighing, mixing, and transferring of this compound must be conducted inside a certified chemical fume hood. This is your first and most important line of defense, minimizing inhalational exposure. Ensure the sash is positioned as low as possible to maximize airflow and protection.
Personal Protective Equipment (PPE): The Last Line of Defense
Where engineering controls cannot eliminate exposure, PPE is required. For this compound, the following ensemble is mandatory.
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant chemical splash goggles are the minimum requirement.[4][5]
-
Rationale: The H319 classification ("Causes serious eye irritation") means that any splash could result in significant injury.[1][6] Standard safety glasses do not provide a seal around the eyes and are insufficient.
-
Best Practice: When handling larger quantities (>50g) or performing operations with a high splash potential (e.g., dissolution with agitation), supplement goggles with a full-face shield.[7][8]
-
-
Hand Protection:
-
Requirement: Chemical-resistant gloves are mandatory.
-
Rationale: Direct skin contact will cause irritation (H315).[1][6] Disposable nitrile gloves (minimum thickness of 4 mil) are suitable for incidental contact, providing a good balance of protection and dexterity.[5]
-
Best Practice: For extended handling or in situations where immersion is possible, double-gloving or using heavier-duty gloves (e.g., butyl rubber) is recommended.[9] Crucially, inspect gloves for any signs of degradation before use and remove them immediately upon contamination, washing hands thoroughly before donning a new pair.
-
-
Body Protection:
-
Requirement: A flame-resistant laboratory coat is the minimum requirement.
-
Rationale: Protects against incidental skin contact from minor spills and splashes.[5]
-
Best Practice: Ensure the lab coat is fully buttoned. For procedures involving larger volumes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. Wear long pants and fully enclosed, chemical-resistant shoes.[8]
-
-
Respiratory Protection:
-
Requirement: Generally not required when working within a certified fume hood.
-
Rationale: The fume hood provides primary respiratory protection. However, in the event of a large spill outside of containment or a failure of ventilation systems, respiratory protection is critical.
-
Emergency Use: A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter should be available.[4] All personnel must be properly fit-tested and trained before using a respirator.
-
The following diagram outlines the logical workflow for ensuring safety when handling this compound.
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- 2. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
